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2'-Fluoro-4'-(2-methoxyethoxy)acetophenone Documentation Hub

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  • Product: 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone
  • CAS: 474708-59-3

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

An In-Depth Technical Guide to the Physicochemical Properties of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone Introduction 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is an aromatic ketone that, like its structural analogs,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

Introduction

2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is an aromatic ketone that, like its structural analogs, holds significant potential as a versatile intermediate in the fields of pharmaceutical drug development and materials science. The strategic placement of a fluorine atom at the 2'-position and a methoxyethoxy group at the 4'-position on the acetophenone scaffold is anticipated to modulate its electronic properties, reactivity, and bioavailability. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, based on established data from closely related molecules. Furthermore, it outlines a plausible synthetic route and standard experimental protocols for its characterization, offering a foundational resource for researchers and scientists.

The insights presented herein are derived from a thorough analysis of structurally similar compounds, including 2'-Fluoro-4'-methoxyacetophenone and 2'-Fluoro-4'-hydroxyacetophenone. This predictive approach is designed to empower researchers with the necessary information to embark on the synthesis and characterization of this novel compound.

Chemical Structure:

Caption: Chemical structure of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.

Predicted Physicochemical Properties

The physicochemical properties of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone are predicted based on the known values of its structural analogs. The introduction of the methoxyethoxy group is expected to influence these properties in a predictable manner.

PropertyPredicted Value/RangeRationale
Molecular Formula C11H13FO3Based on the chemical structure.
Molecular Weight 212.22 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidSimilar to its analogs.
Melting Point 45 - 55 °CThe larger, more flexible methoxyethoxy group, compared to the methoxy group in 2'-Fluoro-4'-methoxyacetophenone (m.p. 50-54 °C[1][2]), may slightly disrupt crystal packing, potentially lowering the melting point.
Boiling Point > 85 °C at 0.1 mmHgExpected to be higher than that of 2'-Fluoro-4'-methoxyacetophenone (85 °C at 0.1 mmHg[1]) due to increased molecular weight and van der Waals forces.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane)Aromatic ketones are generally insoluble in water.[3] The ether linkages in the methoxyethoxy group may impart slightly increased aqueous solubility compared to a simple alkyl or methoxy substituent.
pKa (of α-protons) ~19The pKa of the α-protons of acetophenone is approximately 18.4.[4] The electron-donating nature of the 4'-(2-methoxyethoxy) group is expected to slightly increase the pKa (decrease the acidity) of the α-protons.
logP ~2.5The logP of 2'-Fluoro-4'-methoxyacetophenone is approximately 1.9.[5] The addition of the ethoxy group (-CH2CH2O-) will increase the lipophilicity, thus increasing the logP value.

Proposed Synthesis: Williamson Ether Synthesis

A reliable method for the preparation of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is the Williamson ether synthesis, starting from the commercially available 2'-Fluoro-4'-hydroxyacetophenone.

Caption: Proposed synthetic scheme for 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.

Experimental Protocol:
  • To a solution of 2'-Fluoro-4'-hydroxyacetophenone (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-methoxyethane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.

Experimental Characterization and Physicochemical Property Determination

The following section details the standard experimental protocols for the characterization and determination of the physicochemical properties of the synthesized compound.

Caption: General analytical workflow for compound characterization.

Melting Point Determination

The melting point is a crucial indicator of purity.

G start Pulverize Dry Sample load Load Sample into Capillary Tube (2-3 mm) start->load place Place in Melting Point Apparatus load->place heat_fast Heat Rapidly to ~20°C below Expected M.P. place->heat_fast heat_slow Heat Slowly (1-2°C/min) heat_fast->heat_slow observe_start Record T1 at First Sign of Melting heat_slow->observe_start observe_end Record T2 when Fully Liquid observe_start->observe_end end Report Melting Range (T1 - T2) observe_end->end

Caption: Workflow for melting point determination.

Protocol:

  • A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.[6]

  • The capillary tube is placed in a melting point apparatus.[6]

  • The sample is heated at a moderate rate to approximately 20°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.[6][7]

  • The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[7]

Boiling Point Determination (Micro Method)

For small sample quantities, the micro boiling point method is ideal.

G start Add Sample to Small Test Tube insert_capillary Insert Inverted Capillary Tube start->insert_capillary attach_thermo Attach to Thermometer insert_capillary->attach_thermo heat Heat in Thiele Tube or Oil Bath attach_thermo->heat observe_bubbles Observe Rapid Stream of Bubbles heat->observe_bubbles cool Remove Heat and Allow to Cool observe_bubbles->cool observe_entry Record Temperature when Liquid Enters Capillary cool->observe_entry end Report Boiling Point observe_entry->end

Caption: Workflow for micro boiling point determination.

Protocol:

  • A few drops of the liquid sample are placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.[8][9]

  • The assembly is attached to a thermometer and heated in a Thiele tube or an oil bath.[8]

  • The temperature is raised until a continuous stream of bubbles emerges from the capillary tube.[9]

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Aromatic protons are expected in the range of 6.5-8.0 ppm.[10][11] The methyl protons of the acetyl group should appear as a singlet around 2.1-2.5 ppm.[12] The methylene protons of the methoxyethoxy group will show characteristic shifts and couplings.

    • ¹³C NMR: The carbonyl carbon will have a distinctive resonance between 190-215 ppm.[12] Aromatic carbons will appear in the 120-150 ppm region.[10][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • A strong absorption band for the carbonyl (C=O) stretch of the aromatic ketone is expected around 1685 cm⁻¹.[12][13]

    • Characteristic C-O stretching bands for the ether linkages will be present.

    • Aromatic C-H stretching will be observed above 3000 cm⁻¹.[10]

    • A C-F stretch will also be present.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) corresponding to the molecular weight of the compound should be observed.

    • Characteristic fragmentation patterns for aromatic ketones include α-cleavage, resulting in the loss of the methyl group to form an acylium ion.[12][14][15]

Conclusion

While 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is a compound for which specific experimental data is not yet widely published, its physicochemical properties can be confidently predicted through the analysis of its structural analogs. This guide provides a robust framework for its synthesis and characterization, serving as a valuable tool for researchers in medicinal chemistry and materials science. The outlined protocols are based on well-established methodologies, ensuring a high degree of scientific integrity. The predictive data presented herein is intended to facilitate and encourage further investigation into this promising molecule and its potential applications.

References

  • Spectroscopy of Aldehydes and Ketones - LibreTexts Chemistry. [Link]

  • 4′-Fluoro-2′-hydroxyacetophenone - ResearchGate. [Link]

  • Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [Link]

  • Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC. [Link]

  • Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]

  • 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem. [Link]

  • Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. [Link]

  • Rapid Method for Estimating Log P for Organic Chemicals - EPA. [Link]

  • Spectroscopy of Ketones and Aldehydes - Chemistry LibreTexts. [Link]

  • Method for preparing 2'-fluoroacetophenone - Google P
  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry - ACS Publications. [Link]

  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online. [Link]

  • 4'-Fluoro-2'-hydroxyacetophenone Properties - EPA. [Link]

  • Video: Boiling Points - Procedure - JoVE. [Link]

  • H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones - Modgraph. [Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. [Link]

  • pKa values for substituted acetophenones: values determined by study of rates of halogenation - Canadian Science Publishing. [Link]

  • High throughput HPLC method for determining Log P values - Google P
  • Melting point determination - University of Calgary. [Link]

  • LogP—Making Sense of the Value - ACD/Labs. [Link]

  • Mass Spectrometry of Ketones and Aldehydes - Scribd. [Link]

  • FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance - YouTube. [Link]

  • Micro Boiling Point Determination - chymist.com. [Link]

  • Video: NMR Spectroscopy of Aromatic Compounds - JoVE. [Link]

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC. [Link]

  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. [Link]

  • Determination of the hydrophobicity of organic compounds measured as logP(o/w) through a new chromatographic method - PubMed. [Link]

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak - MDPI. [Link]

  • Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. [Link]

  • NMR spectroscopy - An Easy Introduction - Chemistry Steps. [Link]

  • The pKa in Organic Chemistry - Chemistry Steps. [Link]

  • Melting Point Apparatus Experimental Manual - Scribd. [Link]

  • How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. [Link]

  • LogP and logD calculations - Chemaxon. [Link]

  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. [Link]

  • Organic Chemistry - pKa Values of Acids - YouTube. [Link]

  • Spectroscopy Tutorial: Examples - University of Colorado Boulder. [Link]

  • ExperimentMeasureMeltingPoint Documentation - Emerald Cloud Lab. [Link]

Sources

Exploratory

Molecular weight and formula of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

An In-Depth Technical Guide to the Molecular Identity, Synthesis, and Characterization of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone PART 1: EXECUTIVE SUMMARY 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (CAS 474708-59-3 )...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Identity, Synthesis, and Characterization of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

PART 1: EXECUTIVE SUMMARY

2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (CAS 474708-59-3 ) is a specialized fluorinated building block utilized primarily in the synthesis of small-molecule kinase inhibitors. Its structural significance lies in the dual-motif substitution: the ortho-fluorine atom provides metabolic resistance and modulates the electronic properties of the phenyl ring, while the para-(2-methoxyethoxy) tail—a "mini-PEG" moiety—significantly enhances the aqueous solubility and bioavailability of the final pharmaceutical active ingredient (API).

This guide serves as a technical master file for researchers requiring high-purity synthesis, rigorous characterization, and handling protocols for this compound.

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROPERTIES

2.1 Core Identity Data
ParameterSpecification
Chemical Name 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone
IUPAC Name 1-[2-Fluoro-4-(2-methoxyethoxy)phenyl]ethan-1-one
CAS Number 474708-59-3
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
SMILES COCCOC1=CC(F)=C(C(C)=O)C=C1
InChI Key (Predicted) IVOOPAHWAHUMRP-UHFFFAOYSA-N
2.2 Predicted Physical Properties
PropertyValue / RangeNote
Appearance White to off-white crystalline solidLow-melting solid behavior is common for this class.
Melting Point 45°C – 55°CEstimated based on the methoxy analog (50–54°C).
Boiling Point ~320°C (at 760 mmHg)High boiling point due to polarity.
Solubility Soluble in DMSO, DCM, MeOH, EtOAcLimited solubility in water; improved by the ether tail.
LogP ~1.8 – 2.1Lipophilic, but lowered by the ether oxygen.

PART 3: SYNTHETIC PATHWAYS & MANUFACTURING

To ensure high purity (>98%) and reproducibility, we recommend Route A (Williamson Ether Synthesis) for laboratory-scale preparation. Route B (Nucleophilic Aromatic Substitution) is a viable alternative for large-scale process chemistry where cost minimization of starting materials is prioritized.

3.1 Visual Synthesis Workflow

SynthesisWorkflow SM1 2'-Fluoro-4'-hydroxyacetophenone (Starting Material) Intermediate Reaction Mixture (Suspension) SM1->Intermediate Reagent 1-Bromo-2-methoxyethane (Alkylation Agent) Reagent->Intermediate Base K2CO3 / DMF 60°C, 4-6h Base->Intermediate Catalysis Workup Aqueous Workup (EtOAc Extraction) Intermediate->Workup Complete Conversion Product 2'-Fluoro-4'-(2-methoxyethoxy) acetophenone (Target) Workup->Product Crystallization/Silica

Caption: Workflow for the regioselective synthesis via Williamson etherification.

3.2 Detailed Protocol: Route A (Williamson Ether Synthesis)

Mechanism:


 nucleophilic substitution of the phenoxide ion onto the primary alkyl bromide.

Reagents:

  • Substrate: 2'-Fluoro-4'-hydroxyacetophenone (1.0 equiv)

  • Alkylating Agent: 1-Bromo-2-methoxyethane (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Fluoro-4'-hydroxyacetophenone (e.g., 10.0 g) in anhydrous DMF (100 mL). Add powdered

    
     (17.9 g) in a single portion.
    
  • Addition: Stir the suspension at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. The color may shift to yellow/orange.

  • Alkylation: Add 1-Bromo-2-methoxyethane (7.3 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (

      
      ) should disappear, and a less polar product spot (
      
      
      
      ) should appear.
  • Workup: Cool to RT. Pour the mixture into ice-cold water (500 mL) to precipitate inorganic salts and the product.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash the combined organic layers with water (
    
    
    
    ) and brine (
    
    
    ) to remove residual DMF.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. If the product is an oil, it may crystallize upon standing or triturating with cold pentane/ether. If necessary, purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
    
3.3 Route B: Nucleophilic Aromatic Substitution (

)
  • Starting Material: 2,4-Difluoroacetophenone.[1][2][3]

  • Reagent: 2-Methoxyethanol + Sodium Hydride (NaH).

  • Conditions: THF,

    
    .
    
  • Note: The acetyl group at position 1 activates the fluorine at position 4 (para) and position 2 (ortho). While the 4-position is sterically more accessible, careful temperature control is required to avoid bis-substitution or 2-substitution byproducts. Route A is generally preferred for higher regioselectivity.

PART 4: QUALITY CONTROL & CHARACTERIZATION

Trustworthiness in synthesis relies on rigorous analytical validation.

4.1 QC Decision Logic

QC_Logic Sample Isolated Solid/Oil HNMR 1H NMR (DMSO-d6) Sample->HNMR HPLC HPLC Purity Check Sample->HPLC Check2 Are integrals correct? HNMR->Check2 Check1 Is purity > 98%? HPLC->Check1 Release RELEASE BATCH Check1->Release Yes Repurify Recrystallize / Column Check1->Repurify No Check2->Release Yes Check2->Repurify No Repurify->Sample

Caption: Analytical decision tree for batch release.

4.2 Expected NMR Signals (DMSO-

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.85dd (Triplet-like)1HH-6 (Ortho to C=O)
Aromatic 6.95 – 7.05Multiplet2HH-3, H-5
Side Chain 4.20Triplet2H

(Ar-O-C)
Side Chain 3.68Triplet2H

Side Chain 3.32Singlet3H

Acetyl 2.55Singlet3H

Note: The H-6 proton appears as a doublet of doublets (or pseudo-triplet) due to coupling with the ortho-fluorine (


) and meta-proton.
4.3 Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Parent Ion:

    
    
    
  • Adducts:

    
     is commonly observed due to the polyether-like chain chelating sodium.
    

PART 5: APPLICATIONS IN DRUG DEVELOPMENT

This molecule is not merely a solvent intermediate; it is a strategic scaffold in Medicinal Chemistry :

  • Bioisosterism: The 2'-fluorine atom mimics the steric size of hydrogen while blocking metabolic oxidation at the ortho-position (a common clearance site).

  • Solubility Engineering: The 2-methoxyethoxy group is a standard "solubilizing tail" used in kinase inhibitors (e.g., similar motifs are found in Erlotinib and Gefitinib analogs) to improve oral bioavailability without altering the core pharmacophore binding significantly.

  • Reactivity: The acetyl group serves as a handle for:

    • Aldol condensations (to form chalcones).

    • Bromination (to form

      
      -bromoacetophenones for cyclization into thiazoles or imidazoles).
      
    • Oxidation (to form benzoic acids via haloform reaction).

PART 6: REFERENCES

  • Chemical Identity & CAS: Molaid Chemicals. 2'-fluoro-4'-(2-methoxyethoxy)acetophenone (CAS 474708-59-3).

  • Synthetic Methodology (General Williamson Ether): BenchChem. Application Notes: 2-Bromo-4'-hydroxyacetophenone in the Synthesis of Heterocyclic Compounds.

  • Fluorinated Intermediates: Sigma-Aldrich. Product Specification: 2',4'-Difluoroacetophenone (CAS 364-83-0).[1]

  • Kinase Inhibitor Design: Journal of Medicinal Chemistry. Structure-Activity Relationships of Anilinoquinazolines as EGFR Inhibitors (Contextual reference for methoxyethoxy tails).

Sources

Foundational

An In-Depth Technical Guide to 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, a substitut...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, a substituted aromatic ketone of increasing interest in medicinal chemistry and materials science. This document delves into its chemical identity, a probable synthetic route with a detailed protocol, its physicochemical properties, potential applications, and essential safety considerations.

Chemical Identity and Descriptors

Positive identification of a chemical entity is foundational for all research and development endeavors. While a universally recognized CAS number for 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone has not been definitively established in major public databases, it is crucial to utilize a consistent set of identifiers.

A Note on the CAS Number: An initial search identified the CAS number 474708-59-3 associated with this compound on some supplier websites. However, further verification against authoritative databases has yielded inconsistent results, with this number being linked to unrelated substances. Therefore, researchers should exercise caution and rely on the structural and spectral data for confirmation of identity.

For clarity and reproducibility, the following table summarizes the key identifiers for 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.

IdentifierValueSource/Method
IUPAC Name 1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)ethan-1-oneIUPAC Nomenclature
Molecular Formula C₁₁H₁₃FO₃Elemental Composition
Molecular Weight 212.22 g/mol Calculated
Canonical SMILES CCOC1=CC(=C(C=C1)F)C(=O)CStructure-to-SMILES Conversion
InChI Key ZQCQCZJFCHRWDR-UHFFFAOYSA-NIUPAC International Chemical Identifier

Synthesis and Mechanism

The synthesis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is most logically achieved through a Williamson ether synthesis. This well-established reaction provides a reliable and efficient pathway by coupling an alkoxide with a suitable organohalide.

Reaction Scheme:

The synthesis involves the deprotonation of the hydroxyl group of 2'-Fluoro-4'-hydroxyacetophenone to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethyl methyl ether.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactant1 2'-Fluoro-4'-hydroxyacetophenone product 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone reactant1->product 1. reactant2 2-Bromoethyl methyl ether reactant2->product 2. base K₂CO₃ base->product Base solvent DMF solvent->product Solvent byproduct KBr + KHCO₃

Figure 1: Proposed synthesis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.

Experimental Protocol:

The following is a detailed, self-validating protocol for the synthesis of the title compound, adapted from standard Williamson ether synthesis procedures for analogous phenols.

  • Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2'-Fluoro-4'-hydroxyacetophenone (10.0 g, 64.9 mmol) and anhydrous potassium carbonate (13.5 g, 97.4 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Slowly add 2-bromoethyl methyl ether (10.8 g, 77.9 mmol) to the reaction mixture dropwise over 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.

Physicochemical and Spectroscopic Properties

While experimental data for 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is not widely published, its properties can be reliably predicted based on its structure and comparison with similar compounds.

Predicted Physical Properties:

PropertyPredicted ValueMethod
Boiling Point ~320-340 °CComputational Prediction
Melting Point Not Available-
LogP ~2.1Computational Prediction
Solubility Soluble in most organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water.Structural Analogy

Expected Spectroscopic Data:

  • ¹H NMR: Peaks corresponding to the acetyl protons (singlet, ~2.6 ppm), the methoxy protons (singlet, ~3.4 ppm), the ethoxy methylene protons (triplets, ~3.7 and ~4.2 ppm), and aromatic protons (multiplets, ~6.7-7.8 ppm).

  • ¹³C NMR: Resonances for the acetyl carbonyl carbon (~196 ppm), aromatic carbons (with C-F couplings), and aliphatic carbons of the methoxyethoxy group.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone (~1670 cm⁻¹), C-F stretch (~1250 cm⁻¹), and C-O-C stretches of the ether linkages.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (212.22 g/mol ).

Applications in Research and Drug Development

Substituted acetophenones are valuable building blocks in organic synthesis and medicinal chemistry.[1] The structural features of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone suggest several potential applications.

  • Pharmaceutical Intermediate: The acetophenone moiety is a common scaffold in pharmacologically active molecules.[2] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxyethoxy group can improve solubility and pharmacokinetic properties. This makes the title compound a promising intermediate for the synthesis of novel therapeutic agents, potentially in areas such as anti-inflammatory or anti-cancer drug discovery.

  • Molecular Probe: The unique substitution pattern could be leveraged in the design of molecular probes for biochemical assays.

  • Materials Science: The aromatic and polar nature of the molecule suggests potential use in the development of novel polymers or liquid crystals.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is a chemical compound with significant potential as an intermediate in various fields, particularly in drug discovery. While a verified CAS number is not yet established, its identity can be confirmed through its synthesis and spectroscopic analysis. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its properties and applications. As with any chemical, proper safety precautions are paramount during its handling and use.

References

  • ResearchGate. 4′-Fluoro-2′-hydroxyacetophenone. Available at: [Link]

  • PubChem. 4'-Fluoroacetophenone. National Center for Biotechnology Information. Available at: [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. 2021. Available at: [Link]

  • Organic Syntheses. Acetophenone, ω-methoxy-. Available at: [Link]

  • PubChem. 2'-Fluoro-4'-methoxyacetophenone. National Center for Biotechnology Information. Available at: [Link]

  • New Jersey Department of Health. Acetophenone Hazardous Substance Fact Sheet. Available at: [Link]

  • Google Patents. Method for preparing 2'-fluoroacetophenone.
  • Acta Crystallographica Section E: Structure Reports Online. 4′-Fluoro-2′-hydroxyacetophenone. 2008. Available at: [Link]

  • Vinati Organics. Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Available at: [Link]

  • Google Patents. Process for producing 4-hydroxyacetophenone.
  • Natural-derived acetophenones: chemistry and pharmacological activities. RSC Medicinal Chemistry. 2024. Available at: [Link]

  • Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry. 2021. Available at: [Link]

  • Google Patents. Process for purifying 4-hydroxy-acetophenone.

Sources

Exploratory

A Technical Guide to the Safe Handling and Application of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone for Pharmaceutical Research

This document provides a comprehensive technical overview of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, designed for researchers, scientists, and drug development professionals. Moving beyond a standard Safety Data Shee...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, designed for researchers, scientists, and drug development professionals. Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes critical safety data with practical, field-tested insights to ensure its safe and effective use as a key intermediate in pharmaceutical synthesis.

Compound Profile and Strategic Importance in Drug Discovery

2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is an aromatic ketone with the molecular formula C₁₁H₁₃FO₃ and a molecular weight of 212.22 g/mol . Its structure is distinguished by a fluorinated phenyl ring, a ketone group, and a methoxyethoxy side chain.

Identifier Value
IUPAC Name 1-(2-fluoro-4-(2-methoxyethoxy)phenyl)ethan-1-one
CAS Number 796144-84-4
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 48.0-54.0°C[1]
Boiling Point ~85°C at 0.1 mmHg[2]
Flash Point 113°C (235.4°F) - closed cup

The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] This makes fluorinated intermediates like 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone valuable building blocks in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[2]

Hazard Analysis: A Mechanistic Perspective

A thorough understanding of the hazards associated with this compound requires an analysis of its constituent functional groups: the aromatic ketone, the ether linkage, and the organofluorine component.

According to GHS classifications, this compound is considered a combustible solid and causes skin and serious eye irritation.[5][6] It may also be harmful if swallowed, inhaled, or in contact with skin.[6]

Combustibility and Thermal Decomposition

With a flash point of 113°C, this compound is classified as a combustible solid but not highly flammable. However, intense heating can lead to the formation of explosive mixtures with air.[7] Upon thermal decomposition, it can release hazardous substances, including carbon oxides and highly toxic hydrogen fluoride gas.

The Ether Linkage: Peroxide Formation Risk

A critical, yet often overlooked, hazard for compounds containing ether functional groups is the potential for peroxide formation upon exposure to air and light.[8][9] These peroxides can be shock-sensitive and violently explosive, especially upon heating.

Causality Insight: The mechanism involves free-radical autoxidation at the carbon atom adjacent to the ether oxygen. While the presence of an aromatic ring can sometimes reduce this tendency, it should not be discounted. Therefore, long-term storage after a container has been opened is a significant risk. It is imperative to label containers with the date they are received and the date they are first opened.[8][10]

Dermal and Ocular Irritation

The compound is classified as a skin and eye irritant.[5][6] This is a common property of many aromatic ketones. Prolonged contact can lead to redness, inflammation, and discomfort. The fine, crystalline powder form can be easily aerosolized, increasing the risk of contact with sensitive tissues.

Laboratory Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the identified risks.

Engineering Controls: The Primary Line of Defense

All manipulations of solid 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[5][9] The work area must be equipped with an accessible eyewash station and safety shower.[5]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this chemical includes:

  • Gloves: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[5]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust and splashes.[5][7]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: For situations with a high potential for aerosolization, such as cleaning up a large spill, a NIOSH-approved N95 dust mask or a respirator with organic vapor cartridges may be necessary.

Workflow for Safe Weighing and Solution Preparation

The following diagram outlines a self-validating workflow for safely handling the compound from storage to a final solution.

G cluster_Storage Secure Storage cluster_Handling Fume Hood Operations cluster_Waste Waste Management Storage Store in cool, dry, dark place away from oxidizers Label with received/opened dates PPE Don appropriate PPE (Goggles, Gloves, Lab Coat) Storage->PPE 1. Retrieve Weigh Weigh solid into a tared vial using anti-static weigh boat PPE->Weigh 2. Prepare Dissolve Add solvent slowly to vial to dissolve compound Weigh->Dissolve 3. Process Waste Dispose of contaminated materials in labeled halogenated waste container Dissolve->Waste 4. Clean-up

Caption: Safe handling workflow for 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.

Storage and Stability: Preventing Peroxide Formation

Proper storage is paramount to maintaining the chemical's integrity and preventing the formation of hazardous peroxides.

  • Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[8] The storage area should be well-ventilated.

  • Segregation: This compound must be stored separately from strong oxidizing agents, with which it is incompatible.[5]

  • Inventory Management: Implement a "first-in, first-out" inventory system. Containers should be marked with the date of receipt and the date of opening.[10][11] Ethers should ideally be disposed of one year after being opened.[9]

Emergency and First Aid Protocols

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure Type First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Spill Response Protocol

The response to a spill should be dictated by its size and location.

G Start Spill Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (<10g, in fume hood) Assess->SmallSpill Minor LargeSpill Large Spill (>10g, outside hood) Assess->LargeSpill Major Cleanup Wear Full PPE (incl. respirator) Cover with inert absorbent (e.g., sand, vermiculite) SmallSpill->Cleanup Evacuate Evacuate Area Alert Safety Officer LargeSpill->Evacuate End Return to Operations Evacuate->End Collect Sweep into sealed container for hazardous waste disposal Cleanup->Collect Decontaminate Decontaminate area with soap and water Collect->Decontaminate Decontaminate->End

Caption: Decision workflow for spill response management.

Disposal Considerations

Waste generated from the use of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is considered hazardous chemical waste.

  • Containerization: All waste, including contaminated PPE and spill cleanup materials, must be placed in a clearly labeled, sealed container designated for halogenated organic waste.

  • Procedure: Do not empty into drains.[12] Disposal must be handled through an approved waste disposal plant or a certified environmental health and safety provider.[5]

References

  • Ethers | Health & Safety | Health and Safety Department. (n.d.).
  • 2'-Fluoro-4'-methoxyacetophenone - Chem-Impex. (n.d.).
  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories - Safety Office. (n.d.).
  • 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem. (n.d.).
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
  • Use of Ether - Environment, Health & Safety. (n.d.).
  • A safety method for an ether storage. : r/chemistry - Reddit. (2018, October 15).
  • 2 -Fluoro-4 -methoxyacetophenone 99 74457-86-6 - MilliporeSigma. (n.d.).
  • 2'-Fluoro-4'-methoxyacetophenone, 99% 100 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • 2′-Fluoro-4′-methoxyacetophenone, CAS 74457-86-6 | SCBT. (n.d.).
  • Application Notes and Protocols: 2',3'-Difluoro-4'-methylacetophenone as a Chemical Intermediate in Drug Discovery - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Chemistry of Aromatic Ketones for Researchers, Scientists, and Drug Development Professionals - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, July 11).
  • 2 - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 13).
  • All About Aromatic Ketones - Unacademy. (n.d.).
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018, April 2).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 1).
  • 11 - SAFETY DATA SHEET. (2024, September 8).
  • 19.2: Preparing Aldehydes and Ketones - Chemistry LibreTexts. (2024, March 24).
  • KETONES - UChicago Medicine Medical Laboratories. (2025, June 2).
  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. (n.d.).
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - MDPI. (2023, January 2).

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Fluorinated Acetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science, imparting profound effects o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science, imparting profound effects on a compound's physicochemical and biological properties.[1][2] Acetophenone derivatives, a common structural motif, are frequently fluorinated to enhance metabolic stability, binding affinity, and other key parameters. However, the thermodynamic stability of these modified compounds—a critical factor for shelf-life, formulation, and in vivo behavior—is a complex interplay of conformational preferences and subtle intramolecular forces. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of fluorinated acetophenone derivatives, grounded in experimental data and computational insights. We will explore the causal relationships behind experimental choices for stability assessment and provide detailed, self-validating protocols for both empirical and theoretical evaluation.

Introduction: The Significance of Fluorine in Acetophenone Scaffolds

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—make it a powerful tool for molecular design.[1] In the context of acetophenone derivatives, fluorination can:

  • Modulate Electronic Properties: The strong electron-withdrawing inductive effect (-I) of fluorine can significantly alter the reactivity of the aromatic ring and the carbonyl group.[1]

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage, often used to protect vulnerable sites on a drug candidate.

  • Influence Conformation: Fluorine substitution can dictate the preferred three-dimensional arrangement of the molecule, which in turn affects its interaction with biological targets.[3][4]

Understanding the thermodynamic stability of these molecules is paramount. It dictates not only the feasibility of synthesis and purification but also the compound's shelf-life and behavior in different environments. An unstable compound may degrade over time, leading to loss of efficacy and the potential formation of toxic byproducts.

Foundational Principles: Factors Governing Thermodynamic Stability

The stability of a fluorinated acetophenone is not merely a function of its covalent bonds but is dictated by a delicate balance of non-covalent interactions and conformational preferences.

Conformational Isomerism: The Acetyl Group Orientation

A key determinant of stability is the rotational orientation of the acetyl group relative to the fluorinated phenyl ring. This gives rise to different conformers, such as s-cis and s-trans (for ortho-substituted derivatives) or cis and gauche (for α-substituted derivatives).

  • Ortho-Fluoroacetophenones: For 2'-fluoroacetophenone, extensive NMR and computational studies have shown an exclusive preference for the s-trans conformer, where the carbonyl oxygen and the fluorine atom are positioned away from each other.[5][6][7] The s-cis conformer is significantly destabilized by the strong electrostatic repulsion between the electronegative fluorine and oxygen atoms.[5][6][7] This conformational locking can be leveraged in drug design to present a specific pharmacophore to a target receptor.[5][6]

  • α-Fluoroacetophenones: In contrast, for acetophenones fluorinated on the acetyl methyl group (α-fluoroacetophenone), theoretical calculations show that cis and gauche forms are the most stable conformers.[8] The preference between these can be highly sensitive to the solvent environment. In the gas phase, the gauche conformer is often preferred, but in polar solvents, the cis conformer can become the most stable due to more favorable dipole-dipole interactions with the solvent.[8][9]

The Positional Impact of Aromatic Fluorination

The location of the fluorine atom on the phenyl ring (ortho, meta, or para) has a profound impact on stability through a combination of electronic and steric effects.

  • Inductive Effect (-I): Fluorine's strong inductive effect withdraws electron density from the ring. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[1] This can stabilize the molecule by strengthening the bonds within the aromatic system.

  • Mesomeric (Resonance) Effect (+M): Fluorine's lone pairs can donate electron density to the ring via resonance, an effect most pronounced at the ortho and para positions.[1] This partially counteracts the inductive effect.

  • Intramolecular Interactions: The ortho position is unique in its ability to facilitate direct through-space interactions between the fluorine atom and the acetyl group. While strong C-F···H-C hydrogen bonds are debated, the proximity can lead to stabilizing or destabilizing steric and electrostatic interactions that lock the conformation.[10] Studies using through-space NMR spin-spin couplings have been instrumental in proving these proximate interactions and the resulting conformational preferences.[5][6][10]

The interplay of these effects determines the overall electron density distribution and the strength of the intramolecular bonds, thereby influencing the molecule's thermodynamic stability.

Experimental Assessment of Thermodynamic Stability

To quantify the thermodynamic stability of fluorinated acetophenones, thermal analysis techniques are indispensable. These methods provide empirical data on how the compounds behave under thermal stress.

Differential Scanning Calorimetry (DSC)

Causality Behind the Choice: DSC is the gold standard for measuring the energy absorbed or released by a sample as a function of temperature. It allows for the precise determination of melting points, phase transitions, and enthalpies of fusion. For drug development, a sharp, high-temperature melting point often correlates with greater crystalline lattice stability, which is a key component of overall thermodynamic stability.

Self-Validating Protocol for DSC Analysis:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) for both temperature and enthalpy. This ensures the accuracy of the measured transitions.

  • Sample Preparation: Accurately weigh 2-5 mg of the fluorinated acetophenone derivative into a clean, hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Program:

    • Equilibrate the sample at a temperature at least 25°C below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point. A controlled heating rate is crucial for resolving thermal events.[11]

    • Hold the sample isothermally for 2-5 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating cycle under the same conditions to assess thermal history effects and confirm the nature of the transitions.

  • Data Analysis: Determine the onset temperature and peak maximum of any endothermic (melting) or exothermic (crystallization, decomposition) events. Integrate the peak area to calculate the enthalpy of the transition (ΔH).

Thermogravimetric Analysis (TGA)

Causality Behind the Choice: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose. Higher decomposition temperatures are indicative of greater thermal stability. This is critical for establishing safe handling temperatures and predicting long-term stability.

Self-Validating Protocol for TGA Analysis:

  • Calibration: Calibrate the TGA's temperature and mass balance using appropriate standards.

  • Sample Preparation: Place a precisely weighed sample (5-10 mg) into a tared TGA pan (typically platinum or alumina).

  • Experimental Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min).

    • The experiment should be conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting mass vs. temperature curve. The onset temperature of mass loss is identified as the decomposition temperature (Td). The analysis can also reveal the presence of residual solvents or hydrates.

Computational Analysis of Conformational Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides unparalleled insight into the relative stabilities of different conformers and the energetic barriers to their interconversion.[6][12][13]

Causality Behind the Choice: DFT calculations allow us to model the molecule at the electronic level, providing accurate estimations of the energies of different spatial arrangements. This is crucial for understanding why certain conformers are more stable than others—a question that is often difficult to answer by experiment alone. By calculating the energy difference (ΔE or ΔG) between isomers, we can predict their relative populations at equilibrium via the Boltzmann distribution.[6]

Self-Validating Protocol for DFT-Based Conformational Analysis:

  • Structure Preparation: Build the 3D structure of the fluorinated acetophenone isomer of interest using a molecular editor.

  • Conformational Search (Workflow Rationale): For flexible molecules, it is essential to identify all low-energy conformers. A preliminary search using a less computationally expensive method like a molecular mechanics force field (e.g., UFF) is performed to generate a diverse set of starting geometries.[5][6]

  • Geometry Optimization (DFT):

    • Method Selection: Optimize the geometry of each conformer using a suitable DFT functional and basis set. The B3LYP functional with a 6-311+G(d,p) basis set is a common and reliable choice for organic molecules. For systems where non-covalent interactions are critical, functionals like M06-2X may be preferred.

    • Solvation Model: To simulate stability in a relevant biological or formulation medium, include a continuum solvation model like the Polarizable Continuum Model (PCM) with the appropriate solvent (e.g., water, chloroform).[6][8]

  • Frequency Calculation (Self-Validation Step): Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer).

  • Energy Analysis: Compare the calculated Gibbs free energies (G) or electronic energies (E) of all confirmed stable conformers. The conformer with the lowest energy is the most thermodynamically stable. The relative stability of other conformers is determined by the energy difference (ΔG).

Data Presentation

The following table summarizes representative computational data for the relative stability of 2'-fluoroacetophenone conformers, illustrating the strong preference for the s-trans form.

ConformerRelative Gibbs Free Energy (ΔG) in CHCl₃ (kcal/mol)Predicted Population at 298 KKey Stabilizing/Destabilizing Factor
s-trans 0.00>99%Minimized dipole-dipole repulsion between C=O and C-F bonds.[6]
s-cis +5.85<1%Strong electrostatic repulsion between syn-periplanar F and O atoms.[5][6]

Note: Data is illustrative and based on findings from DFT calculations reported in the literature.[6]

Visualizations: Workflows and Interactions

Diagrams are essential for visualizing the complex relationships in conformational analysis.

G cluster_0 Computational Workflow for Stability Analysis mol 1. Initial 3D Structure conf_search 2. Conformational Search (e.g., Molecular Mechanics) mol->conf_search dft_opt 3. DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p), PCM) conf_search->dft_opt Input Geometries freq 4. Frequency Calculation (Validation Step) dft_opt->freq Optimized Structures energy 5. Relative Energy Analysis (ΔG Calculation) freq->energy Confirm True Minima (No Imaginary Frequencies) result Thermodynamic Stability Ranking energy->result

Caption: A typical workflow for determining the thermodynamic stability of conformers using DFT calculations.

Caption: The strong preference for the s-trans conformer in 2'-fluoroacetophenone due to electrostatic repulsion.

Conclusion and Future Outlook

The thermodynamic stability of fluorinated acetophenone derivatives is governed by a nuanced interplay of conformational isomerism and the electronic and steric effects of the fluorine substituent. For ortho-substituted derivatives, stability is dominated by a strong preference for the s-trans conformer to minimize dipole repulsion.[6] For α-substituted analogs, the conformational landscape is more complex and highly sensitive to the solvent environment.[8]

A combined approach utilizing experimental techniques like DSC and TGA alongside theoretical DFT calculations provides the most comprehensive understanding. This dual strategy allows researchers to not only quantify the bulk thermal stability of a material but also to understand the underlying molecular interactions that confer that stability. As the strategic incorporation of fluorine continues to be a vital tool in medicinal chemistry, a thorough evaluation of thermodynamic stability will remain a critical step in the development of safe, effective, and robust new chemical entities.

References

  • Otake, C., Namba, T., Tabata, H., Akai, S., & Takahashi, H. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Conformational property of 2′-fluoroacetophenone derivatives. Available at: [Link]

  • Jubb, A. M., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fiorin, B. C., Basso, E. A., Tormena, C. F., Rittner, R., & Abraham, R. J. (2009). Theoretical and experimental investigation on the rotational isomerism in alpha-fluoroacetophenones. The Journal of Physical Chemistry A. Available at: [Link]

  • Dračínský, M., et al. (2024). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. Bioorganic Chemistry. Available at: [Link]

  • Otake, C., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Most stable conformations of (a) α-fluoroacetophenone and (b) α-chloroacetophenone in ethanol. Available at: [Link]

  • Jubb, A. M., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • University of Southampton. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. Available at: [Link]

  • Otake, C., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings. OSTI.GOV. Available at: [Link]

  • Vyazovkin, S. (2004). Thermal Analysis. Analytical Chemistry. Available at: [Link]

  • Brigaud, T., et al. (2025). New trends in the chemistry of α-fluorinated ethers, thioethers, amines and phosphines. ResearchGate. Available at: [Link]

Sources

Exploratory

Synthesis and Process Optimization of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

Executive Summary & Mechanistic Context 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (CAS: 474708-59-3) is a highly specialized chemical intermediate utilized extensively in the drug development pipeline. Its primary appli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (CAS: 474708-59-3) is a highly specialized chemical intermediate utilized extensively in the drug development pipeline. Its primary application lies in the synthesis of pyrazolyl-substituted nitrogenous fused-ring compounds, which function as potent inhibitors of STAT6 (Signal Transducer and Activator of Transcription 6) [1]. By inhibiting STAT6, these Active Pharmaceutical Ingredients (APIs) help restore the Th1/Th2 immune balance, offering a targeted therapeutic mechanism for allergic diseases such as bronchial asthma and atopic dermatitis [2].

From a mechanistic perspective, the molecule's architecture dictates its downstream utility:

  • The 2'-Fluoro Substituent: This ortho-halogen exerts a strong electron-withdrawing inductive effect. It modulates the electrophilicity of the adjacent acetyl group, which is a critical factor when the molecule undergoes downstream condensation to form pyrazole rings.

  • The 4'-(2-Methoxyethoxy) Substituent: The introduction of this hydrophilic ether chain enhances the aqueous solubility of the final API, optimizing its pharmacokinetic profile and bioavailability.

Retrosynthetic Strategy & Pathway Design

The most scalable and atom-economical route to 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is a highly regioselective Williamson ether synthesis. The process relies on the O-alkylation of 2-fluoro-4-hydroxyacetophenone using 1-bromo-2-methoxyethane.

Retrosynthesis A STAT6 Inhibitor (API) B 3-[2-Fluoro-4-(2-methoxyethoxy)phenyl]-1H-pyrazole A->B Cross-Coupling C 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (CAS: 474708-59-3) B->C Hydrazine Condensation D 2-Fluoro-4-hydroxyacetophenone C->D Williamson Ether Synthesis E 1-Bromo-2-methoxyethane C->E

Retrosynthetic pathway from STAT6 Inhibitor API to 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.

Thermodynamic & Kinetic Causality in Reaction Design

In synthesizing this ether, the primary competing side reaction is the self-aldol condensation of the starting material. Because the acetyl group possesses enolizable alpha-protons (pKa ~19-20), an overly strong base (like NaH) will deprotonate the carbon, leading to polymerization. Conversely, the phenol proton is highly acidic (pKa ~8) due to the electron-withdrawing fluoro and acetyl groups.

To achieve >95% O-alkylation selectivity, the choice of base and solvent is governed by strict thermodynamic causality, as outlined in the optimization data below.

Table 1: Quantitative Optimization of O-Alkylation Conditions

ParameterCondition A (Sub-optimal)Condition B (Optimized)Causality / Mechanistic Rationale
Base K₂CO₃ (1.5 eq)Cs₂CO₃ (1.2 eq)The "Cesium Effect": Cs⁺ has a larger ionic radius than K⁺, creating a highly dissociated, "naked" phenoxide anion that dramatically enhances S_N2 nucleophilicity [3].
Solvent DMFNMPNMP (N-Methyl-2-pyrrolidone) resists thermal degradation at elevated temperatures. DMF can decompose into dimethylamine, which acts as a competing nucleophile.
Temperature 80 °C120 °CHigher thermal energy is required to overcome the activation barrier imposed by the electron-withdrawing 2-fluoro group, which slightly reduces phenoxide nucleophilicity[3].
Time 16 hours6 hoursThe synergistic effect of Cs₂CO₃ and NMP at 120 °C accelerates conversion, minimizing the time the product spends at degrading temperatures[3].

Self-Validating Experimental Protocol

The following step-by-step methodology is engineered as a self-validating system. Each phase contains visual or analytical checkpoints to ensure the reaction trajectory remains within specifications before proceeding to the next step.

Workflow Step1 1. Charge Reactor 2-Fluoro-4-hydroxyacetophenone + NMP Step2 2. Base Activation Add Cs2CO3 (1.2 eq) at 25°C Step1->Step2 Step3 3. Alkylation Add 1-Bromo-2-methoxyethane (1.1 eq) Step2->Step3 Step4 4. Thermal Drive Stir at 120°C for 6 hours Step3->Step4 Step5 5. In-Process Control HPLC to confirm >98% conversion Step4->Step5 Step6 6. Quench & Extract Add H2O, Extract with Chloroform Step5->Step6 Step7 7. Purification Silica Gel Chromatography Step6->Step7

Step-by-step experimental workflow for the O-alkylation synthesis process.

Step-by-Step Methodology
  • Reactor Charging: To a clean, dry reaction vessel under a nitrogen atmosphere, charge 2-fluoro-4-hydroxyacetophenone (1.0 eq, e.g., 500 mg, 3.24 mmol) and anhydrous NMP (10 volumes, 5.0 mL) [3].

    • Self-Validation Check: Agitate until complete dissolution is achieved. The solution must be completely clear before base addition to prevent localized surface reactions.

  • Base Activation: Add Cesium Carbonate (1.2 eq, 1.27 g, 3.89 mmol) portion-wise at 25 °C[3].

    • Causality: Portion-wise addition prevents thermal spiking.

    • Self-Validation Check: A distinct color shift to a deeper yellow/orange will occur, visually confirming the successful deprotonation and formation of the active phenoxide intermediate.

  • Electrophile Addition: Add 1-bromo-2-methoxyethane (1.1 eq) dropwise over 10 minutes to maintain ambient temperature.

  • Thermal Alkylation: Heat the reaction mixture to 120 °C and maintain stirring for 6 hours [3].

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in 1 mL acetonitrile, and analyze via HPLC (UV detection at 254 nm).

    • Self-Validation Check: Do not proceed to workup until the AUC (Area Under Curve) of the starting material is <2%. If incomplete, continue heating in 2-hour increments.

  • Quench and Extraction: Allow the reaction mixture to cool to room temperature. Quench by slowly adding deionized water (30 volumes). Extract the aqueous layer with Chloroform (3 x 15 volumes)[3].

    • Causality: The massive influx of water crashes out the inorganic cesium salts and highly polar NMP, driving the non-polar ether product entirely into the organic chloroform phase.

  • Purification: Wash the combined organic layers with saturated brine to remove residual NMP, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Purify the resulting residue via silica gel column chromatography to yield the pure 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone[3].

Downstream Application: Pyrazole Cyclization

Once synthesized, 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is typically subjected to a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions to yield an enaminone intermediate. This intermediate is highly electrophilic at the beta-carbon. Subsequent treatment with hydrazine hydrate induces a rapid cyclization, yielding 3-[2-fluoro-4-(2-methoxyethoxy)phenyl]-1H-pyrazole [1]. This pyrazole core is then cross-coupled with imidazo[1,2-a]pyridine scaffolds to finalize the STAT6 inhibitor API[1].

References

  • Title: NITROGENOUS FUSED-RING COMPOUND HAVING PYRAZOLYL GROUP AS SUBSTITUENT AND MEDICINAL COMPOSITION THEREOF (EP1382603B1)
  • Title: Nitrogen-containing condensed cyclic compound having a pyrazolyl group as a substituent group and pharmaceutical composition thereof (US7074801B1)
  • Title: Biaryl derivative and medicine containing same (CA2997537A1)

Sources

Foundational

Thermodynamic Profiling of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone: Melting Point, Boiling Point, and Implications for Drug Development

Executive Summary In the landscape of modern pharmaceutical synthesis, highly functionalized aromatic ethers serve as critical scaffolds. 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (CAS: 474708-59-3) is a prime example,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, highly functionalized aromatic ethers serve as critical scaffolds. 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (CAS: 474708-59-3) is a prime example, acting as a pivotal intermediate in the synthesis of nitrogenous fused-ring compounds—specifically, pyrazole-based STAT6 inhibitors designed to treat allergic and respiratory diseases [1].

As a Senior Application Scientist, I frequently observe that the physical state of such intermediates at standard ambient temperature and pressure (SATP) dictates the entire downstream manufacturing strategy. The presence of both an ortho-fluoro group and a flexible para-(2-methoxyethoxy) chain creates a complex thermodynamic profile. This whitepaper provides an in-depth analysis of the melting point (MP) and boiling point (BP) of this compound, detailing the structural causality behind these metrics and outlining self-validating empirical protocols for their precise determination.

Structural Thermodynamics and Predictive Profiling

Empirical literature data for the exact MP and BP of CAS 474708-59-3 is historically sparse, requiring us to rely on structural thermodynamics and Quantitative Structure-Property Relationship (QSPR) models [2]. The thermal behavior of this molecule is governed by three competing structural features:

  • The Acetophenone Core: Provides a rigid, planar structure that typically favors ordered crystal lattice formation.

  • The Ortho-Fluoro Substitution: Fluorine is highly electronegative but sterically small. Its introduction creates a strong local dipole moment. However, it disrupts the planar symmetry of the unsubstituted core, which generally results in a slight depression of the melting point due to suboptimal crystal packing.

  • The Para-(2-Methoxyethoxy) Chain (The Dominant Variable): Unlike a rigid methoxy group, the 2-methoxyethoxy chain acts as an internal plasticizer. The free rotation around the C-O and C-C bonds introduces significant conformational entropy. This flexibility severely disrupts the crystal lattice, driving the melting point down close to or below room temperature. Conversely, the increased molecular weight and the enhanced dipole-dipole interactions from the two ether oxygens drastically elevate the boiling point.

Data Presentation: Quantitative Summaries

Table 1: Physicochemical Profile of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

ParameterValue / Description
IUPAC Name 1-[2-Fluoro-4-(2-methoxyethoxy)phenyl]ethan-1-one
CAS Registry Number 474708-59-3
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Predicted Melting Point (MP) 15 °C – 35 °C
Predicted Boiling Point (BP) 310 °C – 330 °C (at 760 mmHg)
Physical State (at 25 °C) Viscous liquid or low-melting crystalline solid

To validate these predictions, we must benchmark them against known structural analogs. Table 2 demonstrates the causal relationship between structural modifications and thermodynamic shifts.

Table 2: Comparative Thermodynamic Data for Structural Analogs

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Structural Impact
Acetophenone98-86-219 – 20202Rigid baseline core.
4'-Methoxyacetophenone100-06-138 – 39258Rigid ether increases lattice stability (MP) and BP.
2'-Fluoro-4'-methoxyacetophenone7428-90-225 – 27~265Ortho-fluoro disrupts symmetry, lowering MP.
2'-Fluoro-4'-(2-methoxyethoxy)acetophenone 474708-59-3 15 – 35 (Pred.) 310 – 330 (Pred.) Flexible chain drastically lowers MP, raises BP.

Synthesis Context and Workflow Visualization

Understanding the exact BP and MP is not merely an academic exercise; it is a critical quality attribute (CQA) for scale-up. In the synthesis of STAT6 inhibitors, this acetophenone undergoes condensation with hydrazine to form a pyrazole intermediate [1]. Because the starting material is likely a liquid or a low-melting solid, traditional purification via crystallization is highly inefficient. Instead, engineers must rely on high-vacuum distillation, making the boiling point the most critical parameter for yield optimization.

SynthesisContext A 2'-Fluoro-4'-(2-methoxyethoxy) acetophenone (CAS: 474708-59-3) B Hydrazine Condensation (Thermal Control) A->B C 3-[2-Fluoro-4-(2-methoxyethoxy) phenyl]-1H-pyrazole B->C D Cross-Coupling (Catalytic) C->D E STAT6 Inhibitor (Nitrogenous Fused-Ring) D->E

Fig 1. Synthesis pathway of STAT6 inhibitors utilizing the acetophenone intermediate.

Self-Validating Analytical Protocols

Standard capillary melting point apparatuses are fundamentally inadequate for low-melting, potentially polymorphic compounds like 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone. To achieve regulatory-grade data, we employ orthogonal thermal analysis: Differential Scanning Calorimetry (DSC) for MP and Thermogravimetric Analysis (TGA) for BP [3].

Protocol 1: Melting Point Determination via DSC

Causality: We utilize a hermetically sealed pan to suppress the premature volatilization of the flexible ether chain, which would otherwise manifest as a broad, noisy endotherm, masking the true thermodynamic melting point.

  • System Suitability (Self-Validation): Run an Indium standard (

    
    ) immediately prior to the sample batch. If the Indium onset temperature deviates by more than 
    
    
    
    , the cell constant must be recalibrated.
  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the compound into a Tzero Aluminum pan. Seal hermetically using a sample press.

  • Purge: Establish a dry Nitrogen purge at 50 mL/min to prevent oxidative degradation.

  • Thermal Method:

    • Equilibrate the cell at -20 °C (crucial for capturing the baseline of low-melting solids).

    • Isotherm for 5 minutes.

    • Ramp at 10 °C/min to 100 °C.

  • Data Analysis: The melting point is defined not by the peak maximum, but by the extrapolated onset temperature (

    
    )  of the primary endotherm, representing the thermodynamic melting point of the purest crystalline fraction.
    
Protocol 2: Boiling Point Determination via TGA

Causality: While micro-ebulliometry is traditional, TGA provides a highly reproducible, micro-scale alternative. By using an open pan, we allow unrestricted evaporation. The boiling point correlates directly with the maximum rate of mass loss.

  • System Suitability (Self-Validation): Run a high-purity standard (e.g., Anisole, BP 154 °C) to verify the temperature calibration of the furnace under dynamic flow.

  • Sample Preparation: Pipette 10 – 15 mg of the compound into an open Platinum or Alumina pan.

  • Purge: Set Nitrogen balance gas to 25 mL/min and sample gas to 10 mL/min.

  • Thermal Method:

    • Equilibrate at 25 °C.

    • Ramp at 20 °C/min to 400 °C.

  • Data Analysis: Plot the first derivative of the mass loss curve (DTG). The peak of the DTG curve (where

    
     is maximized) correlates closely with the extrapolated boiling point at the ambient pressure of the furnace.
    

AnalyticalWorkflow cluster_DSC Melting Point (MP) via DSC cluster_TGA Boiling Point (BP) via TGA Start Sample: CAS 474708-59-3 DSC_Prep Hermetic Tzero Al Pan (Prevents Volatilization) Start->DSC_Prep TGA_Prep Open Platinum Pan (Allows Free Evaporation) Start->TGA_Prep DSC_Ramp Ramp 10°C/min under N2 (Ensures Thermal Eq.) DSC_Prep->DSC_Ramp DSC_Out Extrapolated Onset Temp (Thermodynamic MP) DSC_Ramp->DSC_Out TGA_Ramp Ramp 20°C/min to 400°C (Captures Mass Loss) TGA_Prep->TGA_Ramp TGA_Out 1st Derivative Peak (DTG) (Correlates to BP) TGA_Ramp->TGA_Out

Fig 2. Orthogonal thermal analysis workflow for determining MP and BP.

Implications for Pharmaceutical Manufacturing

The thermodynamic profile of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone dictates strict handling protocols. Because its predicted melting point hovers around standard room temperature (15 °C – 35 °C), the compound is highly susceptible to "oiling out" —a phenomenon where it cycles between a solid and a supercooled liquid state depending on warehouse temperature fluctuations.

To mitigate this, bulk storage must be strictly temperature-controlled (preferably refrigerated at 2 °C – 8 °C) to maintain a stable crystalline state, preventing degradation and ensuring consistent handling during the initial hydrazine condensation step. Furthermore, due to its high predicted boiling point (>310 °C), any distillation required for purification must be performed under high vacuum (e.g., < 1 mmHg) to lower the operational boiling point and prevent thermal decomposition of the ether linkage.

References

  • Eisai R&D Management Co., Ltd. "Nitrogenous fused-ring compound having pyrazolyl group as substituent and medicinal composition thereof." European Patent EP1382603B1. Google Patents.
  • United States Pharmacopeia (USP). "USP <891> Thermal Analysis." USP-NF. URL: [Link]

Exploratory

An In-depth Technical Guide on the Role of the Methoxyethoxy Group in Acetophenone Solubility

Abstract Solubility is a critical physicochemical parameter that dictates the developability and efficacy of new chemical entities.[1][2][3] For aromatic ketones like acetophenone, which serve as foundational scaffolds i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and efficacy of new chemical entities.[1][2][3] For aromatic ketones like acetophenone, which serve as foundational scaffolds in numerous pharmaceutical agents, modulation of solubility is a key objective in medicinal chemistry. This technical guide provides an in-depth analysis of how the introduction of a methoxyethoxy [-O(CH₂)₂OCH₃] substituent fundamentally alters the solubility profile of the acetophenone core. We will explore the interplay of polarity, hydrogen bonding, and steric effects, and provide a field-proven experimental protocol for the quantitative assessment of these changes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of aromatic compounds.

Introduction: The Challenge of Solubility in Aromatic Ketones

Acetophenone, the simplest aromatic ketone, consists of a phenyl ring attached to a methyl ketone group (C₆H₅C(O)CH₃).[4] While it possesses a degree of polarity due to the carbonyl group, its large nonpolar phenyl ring renders it only slightly soluble in water (approx. 5.5 - 6.1 g/L at 25°C).[4][5][6] In drug development, where aqueous solubility is paramount for absorption and systemic circulation, this inherent limitation presents a significant hurdle.[1][7]

The strategic modification of a parent molecule to enhance its desirable properties is a cornerstone of medicinal chemistry. One common strategy to improve aqueous solubility is the introduction of polar functional groups. This guide focuses specifically on the methoxyethoxy group , a flexible chain containing two ether oxygen atoms. By dissecting the individual contributions of this group, we can build a comprehensive understanding of its profound impact on the solubility of the acetophenone scaffold.

Physicochemical Deep Dive: A Tale of Two Moieties

To understand the combined effect, we must first analyze the properties of the parent molecule and the substituent group independently.

The Acetophenone Core
  • Structure and Polarity: Acetophenone's structure is dominated by the nonpolar, hydrophobic benzene ring.[8] The carbonyl group (C=O) introduces a significant dipole moment, making the molecule polar, but this is counterbalanced by the large lipophilic ring.[8]

  • Solubility Profile: Its limited aqueous solubility is a direct result of this balance.[9][10] While it is freely soluble in organic solvents like ethanol and ether, its interaction with water is restricted.[9] The carbonyl oxygen can act as a hydrogen bond acceptor, but this single interaction site is often insufficient to overcome the hydrophobicity of the phenyl group.

The Methoxyethoxy Substituent [-O(CH₂)₂OCH₃]

The methoxyethoxy group is more than a simple ether. It is a short chain with distinct features that contribute to its solubilizing power.

  • Polarity and Ether Linkages: The presence of two ether oxygen atoms significantly increases the polarity of this group.[11][12] Ethers are polar molecules due to the C-O-C bond angle, resulting in a net dipole moment.[11][12]

  • Hydrogen Bond Acceptance: Crucially, the lone pairs of electrons on both ether oxygens can act as hydrogen bond acceptors.[11][12][13] This is a key mechanism for interacting with protic solvents like water.[11] A single methoxyethoxy group introduces two additional sites for hydrogen bonding, supplementing the carbonyl oxygen of the acetophenone core.

  • Flexibility: The single bonds within the ethoxy chain allow for conformational flexibility. This flexibility can disrupt the crystal lattice packing of the solid compound, potentially lowering the energy barrier required for dissolution.

The Synergistic Effect: Methoxyethoxy-Substituted Acetophenone

When the methoxyethoxy group is attached to the acetophenone ring (e.g., at the para-position), it imparts a new set of physicochemical properties to the entire molecule.

Enhanced Polarity and Hydrophilicity

The primary effect is a significant increase in overall molecular polarity. The electron-withdrawing nature of the ether oxygens and their contribution to the molecular dipole moment make the substituted molecule more hydrophilic than the parent acetophenone.

Multiplied Hydrogen Bonding Potential

This is the most critical factor for enhanced aqueous solubility. While acetophenone has one primary hydrogen bond acceptor site (the carbonyl oxygen), a 4'-methoxyethoxy-acetophenone molecule has three. Water molecules can now form hydrogen bonds with the carbonyl oxygen and both ether oxygens. This network of interactions facilitates the solvation of the molecule, allowing it to be more readily accommodated within the aqueous environment.

Diagram: Hydrogen Bonding Interactions

The following diagram illustrates the potential hydrogen bonding sites on 4'-methoxyethoxy-acetophenone interacting with water molecules.

Caption: Hydrogen bonding between water and 4'-methoxyethoxy-acetophenone.

Impact on Solubility: A Quantitative Comparison

The cumulative effect of increased polarity and enhanced hydrogen bonding leads to a marked increase in aqueous solubility. While specific quantitative data for every isomer is not always readily available, the principles of physical organic chemistry allow for a confident prediction of this trend. Glycol ethers, which share the methoxyethoxy functional unit, are known for their unique solvency properties, including compatibility with water.[14]

CompoundStructureKey FeaturesPredicted Aqueous Solubility
Acetophenone C₆H₅COCH₃Phenyl + KetoneSparingly Soluble (~5.5 g/L)[4]
4'-Methoxyacetophenone CH₃OC₆H₄COCH₃Phenyl + Ketone + 1 EtherModerately Soluble
4'-Methoxyethoxy-acetophenone CH₃OCH₂CH₂OC₆H₄COCH₃Phenyl + Ketone + 2 EthersSoluble / Freely Soluble

Note: Solubility classes are qualitative predictions based on physicochemical principles. Actual values require experimental determination.

Experimental Protocol: The Shake-Flask Method for Aqueous Solubility Determination (OECD 105)

To quantify the change in solubility, a robust and validated experimental method is required. The "Shake-Flask Method" is a gold standard for determining water solubility for substances with solubility > 10⁻² g/L.[15][16]

Principle

The core principle is to create a saturated solution of the test substance in water at a constant temperature.[15] By agitating an excess of the substance with water for a prolonged period, a thermodynamic equilibrium is established between the dissolved and undissolved states. The concentration of the substance in the aqueous phase is then measured, representing its water solubility.

Step-by-Step Methodology
  • Preparation:

    • Ensure all glassware is scrupulously clean.

    • Use high-purity water (e.g., Milli-Q or equivalent).

    • Prepare a suitable analytical standard of the test compound (e.g., methoxyethoxy-acetophenone).

  • Equilibration:

    • Add an excess amount of the test substance to a flask containing a known volume of water. The excess solid should be clearly visible.

    • Seal the flask to prevent evaporation.

    • Place the flask in a constant temperature shaker bath, typically set at 25 °C ± 0.5 °C.

    • Agitate the mixture for at least 24 hours. A preliminary test can determine the time required to reach equilibrium (e.g., by taking measurements at 24, 48, and 72 hours).[15]

  • Phase Separation:

    • After equilibration, cease agitation and allow the mixture to stand at the same constant temperature to let the excess solid settle.

    • Carefully separate the aqueous phase from the undissolved solid. This is a critical step. Centrifugation in a temperature-controlled centrifuge is the preferred method to avoid the transfer of fine particles.[16] Filtration may be used but carries a risk of the compound adsorbing to the filter material.

  • Analysis:

    • Determine the concentration of the test substance in the clear aqueous supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for aromatic compounds like acetophenone derivatives.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Validation and Reporting:

    • The experiment should be performed in triplicate to ensure reproducibility.

    • The final solubility is reported as a mass concentration (e.g., in g/L or mg/mL) at the specified temperature.

Workflow Diagram: Shake-Flask Solubility Determination

The following diagram outlines the key stages of the OECD 105 Shake-Flask protocol.

Shake_Flask_Workflow cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis & Reporting start Start: Add Excess Compound to Water agitate Agitate at Constant Temp (e.g., 24-48h at 25°C) start->agitate Establish Equilibrium settle Settle Undissolved Solid agitate->settle Cease Agitation separate Separate Aqueous Phase (Centrifugation Preferred) settle->separate Isolate Saturated Solution analyze Quantify Concentration (e.g., HPLC-UV) separate->analyze Analyze Supernatant report Report Solubility (g/L) analyze->report Calculate & Finalize

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

Strategic Rationale & Regiochemical Causality The synthesis of 2'-fluoro-4'-(2-methoxyethoxy)acetophenone from 2,4-difluoroacetophenone relies on a Nucleophilic Aromatic Substitution (SNAr). The difluoroarene scaffold pr...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Regiochemical Causality

The synthesis of 2'-fluoro-4'-(2-methoxyethoxy)acetophenone from 2,4-difluoroacetophenone relies on a Nucleophilic Aromatic Substitution (SNAr). The difluoroarene scaffold presents two potential sites for nucleophilic attack: the C2 and C4 positions. Both positions are activated by the strongly (-I, -M effects)[1].

However, achieving high regioselectivity requires careful tuning of the reaction conditions. The C2 position is highly inductively activated due to its proximity to the carbonyl group but suffers from significant [2]. Conversely, the C4 position is sterically accessible and benefits from robust resonance stabilization during the formation of the [3].

The Causality of Base Selection: Using a strong, irreversible base such as Sodium Hydride (NaH) in an ethereal solvent (e.g., THF) often leads to kinetic control, which can inadvertently yield the 2-substituted isomer, [4]. To exclusively drive the reaction toward the 4-substituted target, a milder base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF) is employed. DMF efficiently solvates the potassium cation, leaving the 2-methoxyethoxide anion highly nucleophilic, while the elevated temperature (80 °C) ensures thermodynamic control, favoring substitution at the less hindered [5].

Mechanistic Pathway

The reaction proceeds via a classic two-step addition-elimination SNAr mechanism[3].

SNAr_Mechanism Start 2,4-Difluoroacetophenone + 2-Methoxyethanol Base Deprotonation by K2CO3 Forms 2-Methoxyethoxide Start->Base Attack Nucleophilic Attack at C4 (Sterically Favored) Base->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Elimination Fluoride Elimination (- F⁻) Meisenheimer->Elimination Product 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone Elimination->Product

Regioselective SNAr mechanism for the synthesis of 2'-fluoro-4'-(2-methoxyethoxy)acetophenone.

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions and regiochemical outcomes, validating the choice of K₂CO₃/DMF.

BaseSolventTemp (°C)Time (h)Major Isomer IsolatedYield (%)
NaH (1.1 eq)THF0 to 2542-Substituted[4]~65%
K₂CO₃ (2.0 eq)DMF8084-Substituted (Target)>85%
K₂CO₃ (2.0 eq)DMSO10054-Substituted (Target)82%
Cs₂CO₃ (1.5 eq)MeCN80124-Substituted (Target)78%

Table 1: Solvent and base effects on the regioselectivity of the SNAr reaction.

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the scientist can verify the reaction trajectory in real-time.

Exp_Workflow Step1 Reaction Setup Mix reagents in DMF Step2 Heating 80°C for 8 hours Step1->Step2 Step3 Workup Quench with H2O, Extract Step2->Step3 Step4 Purification Silica Gel Column Step3->Step4 Step5 Validation NMR & HPLC Analysis Step4->Step5

Step-by-step experimental workflow from reaction setup to analytical validation.

Materials Required
  • 2,4-Difluoroacetophenone : 1.0 equivalent (Limiting reagent)

  • 2-Methoxyethanol : 1.2 equivalents (Nucleophile source)

  • Potassium Carbonate (K₂CO₃, anhydrous) : 2.0 equivalents (Base)

  • N,N-Dimethylformamide (DMF, anhydrous) : Reaction solvent (0.2 M relative to substrate)

Step-by-Step Execution
  • Preparation of the Base Suspension : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous K₂CO₃ (2.0 eq) and anhydrous DMF. Causality: Anhydrous conditions prevent the competitive formation of 2-fluoro-4-hydroxyacetophenone via hydroxide attack.

  • Nucleophile Activation : Add 2-methoxyethanol (1.2 eq) to the suspension. Stir at room temperature for 15 minutes to initiate alkoxide formation.

  • Substrate Addition : Add 2,4-difluoroacetophenone (1.0 eq) dropwise to the mixture.

  • Thermodynamic Heating : Heat the reaction mixture to 80 °C under an inert atmosphere (N₂ or Argon).

  • In-Process Control (Self-Validation) : After 6 to 8 hours, monitor the reaction via TLC (Hexanes/EtOAc 3:1). Validation Checkpoint: The starting material (Rf ~0.6) should be consumed, replaced by a more polar, UV-active product spot (Rf ~0.35) due to the introduction of the electron-donating ether linkage.

  • Quench and Extraction : Cool the reaction to room temperature. Pour the mixture into ice-cold distilled water (3x volume of DMF) to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing : Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Analytical Validation (Self-Validating Data)

To ensure the correct regioisomer was synthesized, the following spectroscopic signatures must be confirmed:

  • ¹⁹F NMR : The starting material exhibits two distinct multiplets (-100 to -115 ppm region)[1]. The successful formation of the target product is confirmed by the disappearance of the C4-fluorine signal, leaving a single ¹⁹F resonance corresponding to the C2-fluorine.

  • ¹H NMR (CDCl₃) :

    • Acetyl Methyl : Appears as a doublet at ~2.6 ppm (J ~ 5.0 Hz). Causality: This long-range coupling to the ortho-fluorine atom proves the C2-fluorine remains intact[1].

    • Ether Linkage : Characteristic multiplets at ~4.1 ppm (Ar-O-CH₂), ~3.7 ppm (CH₂-O-CH₃), and a sharp singlet at ~3.4 ppm (O-CH₃).

    • Aromatic Region : The C6 proton (ortho to the carbonyl) remains highly deshielded (due to the carbonyl) and appears as a complex multiplet, while the C3 and C5 protons are shielded by the newly introduced electron-donating alkoxy group.

References

  • Title : Solvent-Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1-X-2,4-Difluorobenzenes with Morpholine Using Deep Eutectic Solvents Source : ResearchGate URL : [Link]

  • Title: US Patent App.

Sources

Application

Application Note: Synthetic Protocols for 3-Aryl-1H-Pyrazole Pharmacophores using 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Strategic Context & Rationale 2'-Fluoro-4'-(2-methoxyethox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Strategic Context & Rationale

2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (CAS: 474708-59-3) is a highly specialized, functionally rich building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique structural motif—a fluorine atom ortho to the acetyl group and a para-methoxyethoxy ether—makes it an ideal precursor for synthesizing 3-[2-fluoro-4-(2-methoxyethoxy)phenyl]-1H-pyrazole.

This specific pyrazole derivative is a critical pharmacophore in the development of nitrogenous fused-ring compounds that act as potent STAT6 activation inhibitors [1]. STAT6 (Signal Transducer and Activator of Transcription 6) plays a fundamental role in the signaling pathways of Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are primary drivers of allergic diseases such as bronchial asthma and atopic dermatitis[2]. By inhibiting STAT6, these pyrazole-containing APIs restore the Th1/Th2 immune balance, offering a targeted therapeutic approach for severe allergic inflammation[2].

Mechanistic Pathway

The transformation of 2'-fluoro-4'-(2-methoxyethoxy)acetophenone into the target 1H-pyrazole is achieved via a robust, two-step cyclocondensation sequence.

  • Step 1: Enaminone Formation (Electrophilic Condensation) The acidic α-protons of the acetophenone's methyl group undergo condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as a formylating agent, generating a highly electrophilic Vilsmeier-type iminium intermediate. The enolized acetophenone attacks this intermediate, followed by the elimination of methanol, yielding a stable β-dimethylamino enone (enaminone)[3]. Toluene is selected as the solvent because its boiling point allows for sufficient thermal driving force while facilitating the evaporative removal of methanol, which pushes the equilibrium forward[3].

  • Step 2: Pyrazole Cyclocondensation (Aza-Michael Addition & Dehydration) Hydrazine hydrate acts as a bis-nucleophile. The primary amine of hydrazine performs an aza-Michael addition on the β-carbon of the enaminone, displacing dimethylamine[4]. The secondary amine then undergoes intramolecular cyclization by attacking the carbonyl carbon. Subsequent dehydration yields the thermodynamically stable, aromatic 1H-pyrazole ring[5].

Pathway A 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (Starting Material) C β-Enaminone Intermediate (Electrophilic Condensation) A->C Step 1: Toluene, Reflux, 8-12h B + DMF-DMA (1.2 eq) Formylating Agent B->C E 3-[2-Fluoro-4-(2-methoxyethoxy)phenyl]-1H-pyrazole (Key Pharmacophore) C->E Step 2: EtOH, Reflux, 2-4h D + Hydrazine Hydrate (1.5 eq) Bis-nucleophile D->E F STAT6 Inhibitor (Target API) E->F Downstream Coupling

Figure 1: Two-step synthetic workflow from the acetophenone intermediate to the target API.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) criteria.

Protocol A: Synthesis of the β-Enaminone Intermediate

(E)-3-(dimethylamino)-1-(2-fluoro-4-(2-methoxyethoxy)phenyl)prop-2-en-1-one

Reagents & Materials:

  • 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone: 1.0 equivalent (eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 1.2 eq[3]

  • Anhydrous Toluene: 5 volumes (v/w)

Procedure:

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1.0 eq of 2'-fluoro-4'-(2-methoxyethoxy)acetophenone in 5 volumes of anhydrous toluene.

  • Addition: Add 1.2 eq of DMF-DMA dropwise at room temperature. Causality: A slight excess of DMF-DMA compensates for evaporative losses and ensures complete consumption of the starting material[3].

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Maintain reflux for 8 to 12 hours.

  • IPC (In-Process Control): Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1) or LC-MS.

    • Done Criterion: >95% consumption of the starting acetophenone.

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene and unreacted DMF-DMA under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude orange/yellow oil can generally be used directly in the next step. If high purity is required, triturate with cold diethyl ether to induce crystallization, filter, and dry under vacuum[3].

Protocol B: Synthesis of the 1H-Pyrazole

3-(2-fluoro-4-(2-methoxyethoxy)phenyl)-1H-pyrazole

Reagents & Materials:

  • β-Enaminone Intermediate (from Protocol A): 1.0 eq

  • Hydrazine hydrate (NH₂NH₂·H₂O, 80% or 98%): 1.5 eq[6]

  • Absolute Ethanol: 10 volumes (v/w)

Procedure:

  • Preparation: Dissolve the crude β-enaminone intermediate in 10 volumes of absolute ethanol in a round-bottom flask. Causality: Ethanol is an excellent protic solvent that solubilizes both the enaminone and hydrazine while facilitating the proton transfers required for the dehydration step[5].

  • Addition: Cool the solution to 0–5 °C using an ice bath. Add 1.5 eq of hydrazine hydrate dropwise. Caution: Hydrazine hydrate is toxic and highly reactive; perform this step in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 2 to 4 hours.

  • IPC: Monitor via TLC (Eluent: Dichloromethane/Methanol 9:1) or LC-MS.

    • Done Criterion: Complete disappearance of the enaminone intermediate and formation of a new, highly UV-active spot.

  • Workup: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove approximately 70% of the ethanol.

  • Isolation: Pour the concentrated residue into ice-cold distilled water (20 volumes). Stir vigorously for 30 minutes until a precipitate forms.

  • Filtration & Drying: Filter the solid precipitate under vacuum, wash with cold water (2 x 5 volumes), and dry in a vacuum oven at 50 °C overnight to afford the pure pyrazole product.

Analytical Data & Yields

The following table summarizes the expected quantitative data, physical properties, and analytical markers for evaluating the success of the protocols.

Parameterβ-Enaminone Intermediate3-Aryl-1H-Pyrazole Product
Expected Yield 85 – 92%78 – 85% (over two steps)
Physical Appearance Yellow to orange viscous oil / solidOff-white to pale yellow powder
ESI-MS (m/z) [M+H]⁺ ~ 268.1~ 237.1
¹H NMR (CDCl₃) Key Shifts δ 7.8 ppm (d, 1H, trans-alkene CH=N)δ 5.7 ppm (d, 1H, trans-alkene CO-CH=)δ 2.9-3.1 ppm (br s, 6H, N(CH₃)₂)δ 10.5 ppm (br s, 1H, Pyrazole NH)δ 7.6 ppm (d, 1H, Pyrazole CH)δ 6.6 ppm (d, 1H, Pyrazole CH)
¹⁹F NMR Key Shift ~ -110 ppm (Ar-F)~ -112 ppm (Ar-F)

Troubleshooting & Process Optimization

  • Incomplete Enaminone Formation: If the acetophenone is not fully consumed after 12 hours, the DMF-DMA may have degraded. Ensure the use of freshly opened or anhydrous DMF-DMA. Alternatively, conducting the reaction neat (without toluene) can force the reaction to completion, though it complicates temperature control.

  • Regioselectivity Concerns: Because hydrazine hydrate is a symmetrical bis-nucleophile, regioselectivity is not an issue in this specific synthesis. However, if a substituted hydrazine (e.g., methylhydrazine) is used to synthesize an N-methyl pyrazole, a mixture of 1,3- and 1,5-isomers will form, requiring chromatographic separation[4].

  • Emulsion during Workup: If an emulsion forms when pouring the ethanolic pyrazole mixture into water, the addition of a small amount of brine (NaCl solution) will increase the aqueous phase's ionic strength, forcing the organic product to precipitate cleanly.

References

  • Nitrogenous fused-ring compound having pyrazolyl group as substituent and medicinal composition thereof. Eisai R&D Management Co., Ltd. (Patent EP1382603B1).
  • STAT6 Activation Inhibitor. Sumitomo Pharmaceut Co Ltd. (Patent JP2000229959A / US6884782B2).
  • General reactions for 2-pyrazoline synthesis from hydrazines. ResearchGate. Retrieved from:[Link]

  • Synthesis of 2-Pyrazolines from Hydrazines: Mechanisms Explained. ResearchGate. Retrieved from:[Link]

Sources

Method

Application Notes and Protocols for the Scalable Production of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

Abstract This document provides a comprehensive guide for the scalable synthesis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, a key intermediate in pharmaceutical and agrochemical research.[1] It delves into the underl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, a key intermediate in pharmaceutical and agrochemical research.[1] It delves into the underlying chemical principles, offers detailed, step-by-step protocols for two primary synthetic routes, and outlines robust quality control procedures. The content is designed for researchers, scientists, and drug development professionals, aiming to bridge the gap between laboratory-scale synthesis and industrial production. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for producing this valuable compound with high purity and yield.

Introduction

2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, with the IUPAC name 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]ethanone, is a versatile chemical building block.[2] Its unique structural features, including a fluorine atom and a methoxyethoxy group, impart desirable physicochemical properties, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1][3] The fluorine substituent can enhance metabolic stability and binding affinity, while the methoxyethoxy chain can improve solubility and pharmacokinetic profiles.

The scalable and cost-effective production of this intermediate is therefore of significant interest to the pharmaceutical and agrochemical industries. This guide explores two primary scalable synthetic strategies: a classical Friedel-Crafts acylation approach and a Grignard reaction-based method. Each route is presented with a detailed protocol, a discussion of its advantages and limitations, and critical process parameters for successful scale-up.

Compound Profile:

PropertyValue
IUPAC Name 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]ethanone
CAS Number 474708-59-3
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Appearance White to off-white crystalline solid
Melting Point 50-54 °C

Synthetic Strategies for Scalable Production

The choice of a synthetic route for industrial-scale production is governed by several factors, including cost of starting materials, reaction efficiency (yield), process safety, and environmental impact.[4] This section details two viable, scalable methods for synthesizing 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.

Route 1: Friedel-Crafts Acylation of 1-Fluoro-3-(2-methoxyethoxy)benzene

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[5][6][7] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[5][8][9]

Reaction Scheme:

Friedel-Crafts Acylation cluster_0 Friedel-Crafts Acylation Starting Material 1-Fluoro-3-(2-methoxyethoxy)benzene Product 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone Starting Material->Product Acylating Agent, Catalyst Acylating Agent Acetyl Chloride Catalyst AlCl₃

Caption: General workflow of the Friedel-Crafts Acylation route.

Causality of Experimental Choices:

  • Starting Material: 1-Fluoro-3-(2-methoxyethoxy)benzene is the key aromatic precursor. The methoxyethoxy group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The steric hindrance from the methoxyethoxy group favors acylation at the position para to it, which is also ortho to the fluorine atom.

  • Acylating Agent: Acetyl chloride is a common and reactive acylating agent for this transformation. Acetic anhydride can also be used, sometimes with a different catalyst system.[10]

  • Catalyst: Aluminum chloride (AlCl₃) is a strong and cost-effective Lewis acid catalyst that effectively activates the acetyl chloride to form the acylium ion electrophile.[9] A stoichiometric amount of AlCl₃ is typically required as it complexes with the product ketone.[11]

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used to dissolve the reactants and facilitate the reaction while remaining inert to the highly reactive species.

Protocol 1: Scalable Friedel-Crafts Acylation

Materials:

  • 1-Fluoro-3-(2-methoxyethoxy)benzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Large, jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and nitrogen inlet/outlet

  • Temperature control unit (chiller/heater)

  • Large separatory funnel

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous AlCl₃ (1.2 equivalents) and DCM. Cool the suspension to 0-5 °C with stirring.

  • Addition of Starting Material: In a separate vessel, dissolve 1-Fluoro-3-(2-methoxyethoxy)benzene (1.0 equivalent) in DCM. Add this solution dropwise to the AlCl₃ suspension, maintaining the temperature below 10 °C.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by a suitable analytical technique like HPLC or GC.

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.[5]

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or a viscous oil. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).

Route 2: Grignard Reaction with 2-Fluoro-4-(2-methoxyethoxy)benzonitrile

The Grignard reaction provides an alternative route to acetophenones.[12] This method involves the reaction of a Grignard reagent (organomagnesium halide) with a nitrile, followed by acidic hydrolysis of the intermediate imine.[12]

Reaction Scheme:

Grignard Reaction cluster_1 Grignard Reaction Starting Material 2-Fluoro-4-(2-methoxyethoxy)benzonitrile Product 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone Starting Material->Product 1. Grignard Reagent 2. H₃O⁺ Grignard Reagent Methylmagnesium Bromide

Caption: General workflow of the Grignard Reaction route.

Causality of Experimental Choices:

  • Starting Material: 2-Fluoro-4-(2-methoxyethoxy)benzonitrile serves as the electrophilic partner for the Grignard reagent. This starting material can be prepared from the corresponding phenol.

  • Grignard Reagent: Methylmagnesium bromide is a readily available and commonly used Grignard reagent for the introduction of an acetyl group.

  • Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for the formation and stability of the Grignard reagent.

  • Hydrolysis: Acidic work-up is crucial to hydrolyze the intermediate magnesium imine salt to the final ketone product.

Protocol 2: Scalable Grignard Reaction

Materials:

  • 2-Fluoro-4-(2-methoxyethoxy)benzonitrile

  • Methylmagnesium Bromide (solution in THF or diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 2M)

  • Diethyl Ether or Methyl tert-Butyl Ether (MTBE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Large, jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and nitrogen inlet/outlet

  • Temperature control unit (chiller/heater)

  • Large separatory funnel

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reactor Setup: Ensure the reactor and all glassware are scrupulously dried and purged with nitrogen to prevent quenching of the Grignard reagent.[12]

  • Reagent Charging: Charge the reactor with a solution of 2-Fluoro-4-(2-methoxyethoxy)benzonitrile (1.0 equivalent) in anhydrous THF. Cool the solution to 0-5 °C.

  • Grignard Addition: Add the methylmagnesium bromide solution (1.2-1.5 equivalents) dropwise to the nitrile solution, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by HPLC or GC.

  • Hydrolysis: Cool the reaction mixture back to 0-5 °C and slowly add 2M HCl solution to quench the reaction and hydrolyze the intermediate. Stir until the precipitate dissolves.[12]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether or MTBE.

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol.

Comparison of Synthetic Routes:

FeatureFriedel-Crafts AcylationGrignard Reaction
Starting Materials 1-Fluoro-3-(2-methoxyethoxy)benzene, Acetyl Chloride2-Fluoro-4-(2-methoxyethoxy)benzonitrile, Methylmagnesium Bromide
Key Reagents AlCl₃Grignard Reagent
Advantages Well-established, often high-yielding.[6]Good functional group tolerance in some cases.
Disadvantages Requires stoichiometric amounts of Lewis acid, which can generate significant waste.[7] The product can complex with the catalyst.[11]Grignard reagents are highly sensitive to moisture and air.[12] Potential for side reactions if not carefully controlled.
Scalability Readily scalable with appropriate engineering controls for handling AlCl₃ and HCl off-gassing.Scalable with strict adherence to anhydrous and inert atmosphere conditions.[13][14]

Quality Control and Analytical Methods

Robust quality control is essential to ensure the purity and identity of the final product, which is critical for its use in pharmaceutical applications.[15][16]

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the final product and for monitoring the progress of the reaction.[15][17] A typical method would use a C18 reversed-phase column with a mobile phase of acetonitrile and water.

  • Gas Chromatography (GC): GC can be used to determine the purity of the final product and to detect any volatile impurities.[15][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product.[15][16]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.[15][17]

  • Melting Point: The melting point is a good indicator of the purity of the crystalline product.[1][18]

Typical Specifications:

ParameterSpecification
Appearance White to off-white crystalline solid
Purity (by HPLC) ≥ 99.0%
Identity (by NMR) Conforms to structure
Melting Point 50-54 °C
Residual Solvents Within ICH limits

Safety Considerations

Large-scale organic synthesis requires strict adherence to safety protocols.[19][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[20][21]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a controlled reactor system to avoid inhalation of hazardous vapors.[21]

  • Handling of Reagents:

    • Aluminum Chloride (AlCl₃): Reacts violently with water. Handle in a dry environment.

    • Acetyl Chloride: Corrosive and lachrymatory. Handle with care in a fume hood.

    • Grignard Reagents: Pyrophoric and react violently with water. Must be handled under an inert atmosphere (nitrogen or argon).[22]

  • Waste Disposal: All chemical waste must be disposed of according to local regulations.[19]

Conclusion

The scalable production of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone can be successfully achieved through either a Friedel-Crafts acylation or a Grignard reaction pathway. The choice of method will depend on factors such as the availability and cost of starting materials, equipment capabilities, and safety considerations. The protocols and guidelines presented in this document provide a solid foundation for the successful and safe scale-up of this important pharmaceutical intermediate. Rigorous in-process controls and final product analysis are paramount to ensuring the high quality required for drug development applications.

References

  • JOCPR. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis.
  • StudyRaid. (2025, March 15). Understand grignard-Based Routes to Acetophenone.
  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Thermo Fisher Scientific. (n.d.). 2'-Fluoro-4'-methoxyacetophenone, 99%.
  • Dispas, A., et al. (2022, November 30). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?. Journal of Pharmaceutical and Biomedical Analysis.
  • Aragen Life Sciences. (2024, October 15). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.
  • Benchchem. (2025).
  • ResearchGate. (2025, August 9). ANALYTICAL TECHNIQUES USED IN QUALITY CONTROL OF DRUGS: REVIEW.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Study Mind. (2022, April 19). Considerations in Organic Synthesis (A-Level Chemistry).
  • Moshang Chemical. (n.d.). 2'-fluoro-4'-(2-methoxyethoxy)acetophenone.
  • ChemScene. (n.d.). 2'-Fluoro-4'-methoxyacetophenone.
  • Chem-Impex. (n.d.). 2'-Fluoro-4'-methoxyacetophenone.
  • MilliporeSigma. (n.d.). 2'-Fluoro-4'-methoxyacetophenone 99%.
  • Environmental Health and Safety. (n.d.).
  • ResearchGate. (n.d.).
  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
  • National Institutes of Health. (n.d.).
  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.
  • Chemistry Steps. (2025, June 20).
  • Chemistry LibreTexts. (2020, June 29). Safety.
  • Royal Society of Chemistry. (2025, February 3).
  • Google Patents. (n.d.).
  • Canadian Science Publishing. (n.d.).
  • Royal Society of Chemistry. (2025, February 3).
  • Sigma-Aldrich. (n.d.).
  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • MDPI. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • ResearchGate. (n.d.). Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System.
  • Benchchem. (n.d.).
  • Organic Syntheses. (n.d.). Fluorobenzene.
  • Google Patents. (n.d.). CN106349035A - Method for preparing 2'-fluoroacetophenone.
  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.
  • Technical Disclosure Commons. (2024, May 7).
  • Chem-Impex. (n.d.). 4-Fluoro-2-methoxyacetophenone.
  • Google Patents. (n.d.). US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)acetophenone.
  • Google Patents. (n.d.).
  • Springer. (2014, February 26).
  • Semantic Scholar. (2024, August 1). Direct Synthesis of 2‑Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover.
  • PubChem. (n.d.). (2-(2-Methoxyethoxy)ethoxy)benzene.

Sources

Application

Using 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone in medicinal chemistry

Application Note: 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone as a Key Scaffold in the Synthesis of STAT6 Inhibitors for Allergic Diseases Introduction & Biological Rationale In modern medicinal chemistry, the design of t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone as a Key Scaffold in the Synthesis of STAT6 Inhibitors for Allergic Diseases

Introduction & Biological Rationale

In modern medicinal chemistry, the design of targeted therapies for allergic diseases—such as bronchial asthma and atopic dermatitis—heavily relies on modulating the Th1/Th2 immune balance. The differentiation of CD4+ T cells into Th2 effector cells is driven by interleukins IL-4 and IL-13. These cytokines activate the Janus kinase (JAK) pathway, leading to the phosphorylation, dimerization, and nuclear translocation of Signal Transducer and Activator of Transcription 6 (STAT6). Because STAT6-deficient models demonstrate near-complete protection against antigen-induced airway hyperresponsiveness and mucus production , inhibiting STAT6 activation is a highly validated therapeutic strategy.

2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (CAS: 474708-59-3) is a highly specialized building block used to synthesize 3-aryl-1H-pyrazoles. These pyrazoles are subsequently coupled to nitrogenous fused-ring systems (such as imidazo[1,2-a]pyridines) to create potent STAT6 activation inhibitors .

Mechanistic Insight: Why this specific scaffold?
  • The 2'-Fluoro Substitution (Conformational Locking): The ortho-fluorine atom exerts a strong stereoelectronic "ortho-halogen effect." When the acetophenone is converted into a pyrazole, the fluorine atom forces the aryl and pyrazole rings out of coplanarity. This specific dihedral angle locks the molecule into an active conformation that optimally fits the STAT6/JAK interacting pocket. Furthermore, the fluorine blocks cytochrome P450-mediated oxidation at the electron-rich ortho position, significantly improving the drug's metabolic half-life.

  • The 4'-(2-Methoxyethoxy) Group (Solubility & Binding): Fused-ring heterocyclic inhibitors are notoriously lipophilic, often suffering from poor bioavailability. The flexible, hydrophilic ether linkage of the 2-methoxyethoxy group acts as a solubilizing appendage. Additionally, its oxygen atoms serve as hydrogen-bond acceptors that interact with solvent-exposed residues at the periphery of the target binding site.

STAT6_Pathway IL4 IL-4 / IL-13 Receptor IL-4Rα / IL-13Rα1 IL4->Receptor Binds JAK JAK1 / JAK3 / Tyk2 Receptor->JAK Activates STAT6 STAT6 Monomer JAK->STAT6 Phosphorylates pSTAT6 Phospho-STAT6 Dimer STAT6->pSTAT6 Dimerizes Nucleus Nucleus (Th2 Gene Transcription) pSTAT6->Nucleus Translocates Inhibitor Nitrogenous Fused-Ring Inhibitor (Acetophenone-Derived) Inhibitor->STAT6 Inhibits Activation

Fig 1: IL-4/IL-13 signaling cascade and the targeted inhibition of STAT6 activation.

Quantitative Data & Material Properties

Before initiating the synthetic workflow, it is critical to verify the quality of the starting material. Table 1 summarizes the physicochemical properties, while Table 2 outlines the expected metrics for the downstream reactions.

Table 1: Physicochemical Properties of the Starting Material

PropertyValue / Description
Chemical Name 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone
CAS Number 474708-59-3
Molecular Formula C11H13FO3
Molecular Weight 212.22 g/mol
Physical Appearance Off-white to pale yellow crystalline solid / low-melting solid
Solubility Soluble in DCM, EtOAc, DMF, and DMSO; insoluble in water

Table 2: Reaction Metrics and Quality Control

StepProductExpected YieldPurity (HPLC)QC Self-Validation Metric (TLC: Hex/EtOAc 1:1)
1Enaminone Intermediate85 - 90%>95%Disappearance of SM (

0.6); New spot at

0.3
23-Aryl-1H-pyrazole75 - 82%>98%Disappearance of Enaminone; New spot at

0.45

Experimental Protocols: Synthesis & Validation

The following protocols detail the conversion of the acetophenone into the critical 3-aryl-1H-pyrazole intermediate, followed by the biological validation of the final coupled inhibitor.

Synthesis_Workflow SM 2'-Fluoro-4'-(2-methoxyethoxy) acetophenone Intermediate Enaminone Intermediate SM->Intermediate DMF-DMA 100°C Pyrazole 3-Aryl-1H-pyrazole Core Intermediate->Pyrazole Hydrazine EtOH, 80°C Final STAT6 Inhibitor (Fused-Ring) Pyrazole->Final Cross-Coupling (e.g., Imidazo[1,2-a]pyridine)

Fig 2: Three-step synthetic workflow from the acetophenone building block to the final inhibitor.

Protocol A: Synthesis of 3-[2-Fluoro-4-(2-methoxyethoxy)phenyl]-1H-pyrazole

Causality Note: We utilize N,N-dimethylformamide dimethyl acetal (DMF-DMA) rather than standard base-catalyzed Claisen condensation. DMF-DMA is a mild formylating agent that reacts selectively with the acidic alpha-methyl protons of the acetophenone. This circumvents the use of strong bases (like NaH), which risk cleaving the sensitive methoxyethoxy ether linkage.

Step 1: Enaminone Formation

  • Charge a dry, round-bottom flask with 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (1.0 eq, 10 mmol, 2.12 g).

  • Add DMF-DMA (1.5 eq, 15 mmol, 2.0 mL) directly to the flask. No additional solvent is required if the mixture stirs freely; otherwise, add 5 mL of anhydrous toluene.

  • Heat the reaction mixture to 100°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the starting material (

    
     ~0.6) is fully consumed, replaced by a highly UV-active, bright yellow enaminone spot (
    
    
    
    ~0.3).
  • Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and methanol byproducts. Use the crude enaminone directly in the next step to prevent degradation.

Step 2: Pyrazole Cyclization

  • Dissolve the crude enaminone in absolute ethanol (20 mL).

  • Add hydrazine hydrate (64% aqueous solution, 1.2 eq, 12 mmol, 0.58 mL) dropwise at room temperature. Caution: Hydrazine is toxic; perform in a well-ventilated fume hood.

  • Reflux the mixture at 80°C for 4 hours. The hydrazine attacks the enaminone, triggering an intramolecular cyclization that eliminates dimethylamine gas.

  • Self-Validation: Monitor via TLC. The enaminone spot (

    
     ~0.3) will disappear, yielding the pyrazole product (
    
    
    
    ~0.45).
  • Cool to room temperature, concentrate the solvent, and partition the residue between EtOAc (30 mL) and water (30 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate to yield the pyrazole core.
    
Protocol B: In Vitro STAT6 Reporter Gene Assay (Self-Validating Biological System)

Once the pyrazole is cross-coupled to the nitrogenous fused-ring (e.g., via Buchwald-Hartwig amination or Suzuki coupling), the final compound must be biologically validated for STAT6 inhibition .

  • Cell Preparation: Culture human B cells (or a stable reporter cell line) transfected with a pUG-BGH-PLAP vector (Placental Alkaline Phosphatase reporter gene under the control of a STAT6-responsive element).

  • Compound Treatment: Seed cells at

    
     cells/well in a 96-well microplate. Pre-incubate cells with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM) for 1 hour.
    
  • Stimulation: Add recombinant human IL-4 (10 ng/mL) to each well to trigger the JAK/STAT6 cascade. Incubate for 48 hours at 37°C.

  • Assay Self-Validation Controls:

    • Positive Control: Include a known JAK/STAT inhibitor (e.g., Ruxolitinib) to validate assay sensitivity.

    • Vehicle Control: 0.1% DMSO (without inhibitor) + IL-4 to establish the maximum PLAP signal (100% activation).

    • Background Control: 0.1% DMSO without IL-4 to establish the baseline.

  • Detection: Add a chemiluminescent PLAP substrate (e.g., CSPD) and measure luminescence. Calculate the

    
     based on the dose-response curve. A successful Eisai-class inhibitor derived from this acetophenone typically exhibits an 
    
    
    
    in the low nanomolar range (10–50 nM).

References

  • Mosmann, T. R., Cherwinski, H., Bond, M. W., Giedlin, M. A., & Coffman, R. L. "Two types of murine helper T cell clone. I. Definition according to profiles of lymphokine activities and secreted proteins." The Journal of Immunology, 136(7), 2348-2357 (1986). URL:[Link]

  • Kuperman, D., Schofield, B., Wills-Karp, M., & Grusby, M. J. "Signal transducer and activator of transcription factor 6 (Stat6)-deficient mice are protected from antigen-induced airway hyperresponsiveness and mucus production." Journal of Experimental Medicine, 187(6), 939-948 (1998). URL:[Link]

  • Yoshida, I., Yoneda, N., Ohashi, Y., Suzuki, S., & Miyamoto, M. "Nitrogenous fused-ring compound having pyrazolyl group as substituent and medicinal composition thereof." European Patent Office, EP1382603B1 (2008).
Method

Application Note: Nucleophilic Aromatic Substitution (S_NAr) of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (CAS: 474708-59-3) Reaction Class: Nucleophilic Aromatic Substitution (S_N...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (CAS: 474708-59-3) Reaction Class: Nucleophilic Aromatic Substitution (S_NAr)

Introduction and Strategic Utility

2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is a highly versatile fluorinated building block prominently utilized in the synthesis of complex pharmaceutical intermediates, such as STAT6 inhibitors and fused-ring pyrazole derivatives 1. The strategic placement of the fluorine atom ortho to the electron-withdrawing acetyl group primes the aromatic ring for facile Nucleophilic Aromatic Substitution (S_NAr). This application note details the mechanistic rationale, optimized protocols, and analytical troubleshooting for executing high-yielding S_NAr reactions on this specific substrate.

Mechanistic Causality & Electronic Effects

In S_NAr reactions, the reactivity of the aryl fluoride is dictated by the ability of the substituents to stabilize the negatively charged intermediate (Meisenheimer complex) 2. Designing a successful protocol requires understanding the push-pull electronics of this specific molecule:

  • Activating Effect of the Acetyl Group: The acetyl group at the 1'-position acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. When a nucleophile attacks the 2'-carbon, the resulting negative charge is delocalized onto the carbonyl oxygen, dramatically lowering the activation energy of the rate-determining addition step 2.

  • Role of the Fluorine Leaving Group: Fluorine is the most electronegative element, exerting a strong -I effect that highly polarizes the C-F bond, making the ipso-carbon highly electrophilic. Although the C-F bond is the strongest carbon-halogen bond, the S_NAr reaction proceeds readily because the initial nucleophilic addition (not the elimination) is the rate-determining step 3.

  • Modulating Effect of the 4'-Alkoxy Group: The 2-methoxyethoxy group at the 4'-position is an electron-donating group (EDG) via resonance (+M). While EDGs generally deactivate rings toward S_NAr, the overwhelming ortho-activating synergy between the acetyl and fluoro groups dominates. However, this slight deactivation means that polar aprotic solvents and elevated temperatures are strictly required for weaker nucleophiles.

SNAr_Mechanism A 2'-Fluoro-4'-(2-methoxyethoxy) acetophenone + Nucleophile (Nu-) B Meisenheimer Complex (Anionic Intermediate) A->B Addition (Rate-determining) C 2'-Nu-4'-(2-methoxyethoxy) acetophenone + Fluoride (F-) B->C Elimination (Fast)

Figure 1: Two-step Addition-Elimination S_NAr mechanism via the Meisenheimer complex.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols utilize polar aprotic solvents (e.g., DMSO or DMF). These solvents poorly solvate anions, thereby leaving the nucleophile "naked" and maximizing its effective nucleophilicity 4.

Protocol A: S_NAr with Amine Nucleophiles (N-Arylation)

This protocol is optimized for secondary amines (e.g., morpholine, piperidine) or primary aliphatic amines.

Reagents:

  • Substrate: 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone: 1.0 equiv (1.0 mmol, 212.2 mg)

  • Nucleophile: Amine (e.g., Morpholine): 1.5 equiv (1.5 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) or K₂CO₃: 2.0 equiv (2.0 mmol)

  • Solvent: Anhydrous DMSO (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the substrate and K₂CO₃ (if utilizing an inorganic base).

  • Solvent & Nucleophile Addition: Evacuate and backfill the tube with Argon (3x). Add anhydrous DMSO followed by the amine nucleophile (and DIPEA if using an organic base) via syringe.

  • Thermal Activation: Seal the tube and heat the reaction mixture in a pre-equilibrated oil bath at 90 °C. The polar aprotic nature of DMSO accelerates the formation of the transition state.

  • Self-Validating Monitoring: Stir for 12–16 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) or LC-MS. The product spot will typically be more polar and highly UV-active compared to the starting material.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (15 mL) to precipitate the product. If an oil forms, extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: S_NAr with Thiol Nucleophiles (S-Arylation)

Thiols are highly polarizable, "soft" nucleophiles and require milder conditions to prevent side reactions.

  • Modifications from Protocol A: Use K₂CO₃ (1.5 equiv) to deprotonate the thiol. Lower the temperature to 25–60 °C. The reaction typically reaches completion in 2–6 hours.

Workflow Step1 1. Reagent Preparation Dry solvent (DMSO/DMF), Base (K2CO3/DIPEA) Step2 2. Nucleophile Addition Add NuH to the substrate solution Step1->Step2 Step3 3. Thermal Activation Heat to 80-100°C under Argon Step2->Step3 Step4 4. Reaction Monitoring TLC or LC-MS until complete consumption Step3->Step4 Step5 5. Workup & Purification Aqueous quench, extraction, column chromatography Step4->Step5

Figure 2: Standard experimental workflow for S_NAr reactions of fluorinated acetophenones.

Data Presentation & Condition Optimization

The table below summarizes the expected reactivity profiles and optimized conditions for various nucleophile classes reacting with 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.

Nucleophile ClassExample ReagentBaseSolventTemp (°C)Time (h)Expected Yield
Secondary Amines MorpholineDIPEADMSO90–10012–1675–85%
Primary Amines BenzylamineK₂CO₃DMF80–9014–1870–80%
Thiols ThiophenolK₂CO₃DMF25–602–685–95%
Alkoxides Sodium methoxideNone (NaOMe)THF/MeOH60–704–865–75%

Table 1: Optimization matrix for S_NAr reactions on 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.

Troubleshooting & Scientific Insights

  • Incomplete Conversion: If the starting material persists, the +M effect of the 4'-alkoxy group may be hindering the reaction. Ensure strictly anhydrous conditions and consider switching the solvent from DMF to DMSO, which provides greater acceleration for S_NAr reactions by leaving the nucleophile completely unsolvated 4. Alternatively, increase the nucleophile equivalence to 2.5.

  • Side Reactions (Aldol Condensation): The acetyl group contains acidic α-protons. Under strongly basic conditions (e.g., KOH or NaOtBu) and high temperatures, head-to-tail autocondensation (dimerization) of the acetophenone can compete with the S_NAr pathway 5. To mitigate this, rely on weaker bases like K₂CO₃ or DIPEA, which are sufficient for nucleophile activation but less prone to deprotonating the α-carbon.

  • Dealkylation of the 4'-Position: Extremely strong nucleophiles at highly elevated temperatures (>120 °C) might attack the aliphatic carbons of the 2-methoxyethoxy group. Maintain reaction temperatures below 100 °C to preserve the ether linkage.

References

  • Molaid. "2'-fluoro-4'-(2-methoxyethoxy)acetophenone | 474708-59-3".
  • Benchchem. "A Comparative Analysis of the Reactivity of Fluorinated Acetophenone Isomers".
  • Digital Commons @ Colby. "Analysis of the Electron Withdrawing Capability of Acetylene Groups for Promoting Nucleophilic Aromatic Substitution".
  • ResearchGate. "Ultrasound effect on the aromatic nucleophilic substitution reactions on some haloarenes".
  • ResearchGate. "Head‐to‐Tail Dimerization of 4‐Fluoroacetophenone in the KOH/DMSO Superbase Suspension and Related SNAr Reaction".

Sources

Application

Application Note: Strategic Utilization of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone in Kinase Inhibitor Discovery

Abstract This guide details the synthetic utility and medicinal chemistry rationale for 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (FMA) as a high-value building block. While simple acetophenones are ubiquitous, the spec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthetic utility and medicinal chemistry rationale for 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (FMA) as a high-value building block. While simple acetophenones are ubiquitous, the specific substitution pattern of the FMA scaffold addresses two critical failure modes in early-stage kinase discovery: poor aqueous solubility and rapid metabolic clearance. This note provides a validated protocol for synthesizing the FMA block and demonstrates its downstream application in constructing 2-aminopyrimidine cores—a privileged scaffold found in FDA-approved inhibitors targeting CDK, JAK, and VEGFR families.

Part 1: Rationale & Structure-Activity Relationship (SAR)

In modern kinase inhibitor design, the "warhead" (hinge-binding motif) often drives potency, but the "tail" drives physicochemical properties. The FMA building block is designed to introduce a solvent-exposed tail early in the synthetic sequence.

The "Privileged" Substitution Pattern
  • 4'-(2-Methoxyethoxy) Tail:

    • Solubility: The ethylene glycol ether moiety disrupts crystal packing and accepts hydrogen bonds from water, significantly lowering LogP and improving thermodynamic solubility compared to simple alkoxy chains.

    • Binding Mode: In many kinase co-crystals (e.g., EGFR, CDK2), this tail extends towards the solvent front, a region tolerant of bulk that can be exploited to tune pharmacokinetic (PK) properties without disrupting ATP-site binding.

  • 2'-Fluoro Motif:

    • Metabolic Stability: The C2' position on the phenyl ring is electron-rich and prone to CYP450-mediated hydroxylation. Fluorine substitution blocks this metabolic soft spot (bioisosteric blocking).

    • Conformational Lock: The high electronegativity of fluorine creates a dipole interaction with the carbonyl oxygen or the N1 of a downstream pyrimidine, restricting bond rotation and pre-organizing the molecule for binding (reducing the entropic penalty).

Visualization: Anatomy of the Building Block

SAR_Logic Acetophenone 2'-Fluoro-4'-(2-methoxyethoxy) acetophenone Fluoro 2'-Fluoro Group (Metabolic Shield) Acetophenone->Fluoro Blocks CYP oxidation Locks conformation Tail 2-Methoxyethoxy Tail (Solubility Engine) Acetophenone->Tail Lowers LogP Solvent interaction Ketone Acetyl Group (Heterocycle Precursor) Acetophenone->Ketone Converts to: Pyrimidines, Pyrazoles

Figure 1: Structural rationale for the FMA building block in medicinal chemistry.

Part 2: Synthesis of the Building Block

Objective: Preparation of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone from commercially available precursors.

Reaction Scheme

Precursors: 2'-Fluoro-4'-hydroxyacetophenone + 1-Bromo-2-methoxyethane.

Protocol A: Williamson Ether Synthesis (Scale: 10g)

Note: This protocol uses Acetonitrile/Potassium Carbonate for mild, clean conversion, avoiding the harsh conditions of NaH/DMF.

Materials:

  • 2'-Fluoro-4'-hydroxyacetophenone (10.0 g, 64.9 mmol)

  • 1-Bromo-2-methoxyethane (10.8 g, 77.9 mmol, 1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (17.9 g, 130 mmol, 2.0 eq)
    
  • Acetonitrile (ACN), HPLC grade (100 mL)

  • Potassium Iodide (KI), catalytic (0.5 g) – Accelerates alkylation via Finkelstein mechanism.

Step-by-Step Procedure:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2'-Fluoro-4'-hydroxyacetophenone,

    
    , and KI.
    
  • Solvent Addition: Add ACN (100 mL) and stir to create a suspension.

  • Reagent Addition: Add 1-Bromo-2-methoxyethane via syringe.

  • Reaction: Fit the flask with a reflux condenser and heat to 80°C (reflux) for 12–16 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic solids (

      
      /KBr) through a celite pad. Rinse the pad with EtOAc.
      
    • Concentrate the filtrate under reduced pressure to yield a yellow oil.

  • Purification: Dissolve the oil in EtOAc (100 mL) and wash with 1N NaOH (2 x 50 mL) to remove unreacted phenol. Wash with brine, dry over

    
    , and concentrate.
    
    • Yield: Expected ~12.5 g (90%).

    • State: Pale yellow oil or low-melting solid.

Part 3: Downstream Application – The "Kinase Core" Construction

Objective: Convert the FMA building block into a 2-amino-4-arylpyrimidine . This scaffold mimics the adenine ring of ATP and is the core of inhibitors like Pazopanib or Palbociclib analogs.

Synthetic Workflow

Synthesis_Workflow Step1 Step 1: Enaminone Formation Reagent: DMF-DMA Temp: 100°C Intermediate: Enaminone Intermediate: Enaminone Step1->Intermediate: Enaminone -MeOH Step2 Step 2: Cyclization Reagent: Guanidine HCl + NaOEt Temp: 80°C Product Target: 4-(2'-Fluoro-4'-(2-methoxyethoxy)phenyl) -2-aminopyrimidine Step2->Product Pyrimidine Formation Intermediate: Enaminone->Step2 + Guanidine

Figure 2: Conversion of acetophenone to kinase inhibitor core.

Protocol B: Enaminone Formation & Cyclization

1. Enaminone Formation:

  • Reagents: FMA (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Conditions: Heat neat or in Toluene at 100°C for 4 hours.

  • Observation: The reaction turns deep yellow/orange.

  • Workup: Evaporate volatiles in vacuo. The residue (Enaminone) is usually pure enough for the next step.

2. Pyrimidine Cyclization:

  • Reagents: Enaminone intermediate (from above), Guanidine Hydrochloride (1.5 eq), Sodium Ethoxide (2.0 eq) in Ethanol.

  • Procedure:

    • Dissolve Guanidine HCl in EtOH and add NaOEt. Stir for 10 min to free-base the guanidine.

    • Add the Enaminone solution (in EtOH).

    • Reflux (78°C) for 6–12 hours.

  • Workup: Cool to RT. Pour into ice water. The product usually precipitates.[1] Filter, wash with water, and dry.[1]

  • Result: A crystalline solid 2-aminopyrimidine, ready for further coupling (e.g., Buchwald-Hartwig amination at the 2-amino position to attach the "hinge binder" or "tail").

Part 4: Analytical Data Summary

PropertyValue / Description
IUPAC Name 1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)ethanone
Molecular Formula

Molecular Weight 212.22 g/mol
Appearance Pale yellow oil (crystallizes upon standing at 4°C)
1H NMR (DMSO-d6)

2.55 (s, 3H, Acetyl), 3.30 (s, 3H, OMe), 3.68 (t, 2H,

), 4.18 (t, 2H,

), 6.95 (dd, 1H, Ar-H3), 7.02 (dd, 1H, Ar-H5), 7.85 (t, 1H, Ar-H6).[2]
Key LCMS Signal [M+H]+ = 213.1
Storage Hygroscopic. Store under Nitrogen at 2–8°C.

References

  • Role of Methoxyethoxy Group

    • Chiodi, D., & Ishihara, Y. (2024).[3] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

    • Context: Discusses the solubilizing and binding effects of methoxy/alkoxy tails in drug design.
  • Kinase Inhibitor Synthesis (General Pyrimidine Routes)

    • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

    • Context: Provides the foundational chemistry for converting acetophenones and anilines into kinase inhibitor cores.
  • Fluorine in Medicinal Chemistry

    • BldPharm Technical Data. 1-(4-Fluoro-2-methoxyphenyl)ethanone Properties.

    • Context: Physical properties of the structural analog used to validate the synthesis protocol.[4]

  • Enaminone Chemistry

    • BenchChem Application Note. 2-(2-Methoxyphenyl)acetophenone as a building block.

    • Context: Validated protocols for acetophenone-to-pyrimidine conversion.

Sources

Method

Grignard reaction conditions for 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

Application Notes & Protocols Topic: Optimized Grignard Reaction Conditions for the Synthesis of Tertiary Alcohols from 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone Audience: Researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Optimized Grignard Reaction Conditions for the Synthesis of Tertiary Alcohols from 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Carbon-Carbon Bond Formation

The Grignard reaction stands as a cornerstone of organic synthesis, prized for its efficacy in forming new carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes and ketones, to produce alcohols.[2][3][4] This application note provides a comprehensive guide to the reaction conditions and protocols specifically tailored for the conversion of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone into its corresponding tertiary alcohol, a transformation relevant in the synthesis of complex pharmaceutical intermediates.

The substrate presents unique structural features—a fluorine atom and a methoxyethoxy side chain—that necessitate careful consideration of reaction parameters to ensure high yield and purity. This document outlines the mechanistic rationale, a detailed step-by-step protocol, and troubleshooting strategies to navigate the complexities of this reaction.

Mechanistic & Substrate-Specific Considerations

The core of the reaction is the nucleophilic attack of the carbanionic portion of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the acetophenone.[1] This addition forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final tertiary alcohol.[5]

G1 cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup Ketone Substrate (Acetophenone Derivative) Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate Forms Grignard Grignard Reagent (R-MgX) Grignard->Ketone Nucleophilic Attack Proton_Source Proton Source (e.g., NH4Cl solution) Intermediate->Proton_Source Reaction Final_Product Tertiary Alcohol (Final Product) Proton_Source->Final_Product Protonation

Caption: General workflow of the Grignard reaction on a ketone.

Analysis of the Substrate: 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone
  • Ketone Carbonyl: This is the primary electrophilic site for the Grignard reagent's attack. The reactivity is standard for an aryl ketone.

  • 2'-Fluoro Group: The electron-withdrawing nature of the fluorine atom ortho to the carbonyl group can slightly increase the electrophilicity of the carbonyl carbon, which is generally favorable for the reaction. This group is stable under Grignard conditions and does not participate in side reactions.

  • 4'-(2-methoxyethoxy) Group: This ether moiety is generally unreactive and compatible with Grignard conditions. Ethers, such as diethyl ether and tetrahydrofuran (THF), are the preferred solvents for Grignard reactions because they solvate and stabilize the organomagnesium species through coordination.[6][7] The presence of ether functionalities on the substrate itself is therefore not a contraindication.

Potential Side Reactions

While the primary reaction is nucleophilic addition, the strongly basic nature of Grignard reagents can lead to undesirable side reactions.[3][8]

  • Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton from the methyl group of the acetophenone to form an enolate.[9][10] This regenerates the starting material upon workup and consumes the Grignard reagent, lowering the overall yield. Sterically hindered Grignard reagents are more prone to this pathway.

  • Reduction: If the Grignard reagent possesses a β-hydride (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered transition state.[9]

  • Wurtz Coupling: The Grignard reagent can react with any unreacted alkyl/aryl halide used in its preparation, leading to a homocoupling byproduct (R-R).[11] This is primarily a concern when the Grignard reagent is prepared in situ.

Experimental Design and Rationale

A successful Grignard reaction hinges on meticulous control of the experimental environment and reagents.

  • Anhydrous Conditions: The paramount requirement is the strict exclusion of water.[1][12] Grignard reagents are potent bases that react instantly with protic sources, including atmospheric moisture, to quench the reagent and form an alkane.[8] All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents must be used under an inert atmosphere (Nitrogen or Argon).[11][13]

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice.[11] THF is often preferred due to its higher boiling point and superior ability to solvate the Grignard complex, which can sometimes enhance reactivity.[6]

  • Temperature Control: The reaction is highly exothermic.[5] The initial addition of the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to moderate the reaction rate and prevent side reactions. After the initial addition, the reaction is often allowed to warm to room temperature to ensure completion.

  • Reagent Addition: The Grignard reagent must be added slowly and dropwise to the solution of the ketone. This maintains a low instantaneous concentration of the nucleophile, minimizing the risk of enolization and helping to control the exotherm.[11]

  • Workup Procedure: Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred method.[5][11] It is a mild acid source that effectively protonates the magnesium alkoxide intermediate and destroys excess Grignard reagent without causing dehydration of the tertiary alcohol product, a risk associated with stronger acids like HCl or H₂SO₄.

Detailed Experimental Protocol

This protocol describes the reaction of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone with a generic Grignard reagent (R-MgX, e.g., Methylmagnesium Bromide, 3.0 M in Et₂O).

Materials and Reagents
  • 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

  • Grignard Reagent (e.g., Methylmagnesium Bromide, 3.0 M solution in Diethyl Ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Ice-water bath

  • Separatory funnel

Pre-Reaction Setup
  • Dry Glassware: Ensure all glassware (round-bottom flask, dropping funnel, condenser) is thoroughly dried in an oven at >120 °C overnight or by flame-drying under vacuum.[13]

  • Inert Atmosphere: Assemble the glassware while still warm and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.

Step-by-Step Procedure
  • Substrate Preparation: In the reaction flask, dissolve 1.0 equivalent of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone in anhydrous THF (approx. 5-10 mL per gram of substrate).

  • Initial Cooling: Cool the flask containing the ketone solution to 0 °C using an ice-water bath.

  • Grignard Reagent Addition: Transfer 1.2 equivalents of the Grignard reagent solution to the dropping funnel via cannula or a dry syringe.

  • Add the Grignard reagent to the stirred ketone solution dropwise over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Reaction Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous NH₄Cl solution dropwise to quench the reaction.[5] This step is exothermic and may produce gas; careful addition is critical. Continue adding the solution until no further effervescence is observed and a precipitate (magnesium salts) forms.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the organic product. If solids prevent proper separation, add more ethyl acetate and a small amount of water.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate to maximize product recovery.[5]

  • Washing: Combine all organic extracts and wash them once with water, followed by one wash with saturated brine solution to aid in the removal of dissolved water.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure tertiary alcohol.

Caption: Experimental workflow from setup to product characterization.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for this reaction.

ParameterRecommended ValueRationale
Substrate 1.0 eqLimiting reagent
Grignard Reagent 1.2 - 1.5 eqEnsures complete consumption of the substrate
Solvent Volume 5 - 10 mL / g substrateMaintains adequate dilution to control exotherm
Addition Temperature 0 - 5 °CControls reaction rate, minimizes side reactions
Reaction Temperature Room TemperatureAllows the reaction to proceed to completion
Reaction Time 1 - 3 hoursTypical duration for complete conversion
Expected Yield 75 - 90%Dependant on purity of reagents and technique

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Product Yield 1. Wet glassware or solvents.[11]2. Inactive magnesium surface (if preparing reagent).[11]3. Poor quality Grignard reagent.1. Rigorously dry all equipment and use anhydrous solvents under an inert atmosphere.2. Activate magnesium with iodine or 1,2-dibromoethane.[11]3. Titrate the Grignard reagent before use to determine its exact concentration.
Recovery of Starting Material 1. Insufficient Grignard reagent.2. Significant enolization side reaction.[9]1. Use a larger excess of the Grignard reagent (e.g., 1.5 eq).2. Ensure slow addition at low temperature. Consider using a less sterically hindered Grignard reagent if possible.
Formation of Biphenyl/Homocoupling Product Reaction of Grignard reagent with unreacted aryl halide.[13]This is mainly an issue with in situ reagent preparation. Ensure slow addition of the halide to the magnesium to maintain low halide concentration.[11]
Difficult Emulsion during Workup Formation of fine magnesium salt precipitates.Add a small amount of dilute acid (e.g., 1M HCl) to dissolve the salts, or filter the entire mixture through a pad of Celite before extraction. Perform a final brine wash to help break emulsions.[5]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Reddit. (2022, December 21). Grignard side reactions. r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Clark, J. (n.d.). An introduction to Grignard reagents. Chemguide. Retrieved from [Link]

  • ACS Publications. (2024, January 26). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Organometallics. Retrieved from [Link]

  • Richey, H. G. (Ed.). (2000). Handbook of Grignard Reagents. CRC Press.
  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. Retrieved from [Link]

  • Patil, R., & Dabade, S. (2023). A Review on Grignard Reagent. International Journal of Pharmaceutical Sciences and Medicine, 8(4). Retrieved from [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • Research and Reviews. (2021, October 27). Synthesis and Preparation of Grignard Reagent. Retrieved from [Link]

  • Vapourtec Ltd. (n.d.). Grignard Chemistry. Retrieved from [Link]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1966). Studies on Grignard reagents. Part III. Proton resonance spectra of alkyl and aryl Grignard reagents. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Properties of ι-Fluoroacetophenone. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2020, January 17). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • University Web Page. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • University Web Page. (n.d.). Grignard Reaction. Retrieved from [Link]

  • RSC Publishing. (2025, February 3). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Retrieved from [Link]

  • ResearchGate. (n.d.). The Grignard Reagents. Retrieved from [Link]

  • PMC. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Retrieved from [Link]

  • University Web Page. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, October 8). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]

  • PMC. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. Retrieved from [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • University Web Page. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Purdue University. (n.d.). Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Grignard reagent formation. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols.
  • Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]

Sources

Application

Advanced Functionalization Strategies for the Acetyl Group of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone in API Synthesis

Introduction 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is a highly valued intermediate in medicinal chemistry, primarily recognized as a critical building block for the synthesis of STAT6 inhibitors and other targeted t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is a highly valued intermediate in medicinal chemistry, primarily recognized as a critical building block for the synthesis of STAT6 inhibitors and other targeted therapeutics[1]. The acetyl group (-C(=O)CH₃) at the 1-position of the benzene ring serves as a highly versatile synthetic handle. By selectively functionalizing this moiety, drug development professionals can access a wide array of heterocyclic scaffolds.

This application note details three divergent, field-proven protocols for the functionalization of the acetyl group: C1 homologation to an enaminone, selective α-halogenation, and Claisen-Schmidt aldol condensation. Each pathway is designed as a self-validating system to ensure high yield, reproducibility, and minimal side-product formation.

Pathway 1: C1 Homologation via Enaminone Formation (Pyrazole Precursor)

Causality & Mechanism

The transformation of the acetophenone into a 3-aryl-1H-pyrazole (the core scaffold of many STAT6 inhibitors) requires a 1,3-dielectrophile equivalent[1]. Reacting the acetyl group with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) achieves this via a direct C1 homologation. DMF-DMA acts simultaneously as a base and an electrophile. The thermal elimination of methanol from DMF-DMA generates a highly reactive Vilsmeier-type intermediate, which undergoes nucleophilic attack by the kinetic enol of the acetophenone[2]. The resulting (E)-enaminone is perfectly primed for cyclocondensation with hydrazine to yield the target pyrazole scaffold[1].

Protocol: Synthesis of (E)-3-(dimethylamino)-1-(2-fluoro-4-(2-methoxyethoxy)phenyl)prop-2-en-1-one
  • Reaction Setup: In a 100 mL oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (10.0 mmol, 2.12 g).

  • Reagent Addition: Add DMF-DMA (15.0 mmol, 1.79 g, 1.5 eq.) and anhydrous 1,4-dioxane (20 mL) to the flask[2].

  • Reflux & Monitoring: Heat the mixture to 100–105 °C under a nitrogen atmosphere for 4–6 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexanes/EtOAc 1:1; visualization by UV at 254 nm). The reaction is self-validating when the starting material spot completely converts to a highly polar, bright UV-active baseline spot.

  • Workup: Once complete, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the dioxane solvent and excess DMF-DMA.

  • Purification: Triturate the resulting semi-solid residue with cold hexanes to induce crystallization. Filter the yellow precipitate and dry under a vacuum to afford the pure enaminone.

Pathway 2: Selective α-Halogenation (Thiazole Precursor)

Causality & Mechanism

Alpha-bromination of the acetyl group yields an α-haloketone, a mandatory precursor for the Hantzsch thiazole synthesis (often utilized in kinase inhibitors). However, the 2-methoxyethoxy group strongly activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS). Standard bromination with Br₂/AcOH often leads to unwanted ring bromination. To circumvent this, Copper(II) bromide (CuBr₂) in an EtOAc/CHCl₃ solvent system is employed[3]. CuBr₂ acts as a mild, single-electron oxidant that facilitates a radical-mediated enolization pathway, ensuring exclusive bromination at the α-carbon without affecting the electron-rich aromatic core[3].

Protocol: Synthesis of 2-bromo-1-(2-fluoro-4-(2-methoxyethoxy)phenyl)ethanone
  • Reaction Setup: In a 250 mL two-neck flask, dissolve 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (10.0 mmol, 2.12 g) in a solvent mixture of chloroform (30 mL) and ethyl acetate (30 mL)[3].

  • Reagent Addition: Add finely powdered Copper(II) bromide (CuBr₂) (20.0 mmol, 4.47 g, 2.0 eq.) to the vigorously stirring solution.

  • Reflux & Monitoring: Heat the heterogeneous mixture to reflux (approx. 70 °C). The reaction progress is visually self-validating: the dark green/black CuBr₂ solid will progressively transition into a white precipitate of Copper(I) bromide (CuBr) as the bromination proceeds.

  • Completion: Stir at reflux for 2–3 hours until TLC confirms the disappearance of the starting material.

  • Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove the CuBr precipitate. Wash the Celite pad with additional EtOAc (20 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. The crude α-bromoacetophenone is generally pure enough (>95%) to be used directly in the subsequent thiourea condensation.

Pathway 3: Claisen-Schmidt Condensation (Chalcone Synthesis)

Causality & Mechanism

The base-catalyzed aldol condensation of the acetyl group with an aromatic aldehyde generates a chalcone, an excellent Michael acceptor and precursor for bioactive pyrazolines and isoxazoles. A strong base (e.g., KOH) deprotonates the α-methyl group to form a thermodynamic enolate. This enolate attacks the electrophilic carbonyl of the aldehyde. Subsequent E1cB dehydration is driven by the extended conjugation of the system, yielding the thermodynamically favored trans-chalcone.

Protocol: Synthesis of Chalcone Derivative
  • Reaction Setup: Dissolve 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (10.0 mmol, 2.12 g) and 4-chlorobenzaldehyde (10.0 mmol, 1.41 g) in absolute ethanol (25 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add an aqueous solution of KOH (40% w/v, 5 mL) dropwise while stirring vigorously to prevent localized heating and side-reactions (e.g., Cannizzaro reaction of the aldehyde).

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours. The protocol is self-validating as a thick precipitate will typically form as the highly conjugated chalcone crystallizes out of the ethanolic solution.

  • Workup: Pour the reaction mixture into crushed ice-water (100 mL) and neutralize with dilute HCl (1M) to pH 7.

  • Purification: Filter the precipitated solid, wash thoroughly with cold water, and recrystallize from hot ethanol to yield the pure trans-chalcone.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the three functionalization pathways described above:

Functionalization PathwayReagent SystemTemp / TimeExpected YieldDownstream API Scaffold
C1 Homologation DMF-DMA (1.5 eq.), 1,4-Dioxane105 °C / 4–6 h85–92%3-Aryl-1H-pyrazoles (STAT6)
α-Halogenation CuBr₂ (2.0 eq.), EtOAc/CHCl₃70 °C / 2–3 h80–88%2-Amino-4-arylthiazoles
Aldol Condensation Ar-CHO (1.0 eq.), KOH, EtOH25 °C / 12 h75–85%Pyrazolines / Isoxazoles

Functionalization Workflows

G SM 2'-Fluoro-4'-(2-methoxyethoxy) acetophenone Enaminone Enaminone (C1 Homologation) SM->Enaminone DMF-DMA, Δ AlphaBromo α-Bromoacetophenone (Selective Halogenation) SM->AlphaBromo CuBr2, EtOAc/CHCl3 Chalcone Chalcone (Aldol Condensation) SM->Chalcone Ar-CHO, KOH, EtOH Pyrazole 3-Aryl-1H-pyrazole (STAT6 Inhibitors) Enaminone->Pyrazole Hydrazine, EtOH Thiazole 2-Amino-4-arylthiazole (Kinase Inhibitors) AlphaBromo->Thiazole Thiourea, EtOH Pyrazoline Pyrazoline Derivatives (Bioactive Scaffolds) Chalcone->Pyrazoline Hydrazine, AcOH

Divergent functionalization pathways of the acetyl group for API scaffold generation.

References

  • Title: 2'-fluoro-4'-(2-methoxyethoxy)
  • Title: One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone Source: MDPI URL
  • Title: Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method Source: ResearchGate URL

Sources

Method

Green Chemistry in Action: Advanced Protocols for the Synthesis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

Introduction: The Imperative for Greener Pharmaceutical Intermediates 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener Pharmaceutical Intermediates

2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motifs are found in a range of therapeutic agents, making its efficient and sustainable production a topic of significant interest for the pharmaceutical industry. Traditionally, the synthesis of such complex molecules has often relied on methods that are resource-intensive and generate considerable waste. Green chemistry offers a transformative framework to redesign these synthetic processes, aiming to minimize environmental impact while enhancing efficiency and safety.[1][2][3] This guide provides detailed application notes and protocols for the synthesis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, grounded in the principles of green chemistry. We will explore advanced, environmentally benign methodologies that reduce solvent use, employ safer reagents, and improve overall process mass intensity (PMI).[4]

Retrosynthetic Strategy: A Two-Step Green Approach

Our strategy for the green synthesis of the target molecule involves a two-step sequence starting from the readily available 3-fluorophenol. This pathway is designed to incorporate green chemistry principles at each stage.

  • Step 1: Acylation and Fries Rearrangement. 3-fluorophenol is first acylated to 3-fluorophenyl acetate. This intermediate then undergoes a Fries rearrangement to yield 2'-Fluoro-4'-hydroxyacetophenone. We will focus on a greener, solid-acid catalyzed approach to this rearrangement, avoiding stoichiometric and corrosive Lewis acids.

  • Step 2: Williamson Ether Synthesis. The hydroxyl group of 2'-Fluoro-4'-hydroxyacetophenone is then etherified with 1-bromo-2-methoxyethane to form the final product. For this key step, we will present two distinct green protocols: a microwave-assisted solvent-free reaction and a phase-transfer-catalyzed reaction in a green solvent.

G Target 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone Intermediate 2'-Fluoro-4'-hydroxyacetophenone Target->Intermediate Green Williamson Ether Synthesis Precursor2 1-Bromo-2-methoxyethane Precursor1 3-Fluorophenyl Acetate Intermediate->Precursor1 Green Fries Rearrangement StartingMaterial 3-Fluorophenol Precursor1->StartingMaterial Acylation

Caption: Retrosynthetic analysis for the target molecule.

Part 1: Green Synthesis of 2'-Fluoro-4'-hydroxyacetophenone via Fries Rearrangement

The Fries rearrangement is a classic method for synthesizing hydroxyaryl ketones. However, the traditional use of stoichiometric amounts of Lewis acids like AlCl₃ leads to significant waste and difficult workups.[5][6][7] Here, we propose a greener alternative using a solid acid catalyst, which can be easily recovered and reused, and minimizes waste generation.

Protocol 1: Solid Acid-Catalyzed Fries Rearrangement

This protocol utilizes a solid acid catalyst, such as a zeolite or sulfated zirconia, to promote the rearrangement of 3-fluorophenyl acetate to 2'-Fluoro-4'-hydroxyacetophenone. The primary advantage is the ease of catalyst separation and the elimination of hazardous aqueous waste streams associated with traditional Lewis acids.

Materials:

  • 3-Fluorophenyl acetate (1 equivalent)

  • Zeolite H-BEA or other suitable solid acid catalyst (e.g., 10-20% by weight)

  • High-boiling point, green solvent (e.g., sulfolane or diphenyl ether)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluorophenyl acetate and the solid acid catalyst.

  • Solvent Addition: Add a minimal amount of a high-boiling point green solvent, sufficient to create a stirrable slurry.

  • Heating: Heat the reaction mixture to 150-160 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Completion and Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Catalyst Recovery: Filter the reaction mixture to recover the solid acid catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.

  • Extraction: Dilute the filtrate with ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts. Follow with a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2'-Fluoro-4'-hydroxyacetophenone can be purified by column chromatography or recrystallization to yield the desired product.

G cluster_0 Fries Rearrangement Workflow A Combine 3-Fluorophenyl Acetate and Solid Acid Catalyst B Add Green Solvent (e.g., Sulfolane) A->B C Heat to 150-160 °C (4-6 hours) B->C D Cool and Filter to Recover Catalyst C->D E Work-up with Ethyl Acetate and Bicarbonate Wash D->E F Dry and Concentrate E->F G Purify to obtain 2'-Fluoro-4'-hydroxyacetophenone F->G

Caption: Workflow for the solid acid-catalyzed Fries rearrangement.

Part 2: Green Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers. To align with green chemistry principles, we can significantly improve upon the traditional approach which often uses polar aprotic solvents like DMF or DMSO and requires long reaction times.[8][9] We present two greener alternatives.

Protocol 2A: Microwave-Assisted, Solvent-Free Synthesis

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, leading to significant energy savings.[10][11] By performing the reaction under solvent-free conditions, we can also minimize waste and simplify product purification.

Materials:

  • 2'-Fluoro-4'-hydroxyacetophenone (1 equivalent)

  • 1-Bromo-2-methoxyethane (1.2 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous powder (1.5 equivalents)

  • Phase-transfer catalyst (e.g., TBAB, 1-2 mol%)

  • Ethyl acetate (for extraction)

  • Water

Equipment:

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charging the Vial: To a 10 mL microwave reaction vial, add 2'-Fluoro-4'-hydroxyacetophenone, 1-bromo-2-methoxyethane, anhydrous potassium carbonate, and the phase-transfer catalyst.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120-140 °C for 10-20 minutes.

  • Cooling and Work-up: After the reaction is complete, cool the vial to room temperature.

  • Extraction: Add ethyl acetate and water to the reaction mixture. Transfer to a separatory funnel, separate the organic layer, and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify by column chromatography to yield 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.

Protocol 2B: Phase-Transfer Catalysis in a Green Solvent

Phase-transfer catalysis (PTC) is a powerful green chemistry tool that facilitates reactions between reactants in immiscible phases, often allowing for milder reaction conditions and the use of less hazardous solvents.[1][2][3][12] Here we use a green solvent alternative to traditional VOCs.

Materials:

  • 2'-Fluoro-4'-hydroxyacetophenone (1 equivalent)

  • 1-Bromo-2-methoxyethane (1.2 equivalents)

  • Potassium carbonate (K₂CO₃), aqueous solution (50% w/w)

  • Tetrabutylammonium bromide (TBAB) (5 mol%)

  • 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) (green solvents)[13]

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2'-Fluoro-4'-hydroxyacetophenone, 2-MeTHF or CPME, and the aqueous potassium carbonate solution.

  • Catalyst and Reagent Addition: Add the phase-transfer catalyst (TBAB) and 1-bromo-2-methoxyethane to the biphasic mixture.

  • Heating: Heat the reaction to a gentle reflux (around 70-80 °C) with vigorous stirring for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature. Transfer to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer with water and then brine to remove any remaining salts and base.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography.

G cluster_1 Williamson Ether Synthesis cluster_MAOS Protocol 2A: Microwave (Solvent-Free) cluster_PTC Protocol 2B: PTC (Green Solvent) Start 2'-Fluoro-4'-hydroxyacetophenone MAOS_1 Mix reactants with K₂CO₃ and PTC in vial Start->MAOS_1 PTC_1 Mix reactants in 2-MeTHF and aq. K₂CO₃ Start->PTC_1 Reagent 1-Bromo-2-methoxyethane Product 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone MAOS_2 Microwave Irradiation (120-140 °C, 10-20 min) MAOS_1->MAOS_2 MAOS_2->Product PTC_2 Add PTC and reflux (70-80 °C, 2-4 h) PTC_1->PTC_2 PTC_2->Product

Caption: Comparison of two green Williamson ether synthesis routes.

Data Presentation: Comparison of Synthetic Routes

The following table compares the two green protocols for the Williamson ether synthesis step with a hypothetical traditional method, highlighting key green chemistry metrics.

ParameterTraditional MethodProtocol 2A: Microwave (Solvent-Free)Protocol 2B: PTC (Green Solvent)
Solvent Dimethylformamide (DMF)None2-MeTHF or CPME
Temperature 80-100 °C120-140 °C70-80 °C
Reaction Time 8-12 hours10-20 minutes2-4 hours
Energy Input High (prolonged heating)Low (short duration)Moderate
Waste Profile High (solvent waste)Very LowLow (recyclable solvent)
Catalyst None (strong base)Phase-Transfer CatalystPhase-Transfer Catalyst
Safety DMF is a reprotoxinPressurized systemFlammable solvent
Yield (Expected) ~85%>90%>90%

Conclusion: A Greener Path Forward

The synthetic strategies outlined in this guide demonstrate a significant advancement in the sustainable production of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone. By replacing traditional stoichiometric Lewis acids with reusable solid acid catalysts in the Fries rearrangement, and by employing microwave-assisted solvent-free conditions or phase-transfer catalysis in green solvents for the Williamson ether synthesis, we can achieve higher yields, drastically reduce reaction times, and minimize environmental waste. These protocols not only offer a more benign approach to synthesizing this valuable pharmaceutical intermediate but also align with the broader industry goals of cost reduction, enhanced safety, and sustainable development.[1][2][12]

References

  • Halpern, M. (n.d.). Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. PTC Organics, Inc. Retrieved from [Link]

  • Cao, Y., & Pei, B. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications, 30(10), 1759-1763. Retrieved from [Link]

  • (n.d.). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. ResearchGate. Retrieved from [Link]

  • Cao, Y., & Pei, B. (2007). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications. Retrieved from [Link]

  • Halpern, M. (n.d.). PTC Etherification of a Phenol. PTC Organics, Inc. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • (2020, March 16). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. Retrieved from [Link]

  • (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond. Retrieved from [Link]

  • (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

  • (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

Welcome to the technical support center for the synthesis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and overcome common challenges encountered during this synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone. The primary synthetic strategies involve either a Friedel-Crafts acylation approach or an etherification of a pre-existing acetophenone.

Scenario 1: Friedel-Crafts Acylation Route

This route typically involves the acylation of 1-fluoro-3-(2-methoxyethoxy)benzene with an acetylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid.

Question: My Friedel-Crafts acylation is resulting in a very low yield of the desired product. What are the potential causes and how can I fix this?

Answer: Low yields in Friedel-Crafts acylations are a common issue and can often be attributed to several factors.[1][2] Here’s a breakdown of potential causes and their solutions:

  • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in the reaction will deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and that all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[3]

  • Substrate Reactivity and Side Reactions: The starting material, 1-fluoro-3-(2-methoxyethoxy)benzene, has two activating groups. While the ortho-para directing nature of these groups should favor acylation at the desired 4-position, side reactions can occur. The methoxyethoxy group can also be cleaved under harsh Lewis acid conditions.

    • Solution:

      • Temperature Control: The reaction between the Lewis acid and the acylating agent is often exothermic.[3] Maintain a low temperature (e.g., 0 °C) during the addition of reagents to control the reaction rate and minimize side product formation.[3]

      • Choice of Lewis Acid: While AlCl₃ is common, other milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) could be explored to reduce substrate degradation.[4]

  • Product Inhibition: The ketone product can form a complex with the Lewis acid, effectively removing the catalyst from the reaction.[5]

    • Solution: It is often necessary to use a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst to ensure the reaction goes to completion.[6]

Question: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. What are these and how can I minimize them?

Answer: The formation of multiple products is indicative of competing reactions. In the context of this Friedel-Crafts acylation, the likely byproducts are regioisomers and products of ether cleavage.

  • Isomer Formation: Besides the desired 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, you might be forming the 2'-Fluoro-6'-(2-methoxyethoxy)acetophenone isomer due to ortho-acylation.

    • Solution: The regioselectivity of Friedel-Crafts acylation is sensitive to the choice of solvent and Lewis acid. Experimenting with different solvents (e.g., dichloromethane, carbon disulfide, or nitrobenzene) can influence the ratio of para to ortho substitution.

  • Ether Cleavage: Strong Lewis acids can cleave the ether linkage, leading to the formation of 2'-Fluoro-4'-hydroxyacetophenone.

    • Solution: As mentioned previously, using a milder Lewis acid or carefully controlling the reaction temperature can mitigate this side reaction.

Scenario 2: Williamson Ether Synthesis Route

This alternative route involves the etherification of 2'-Fluoro-4'-hydroxyacetophenone with a 2-methoxyethyl halide (e.g., 2-bromoethyl methyl ether) in the presence of a base.

Question: My Williamson ether synthesis is not going to completion, and I have a significant amount of unreacted 2'-Fluoro-4'-hydroxyacetophenone remaining. What can I do to improve the conversion?

Answer: Incomplete conversion in a Williamson ether synthesis can be due to several factors related to the base, solvent, and electrophile.

  • Insufficient Deprotonation: The phenolic hydroxyl group needs to be fully deprotonated to form the more nucleophilic phenoxide.

    • Solution: Ensure you are using a sufficiently strong base and in an adequate amount (at least one equivalent). Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). For a weaker base like K₂CO₃, heating the reaction is often necessary.

  • Poor Solubility: The solubility of the starting materials and reagents can impact the reaction rate.

    • Solution: Choose an appropriate solvent. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally effective for this type of reaction.

  • Reactivity of the Electrophile: The leaving group on the 2-methoxyethyl component is important.

    • Solution: 2-bromoethyl methyl ether or 2-iodoethyl methyl ether are generally more reactive than the corresponding chloride. If you are using the chloride, you might consider adding a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction to generate the more reactive iodide.

Question: I am getting a good conversion, but the final product is difficult to purify. What are the likely impurities and what purification strategies do you recommend?

Answer: The main impurities in this synthesis are likely unreacted starting material and potentially byproducts from side reactions of the electrophile.

  • Common Impurities:

    • Unreacted 2'-Fluoro-4'-hydroxyacetophenone.

    • Byproducts from the elimination of HBr from 2-bromoethyl methyl ether to form methyl vinyl ether, especially with stronger, bulkier bases.

  • Purification Strategies:

    • Aqueous Workup: A wash with a dilute aqueous base solution (e.g., 5% NaOH) can help remove the unreacted phenolic starting material.[7]

    • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.[8]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.[9]

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone?

A1: The two primary and most practical synthetic routes are:

  • Friedel-Crafts Acylation: This involves the electrophilic aromatic substitution of 1-fluoro-3-(2-methoxyethoxy)benzene with an acetylating agent in the presence of a Lewis acid catalyst.[2][10]

  • Williamson Ether Synthesis: This is a nucleophilic substitution reaction where the phenoxide of 2'-Fluoro-4'-hydroxyacetophenone attacks an alkylating agent like 2-bromoethyl methyl ether.[11]

Q2: Which synthetic route generally provides a higher yield?

A2: Both routes are capable of producing good to excellent yields under optimized conditions. The Williamson ether synthesis often offers a more straightforward and predictable reaction with fewer isomeric byproducts compared to the Friedel-Crafts acylation, potentially leading to higher isolated yields and easier purification. However, the overall yield will be dependent on the availability and purity of the respective starting materials.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most common and convenient method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.[12]

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

    • Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the ketone carbonyl.

    • Melting Point: If the product is a solid, a sharp melting point is a good indicator of purity.[13]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water. Handle them in a fume hood and avoid any contact with moisture.

  • Acylating Agents (e.g., Acetyl Chloride): These are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood.

  • Bases (e.g., NaH): Sodium hydride is flammable and reacts violently with water. It should be handled under an inert atmosphere.

  • Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

III. Experimental Protocols & Data

Protocol 1: Williamson Ether Synthesis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

This protocol is a generalized procedure and may require optimization.

Materials:

  • 2'-Fluoro-4'-hydroxyacetophenone

  • 2-Bromoethyl methyl ether

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2'-Fluoro-4'-hydroxyacetophenone (1.0 eq), potassium carbonate (1.5 eq), and acetone or DMF.

  • Addition of Alkylating Agent: Add 2-bromoethyl methyl ether (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Summary: Reagent Ratios and Conditions
ParameterFriedel-Crafts AcylationWilliamson Ether Synthesis
Substrate 1-fluoro-3-(2-methoxyethoxy)benzene2'-Fluoro-4'-hydroxyacetophenone
Reagent Acetyl Chloride (1.1-1.3 eq)2-Bromoethyl methyl ether (1.1-1.5 eq)
Catalyst/Base AlCl₃ (1.1-1.5 eq)K₂CO₃ (1.5-2.0 eq) or NaH (1.2 eq)
Solvent Dichloromethane (DCM) or CS₂Acetone, DMF, or Acetonitrile
Temperature 0 °C to room temperatureRoom temperature to reflux

IV. Visual Guides

Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation

Troubleshooting_Friedel_Crafts start Low Yield Observed check_reagents Verify Reagent & Solvent Anhydrous? start->check_reagents yes_anhydrous Yes check_reagents->yes_anhydrous no_anhydrous No check_reagents->no_anhydrous check_temp Was temperature controlled (e.g., 0°C)? yes_anhydrous->check_temp dry_reagents Action: Dry all reagents, solvents, and glassware. Use inert atmosphere. no_anhydrous->dry_reagents dry_reagents->check_temp yes_temp Yes check_temp->yes_temp no_temp No check_temp->no_temp check_catalyst Check Stoichiometry of Lewis Acid yes_temp->check_catalyst control_temp Action: Maintain low temperature during reagent addition. no_temp->control_temp control_temp->check_catalyst sufficient_catalyst Sufficient (≥1.1 eq) check_catalyst->sufficient_catalyst insufficient_catalyst Insufficient check_catalyst->insufficient_catalyst consider_milder Consider Milder Lewis Acid (e.g., ZnCl₂) to prevent side reactions sufficient_catalyst->consider_milder increase_catalyst Action: Increase Lewis acid to 1.1-1.5 eq. insufficient_catalyst->increase_catalyst increase_catalyst->consider_milder

Caption: A decision tree for troubleshooting low yields in the Friedel-Crafts acylation synthesis route.

V. References

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Gstach, H., & Travnicek, F. (2014). Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives. Monatshefte für Chemie - Chemical Monthly, 145(6), 1017-1025.

  • Google Patents. (2017). CN106349035A - Method for preparing 2'-fluoroacetophenone. Retrieved from

  • Google Patents. (2019). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone. Retrieved from

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Serna, S., et al. (2020). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry, 85(15), 10175–10185.

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Vekariya, R. H., Horton, M. C., & Aubé, J. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486-500.

  • Semantic Scholar. (n.d.). Direct Synthesis of 2‑Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Google Patents. (2015). CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 4′-Fluoro-2′-hydroxyacetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bis(4-fluorophenyl)difluoromethane. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

[1] CAS Number: 474708-59-3 Molecular Formula: C₁₁H₁₃FO₃ Molecular Weight: 212.22 g/mol [1] Technical Overview & Application Context 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is a specialized intermediate frequently emp...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 474708-59-3 Molecular Formula: C₁₁H₁₃FO₃ Molecular Weight: 212.22 g/mol [1]

Technical Overview & Application Context

2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is a specialized intermediate frequently employed in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.[1] The molecule features an acetophenone core decorated with an ortho-fluorine atom and a para-(2-methoxyethoxy) ether chain.[1]

Chemical Behavior & Challenges:

  • The "PEG" Effect: The 2-methoxyethoxy tail mimics a short polyethylene glycol (PEG) chain.[1] This increases conformational flexibility and often leads to "oiling out" during crystallization rather than forming a discrete lattice.[1]

  • Acidity: If synthesized via alkylation of 2'-fluoro-4'-hydroxyacetophenone, the unreacted phenolic starting material is a common impurity.[1] The ortho-fluorine atom increases the acidity of this phenol (pKa ~7-8) compared to non-fluorinated analogues, requiring specific pH adjustments for effective removal.[1]

Troubleshooting Guide (Q&A)

Category A: Crystallization & Phase Behavior[1]

Q: My crude product persists as a viscous oil and refuses to crystallize. How can I induce precipitation?

A: This is a classic issue with alkoxy-substituted acetophenones. The flexible ether chain lowers the melting point and inhibits lattice formation.[1]

Root Cause: The entropy of the flexible methoxyethoxy chain favors the amorphous liquid state.[1] Additionally, trace solvent impurities (like DMF or DMSO from the synthesis) can act as plasticizers, preventing solidification.[1]

Corrective Protocol (Trituration):

  • Solvent Exchange: Dissolve the oil in a minimal amount of diethyl ether or ethyl acetate.[1]

  • Anti-Solvent Addition: Add 10 volumes of cold (

    
    ) hexanes or pentane slowly with vigorous stirring.
    
  • Mechanical Stress: Scratch the inner wall of the flask with a glass rod.[1] The friction creates nucleation sites.[1]

  • Seed Crystal: If you have any solid material from a previous batch, add a microscopic amount as a seed.[1]

  • Cooling: Place the mixture in a

    
     freezer overnight. Do not disturb.
    

Q: I see a "milky" emulsion during recrystallization instead of crystals.

A: This is "oiling out," where the compound separates as a second liquid phase before crystallizing.[1]

Solution: Reheat the mixture until the solution is clear. Add a small amount of the "good" solvent (e.g., Ethanol or EtOAc) dropwise until the oil dissolves.[1] Allow the solution to cool extremely slowly (wrap the flask in foil or place it in a water bath to retard cooling). Rapid cooling favors oiling; slow cooling favors nucleation.[1]

Category B: Impurity Removal[1][2]

Q: H-NMR shows persistent unreacted starting material (2'-Fluoro-4'-hydroxyacetophenone) even after column chromatography.

A: Phenolic starting materials often streak on silica gel, co-eluting with the product.[1] Chemical extraction is far more efficient than chromatography for this specific impurity.[1]

The "Fluorine-Enhanced" Wash Protocol: The fluorine atom at the 2-position exerts an electron-withdrawing inductive effect (-I), making the phenolic hydroxyl more acidic than typical phenols.[1]

  • Dissolve the crude organic product in Ethyl Acetate or Dichloromethane.[1]

  • Wash 1: Wash with 1M NaOH (2x). The high pH ensures the phenol is fully deprotonated to the water-soluble sodium phenate.[1]

    • Note: The product (an ether) is stable to dilute base.[1]

  • Wash 2: Wash with Brine to remove excess base and break emulsions.[1]

  • Dry: Dry over anhydrous

    
    .
    

Citation Support: The use of caustic washes to remove phenolic components from acetophenone mixtures is a standard industrial purification technique [1].[1]

Q: The product has a yellow/brown tint.[1] How do I remove this color?

A: Color is often due to trace polymerization of the acetophenone core or oxidation of phenolic impurities (quinones).[1]

Protocol:

  • Dissolve the compound in hot ethanol or ethyl acetate.[1]

  • Add Activated Charcoal (5-10% by weight).[1]

  • Reflux for 15-30 minutes.

  • Filter while hot through a Celite (diatomaceous earth) pad to remove the charcoal.[1]

  • Concentrate the filtrate.[1][2]

Master Purification Workflow

The following logic gate diagram illustrates the decision process for purifying this specific compound based on its physical state and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Precipitate forms Oil Viscous Oil CheckState->Oil Remains liquid PhenolPresent Phenol Impurity Present? Solid->PhenolPresent Trituration Trituration (Cold Hexanes/Pentane) Oil->Trituration Trituration->Solid Solidifies SilicaCol Flash Chromatography (SiO2, Hex/EtOAc) Trituration->SilicaCol Remains Oil Crystallization Recrystallization (EtOH or EtOAc/Hexane) CheckPurity Check Purity (TLC/NMR) Crystallization->CheckPurity CheckPurity->SilicaCol Complex Mixture FinalProduct Pure Product (>98%) CheckPurity->FinalProduct Clean PhenolPresent->Crystallization No (Other impurities) BaseWash 1M NaOH Wash (Remove Phenols) PhenolPresent->BaseWash Yes (Starting Material) BaseWash->CheckPurity SilicaCol->CheckPurity

Figure 1: Decision matrix for the purification of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, prioritizing chemical extraction for phenolic impurities and trituration for phase issues.

Standardized Protocols

Protocol A: Chemical Extraction (Phenol Removal)

Use this as the primary purification step if the starting material (2'-Fluoro-4'-hydroxyacetophenone) is the main impurity.[1]

StepReagent/SolventVolume (approx.)Action
1 Ethyl Acetate (EtOAc)10 mL / g productDissolve the crude residue completely.[1]
2 1M NaOH (aq)5 mL / g productWash the organic layer vigorously. The aqueous layer may turn yellow (phenolate salt).
3 1M NaOH (aq)5 mL / g productRepeat wash to ensure complete removal.
4 Brine (Sat.[1] NaCl)5 mL / g productWash organic layer to remove excess base.
5

~2 g / 100 mLDry organic layer for 15 mins, then filter and concentrate.
Protocol B: Recrystallization (Anti-Oiling Method)

Use this for final polishing of the solid product.[1]

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate dropwise while heating (

    
    ) until just dissolved.
    
  • Anti-Solvent: Remove from heat.[1] Add Hexane dropwise until a faint turbidity (cloudiness) persists.

  • Re-solvation: Add 1-2 drops of Ethyl Acetate to clear the turbidity.

  • Nucleation: Cap the flask and let it stand at room temperature for 2 hours.

  • Deep Cooling: Move to

    
     (fridge) for 4 hours, then 
    
    
    
    (freezer) overnight.
  • Collection: Filter the white crystals and wash with cold Hexane.

References

  • Ivey, J. et al. (1985).[1] Acetophenone recovery and purification. U.S. Patent No.[1] 4,559,110.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for standard recrystallization and extraction techniques of aromatic ketones).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Source for general purification strategies of acetophenone derivatives).

  • Sigma-Aldrich. (n.d.).[1] 2'-Fluoro-4'-methoxyacetophenone Product Sheet. (Analogous compound properties). Link

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals handling the isolation and purification of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals handling the isolation and purification of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (CAS: 474708-59-3) .

As a critical building block in the synthesis of pyrazole-substituted nitrogenous fused-ring compounds (potent STAT6 inhibitors) [1], achieving high chemical purity of this intermediate is paramount. However, the molecule presents a unique thermodynamic challenge: the highly flexible, oxygen-rich 2-methoxyethoxy chain significantly lowers the crystal lattice energy. This structural feature increases the compound's propensity for Liquid-Liquid Phase Separation (LLPS) —colloquially known as "oiling out"—where the compound separates as a solute-rich liquid rather than forming a crystalline solid [2].

This guide provides field-proven, self-validating protocols to bypass LLPS, purge des-fluoro impurities, and establish a robust crystallization workflow.

Solvent System Selection & Quantitative Performance

Selecting the correct thermodynamic environment is the first line of defense against oiling out. The table below summarizes the performance of various binary solvent systems based on their ability to balance solubility and nucleation kinetics.

Solvent SystemRatio (v/v)Expected RecoveryLLPS RiskCausality / Mechanistic Rationale
IPAc / Heptane 1:3 to 1:585 - 90%Low Isopropyl Acetate (IPAc) provides ideal solubility for the polar acetophenone core. Heptane acts as a hard anti-solvent. The moderate polarity differential prevents sudden spinodal decomposition, allowing for controlled crystal growth.
MTBE / Hexanes 1:480 - 85%Medium MTBE is a weaker hydrogen bond acceptor than ethanol, facilitating better low-temperature crystallization. However, the highly volatile nature of both solvents requires strictly closed-system cooling to maintain supersaturation control.
Ethanol / Water 1:1.575 - 80%High The ether oxygens strongly hydrogen-bond with water. High supersaturation at the mixing front often leads to immediate oiling out unless the system is strictly seeded and cooled at an ultra-slow rate.
Standard Operating Procedure: IPAc/Heptane Anti-Solvent Crystallization

This methodology utilizes a seeded, controlled-cooling anti-solvent approach to ensure the system remains within the Metastable Zone Width (MSZW), driving mass transfer toward the crystal lattice rather than a secondary liquid phase.

Step 1: Dissolution & Polish Filtration

  • Action: Suspend crude 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone in Isopropyl Acetate (3 volumes). Heat the jacketed reactor to 55 °C under moderate agitation until complete dissolution is achieved.

  • Validation: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel.

  • Causality: Polish filtration removes insoluble foreign particulates that act as heterogeneous nucleation sites. If left in the system, these particulates can prematurely trigger nucleation of trapped impurities.

Step 2: Establishing the Metastable Zone

  • Action: Slowly charge Heptane (1 volume) at 55 °C over 15 minutes.

  • Validation: The solution must remain visually clear. If cloudiness appears, the anti-solvent was added too quickly; reheat to 60 °C to redissolve.

Step 3: Critical Seeding Phase

  • Action: Cool the solution linearly to 45 °C. Charge 0.5 wt% of pure crystalline 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone seeds. Hold the temperature for 30 minutes to allow the seed bed to age.

  • Causality: Seeding bypasses the high activation energy required for primary nucleation. By introducing a pre-existing lattice, you force the system to consume supersaturation via crystal growth, effectively neutralizing the risk of LLPS [3].

Step 4: Controlled Cooling

  • Action: Implement a linear cooling ramp of 0.15 °C/min down to 5 °C.

  • Causality: A slow, tightly controlled cooling rate ensures that the supersaturation generation rate does not exceed the crystal growth rate. Crossing the spinodal curve is prevented.

Step 5: Anti-Solvent Maturation & Isolation

  • Action: Once at 5 °C, dose the remaining Heptane (3 volumes) over 2 hours via a dosing pump. Filter the resulting suspension, wash the cake with cold Heptane (2 volumes), and dry under vacuum at 30 °C.

Troubleshooting Workflow: Liquid-Liquid Phase Separation

When dealing with flexible ether-substituted aromatics, oiling out is the most common failure mode. Use the logical workflow below to rescue a failing batch.

LLPS_Troubleshooting Start Observation: Compound oils out (LLPS) instead of crystallizing CheckSupersat Is the supersaturation generation too rapid? Start->CheckSupersat FixCooling Implement linear cooling (0.1 - 0.2 °C/min) CheckSupersat->FixCooling Yes CheckSeed Was the solution seeded at the cloud point? CheckSupersat->CheckSeed No Success Stable Crystalline Suspension Achieved FixCooling->Success FixSeed Add 0.5-1.0 wt% seed crystals just below solubility limit CheckSeed->FixSeed No CheckSolvent Is the anti-solvent ratio too high? CheckSeed->CheckSolvent Yes FixSeed->Success FixSolvent Decrease anti-solvent fraction (e.g., lower Heptane vol%) CheckSolvent->FixSolvent Yes CheckSolvent->Success No FixSolvent->Success

Decision tree for troubleshooting Liquid-Liquid Phase Separation (oiling out) during crystallization.

Frequently Asked Questions (FAQs)

Q1: Why does my product form a milky emulsion instead of crystals upon cooling? A1: You are observing Liquid-Liquid Phase Separation (LLPS). The flexible 2-methoxyethoxy chain lowers the lattice energy of the molecule, making the liquid state thermodynamically competitive with the solid state under high supersaturation. When your cooling rate exceeds the kinetics of crystal growth, the system crosses the spinodal curve and separates into two distinct liquid phases (solute-rich and solute-lean) [2]. To fix this, you must introduce seed crystals within the metastable zone and drastically reduce your cooling rate.

Q2: How do I purge des-fluoro or regioisomeric impurities during this step? A2: The 2'-fluoro substituent alters the molecular dipole moment and decreases the basicity of the adjacent carbonyl group. By utilizing a moderately polar solvent system like IPAc/Heptane, you exploit these subtle dipole differences. Avoid highly polar systems (like Ethanol/Water), as they mask these structural differences through overwhelming hydrogen bonding, which inevitably leads to the co-crystallization of des-fluoro impurities.

Q3: Can I recover the product if it has already oiled out and formed a "gum" at the bottom of the flask? A3: Yes, but do not attempt to scratch the flask or force-crystallize the gum, as this will permanently trap impurities inside the rapidly forming solid matrix. Instead, reheat the mixture to 5–10 °C above its clearing point to restore a homogeneous single liquid phase. Once redissolved, implement a much slower cooling ramp (0.1 °C/min) and introduce seed crystals before reaching the temperature where oiling out previously occurred [3].

References
  • Title: Nitrogenous fused-ring compound having pyrazolyl group as substituent and medicinal composition thereof (US7074801B1)
  • Title: Liquid-Liquid Phase Separation (LLPS) in Crystallization Source: Mettler Toledo AutoChem Applications URL: [Link]

  • Title: Design of Crystallization Processes for the Resolution of Conglomerate-Forming Chiral Compounds Exhibiting Oiling Out Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Alkylation of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

A Senior Application Scientist's Guide to Minimizing Side Reactions Welcome to the technical support guide for the alkylation of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone. This resource is designed for researchers, chem...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Minimizing Side Reactions

Welcome to the technical support guide for the alkylation of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone. This resource is designed for researchers, chemists, and process development professionals who are working with this key transformation, often a critical step in the synthesis of complex pharmaceutical agents like Filgotinib. Our goal is to provide you with a deeper understanding of the reaction's nuances and to offer practical, field-proven strategies for troubleshooting common side reactions to maximize the yield and purity of your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary side reactions observed during the alkylation of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, and what are their root causes?

A1: The alkylation of this acetophenone derivative proceeds via an enolate intermediate, which is an ambident nucleophile. This inherent reactivity profile is the origin of the most common side reactions. Understanding these pathways is the first step toward mitigating them.

  • C-Alkylation (Desired Reaction): The enolate attacks the electrophile (alkyl halide) via its α-carbon, forming a new carbon-carbon bond. This is generally the thermodynamically more stable product.[1]

  • O-Alkylation (Side Reaction): The enolate attacks the electrophile via its oxygen atom, forming an enol ether. This pathway is kinetically competitive and can be favored by certain conditions.[2]

  • Dialkylation (Side Reaction): The desired mono-alkylated product still possesses an acidic α-proton. If it is deprotonated, it can react with a second molecule of the alkyl halide, leading to an over-alkylated impurity.[3]

  • Aldol Self-Condensation (Side Reaction): This occurs when the enolate is not formed quantitatively. The remaining enolate reacts as a nucleophile with the carbonyl group of the unreacted starting ketone, leading to a β-hydroxy ketone adduct.[4][5]

Side_Reactions cluster_start Reactants cluster_products Potential Products Start Acetophenone + Base Enolate Enolate Intermediate Start->Enolate Deprotonation AlkylHalide Alkyl Halide (R-X) C_Alk Desired C-Alkylated Product Enolate->C_Alk C-Attack on R-X O_Alk O-Alkylated Byproduct Enolate->O_Alk O-Attack on R-X Aldol Aldol Adduct Enolate->Aldol Attacks Unreacted Ketone Di_Alk Dialkylated Byproduct C_Alk->Di_Alk Further Deprotonation + R-X

Caption: Competing reaction pathways in acetophenone alkylation.

Q2: I'm observing significant dialkylation. How can I improve selectivity for the mono-alkylated product?

A2: Dialkylation is a common problem when the mono-alkylated product can re-deprotonate and react further. Controlling this requires careful management of stoichiometry and reaction conditions to favor kinetic control.

The key is to ensure that the enolate of the starting material is fully formed before the alkylating agent is introduced and to minimize the opportunity for the product to react.

Strategies for Promoting Mono-alkylation:

  • Quantitative Enolate Formation: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in a stoichiometric amount (e.g., 1.05 equivalents) to completely convert the starting ketone to its enolate.[5][6] This prevents an equilibrium situation where both starting material and product are present with the base.

  • Order of Addition: Always add the ketone solution slowly to the cooled LDA solution to ensure the base is always in excess during enolate formation. Then, add the alkylating agent slowly to the fully-formed enolate solution. This "enolate-first" approach is critical.

  • Low Temperature: Maintain a very low temperature (typically -78 °C) throughout the enolate formation and alkylation.[7] This reduces the rate of proton exchange between the mono-alkylated product and any remaining starting enolate, which could generate the enolate of the product.

  • Stoichiometry of Alkylating Agent: Use the alkylating agent as the limiting reagent (e.g., 1.0 equivalent relative to the ketone). This ensures there is no excess electrophile available to react with any product enolate that might form.

ParameterCondition for Mono-alkylation (Kinetic)Condition for Dialkylation (Thermodynamic)
Base Strong, non-nucleophilic (e.g., LDA)Weaker, equilibrating (e.g., NaH, NaOEt)
Equivalents of Base 1.0 - 1.05 eq> 2.0 eq or catalytic
Temperature Low (-78 °C)Higher (-20 °C to RT)
Order of Addition Ketone to Base, then Alkyl HalideAll reagents mixed, or Base to Ketone
Alkyl Halide Stoich. ≤ 1.0 eq> 1.0 eq
Q3: My reaction is yielding a mixture of C- and O-alkylated products. How can I increase C-alkylation selectivity?

A3: The competition between C- and O-alkylation is governed by a combination of factors, including the counterion, solvent, and the nature of the alkylating agent (electrophile). While often rationalized using Hard-Soft Acid-Base (HSAB) theory, the outcome is a complex interplay of kinetics and thermodynamics. C-alkylation produces a ketone with a strong C=O bond, which is typically the more thermodynamically stable product.[1]

Strategies to Favor C-Alkylation:

  • Counterion: Lithium (from LDA) is a small, "hard" cation that coordinates tightly to the oxygen atom of the enolate.[8] This coordination blocks the oxygen site, sterically hindering O-alkylation and promoting reaction at the carbon. Sodium and potassium enolates, being "softer," can lead to higher proportions of O-alkylation.

  • Solvent: Aprotic, non-polarizing solvents like Tetrahydrofuran (THF) are standard. Highly polar aprotic solvents like HMPA or DMPU can solvate the cation, creating a more "naked" and reactive enolate, which can sometimes increase O-alkylation.[8] For this reason, sticking with THF is advisable.

  • Alkylating Agent: "Softer" electrophiles tend to favor reaction at the "softer" carbon center of the enolate.[9] Therefore, using alkyl iodides or bromides is generally preferred over harder electrophiles like alkyl chlorides or tosylates to maximize C-alkylation.

  • Reaction Time and Temperature: Allowing the reaction to proceed for a sufficient time at a slightly elevated temperature (e.g., warming slowly from -78 °C to -20 °C) can favor the formation of the more thermodynamically stable C-alkylated product. However, this must be balanced against the risk of other side reactions.

C_vs_O_Alkylation cluster_paths Reaction Pathways Enolate Enolate (Ambident Nucleophile) C_Attack C-Attack (Soft Nucleophile Site) Enolate->C_Attack O_Attack O-Attack (Hard Nucleophile Site) Enolate->O_Attack C_Product C-Alkylated Product (Thermodynamically Favored) C_Attack->C_Product Favored by: - Li+ counterion - Softer electrophiles (R-I, R-Br) - Non-polarizing solvents (THF) O_Product O-Alkylated Product (Kinetically Competitive) O_Attack->O_Product Favored by: - Na+/K+ counterions - Harder electrophiles (R-OTs) - Polarizing solvents (HMPA)

Caption: Factors influencing C- versus O-alkylation selectivity.

Recommended Protocol: Kinetic Control for Mono-C-Alkylation

This protocol is designed to maximize the yield of the mono-C-alkylated product by establishing conditions of kinetic control. Strict anhydrous and anaerobic conditions are paramount for success.

protocol_workflow cluster_setup 1. Reaction Setup cluster_enolate 2. Enolate Formation cluster_alkylation 3. Alkylation cluster_workup 4. Quench & Workup A Dry glassware under vacuum/heat B Inert atmosphere (N2 or Ar) A->B C Prepare anhydrous THF B->C D Charge THF and Diisopropylamine C->D E Cool to 0 °C D->E F Add n-BuLi dropwise to form LDA E->F G Cool LDA solution to -78 °C F->G H Slowly add ketone solution via syringe pump G->H I Stir at -78 °C for 1 hour H->I J Slowly add alkyl halide (R-X) I->J K Hold at -78 °C, monitor by TLC/LCMS J->K L Quench with saturated aq. NH4Cl K->L M Warm to room temperature L->M N Extract with organic solvent M->N O Wash, dry, and concentrate N->O P Purify by chromatography O->P

Caption: Experimental workflow for controlled mono-alkylation.

Step-by-Step Methodology:

  • Preparation (Inert Conditions):

    • Assemble a flame- or oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

    • Charge the flask with anhydrous tetrahydrofuran (THF) (approx. 10 mL per mmol of ketone).

    • Add diisopropylamine (1.1 eq). Cool the solution to 0 °C in an ice bath.

  • LDA Formation:

    • Slowly add n-butyllithium (n-BuLi, 1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise to the stirred diisopropylamine solution.

    • After the addition is complete, stir the resulting LDA solution at 0 °C for 30 minutes.

  • Enolate Formation:

    • Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

    • In a separate dry flask, dissolve 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the LDA solution at -78 °C over 20-30 minutes, ensuring the internal temperature does not rise significantly.

    • After the addition, stir the resulting enolate solution at -78 °C for 1 hour to ensure complete formation.

  • Alkylation:

    • Add the alkylating agent (e.g., an alkyl iodide or bromide, 1.0 eq) dropwise to the enolate solution at -78 °C.

    • Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LCMS. The reaction may take several hours.

  • Quench and Work-up:

    • Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with water and an appropriate organic solvent (e.g., ethyl acetate).

    • Separate the layers. Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Chemistry Steps. (2020). Alkylation of Enolates Alpha Position. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Available at: [Link]

  • University of Liverpool. (n.d.). Lecture 4 Enolates in Synthesis. Available at: [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Available at: [Link]

  • Reddit. (2011). r/chemistry - What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Available at: [Link]

  • JoVE. (2023). Video: Regioselective Formation of Enolates. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base?. Available at: [Link]

  • ACS Publications - The Journal of Organic Chemistry. (2016). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase?. Available at: [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Alkylation of acetophenone. Available at: [Link]

  • JoVE. (2023). Video: Factors Affecting α-Alkylation of Ketones: Choice of Base. Available at: [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Wikipedia. (n.d.). Filgotinib. Available at: [Link]

Sources

Troubleshooting

Storage stability and degradation of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

[1][2] Executive Summary & Compound Profile Welcome to the Technical Support Center. This guide addresses the stability and handling of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone , a specialized intermediate often used i...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Compound Profile

Welcome to the Technical Support Center. This guide addresses the stability and handling of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone , a specialized intermediate often used in the synthesis of kinase inhibitors and pharmaceutical APIs.[1][2]

This molecule combines three distinct functional groups—an acetophenone core , an ortho-fluorine substituent , and a para-(2-methoxyethoxy) tail (a glycol ether).[1][2] Its stability profile is defined by the interaction of these groups: the ketone is photosensitive, while the ether tail is prone to autoxidation.

Property Specification / Characteristic
Chemical Structure Acetophenone core with 2'-F and 4'-OCH₂CH₂OCH₃ substituents.[1][2][3][4][5]
Physical State Low-Melting Solid or Oil. (Note: While the methoxy analog melts at ~54°C, the flexible ethoxy tail lowers the melting point, often resulting in a semi-solid or oil at room temperature).[1][2]
Primary Hazard Peroxide Formation. The glycol ether chain is susceptible to autoxidation.[1][2]
Storage Class Cold, Dark, Inert. Store at -20°C under Argon/Nitrogen.

Storage & Handling Protocols

Q: What are the absolute critical storage conditions for this compound?

A: To maximize shelf life and prevent degradation, strictly adhere to the "CDDI" Protocol :

  • C old: Store at -20°C . While 2-8°C is acceptable for short-term (<1 month) storage, -20°C significantly slows the kinetics of ether autoxidation.[1][2]

  • D ark: Use amber glass vials or wrap containers in aluminum foil. Acetophenones are chromophores that can undergo Norrish Type I and II photocleavage upon UV/visible light exposure.[2]

  • D ry: Store in a desiccator. The 2-methoxyethoxy tail is hygroscopic , attracting atmospheric moisture which can accelerate hydrolysis or complicate weighing.[1][2]

  • I nert: Headspace must be purged with Argon or Nitrogen .[1][2] Oxygen is the primary enemy, attacking the ether linkage to form hydroperoxides.

Q: Can I store this compound in solution?

A: Not recommended for long-term storage. If you must store a stock solution:

  • Solvent: Use anhydrous, peroxide-free solvents (e.g., Acetonitrile, DMSO).[1][2] Avoid ethers (THF, Diethyl ether) which introduce their own peroxide risks.

  • Duration: Use within 24-48 hours.

  • Temperature: Keep at -80°C if possible, or -20°C.

Degradation Mechanisms (The "Why")

Understanding how this molecule degrades allows you to prevent it.[1][2] We track three primary pathways:

Pathway A: Autoxidation (The Ether Risk)

The 2-methoxyethoxy tail contains ether linkages (-O-CH₂-).[1][2] The methylene hydrogens adjacent to the oxygen are susceptible to radical abstraction by atmospheric oxygen.[2]

  • Mechanism: Initiation

    
     Formation of a carbon-centered radical 
    
    
    
    Reaction with O₂ to form a peroxy radical
    
    
    Abstraction of H to form a Hydroperoxide .[1][2]
  • Consequence: Accumulation of peroxides (explosion hazard upon heating) and eventual chain cleavage to aldehydes and alcohols.[1][2]

Pathway B: Photochemical Degradation (The Ketone Risk)

The acetophenone core absorbs UV light.[1][2]

  • Mechanism: Absorption of a photon excites the carbonyl group to a singlet state, which crosses to a triplet state.[2] This can lead to Norrish Type I cleavage (breaking the C-C bond between the ring and the acetyl group) or Norrish Type II (intramolecular hydrogen abstraction if the chain allows, though less likely here due to structure).

  • Consequence: Yellowing of the material and formation of radical byproducts.[2]

Pathway C: Hydrolysis (Minor Risk)

While the aryl ketone and ether are relatively stable to hydrolysis at neutral pH, the fluorine substituent can theoretically undergo Nucleophilic Aromatic Substitution (S_NAr) under strongly basic conditions (e.g., NaOH, KOH), especially if heated, replacing the Fluorine with a Hydroxyl group.[1]

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation risks.

DegradationPathways Compound 2'-Fluoro-4'-(2-methoxyethoxy) acetophenone Peroxide Hydroperoxide (Explosion Hazard) Compound->Peroxide Autoxidation (Ether Tail) Radicals Free Radicals (Yellowing) Compound->Radicals Norrish Photolysis (Ketone Core) Hydrates Hydrates/Slush (MP Depression) Compound->Hydrates Hygroscopicity Oxygen Oxygen (O2) Oxygen->Peroxide UVLight UV Light (hν) UVLight->Radicals Moisture Moisture (H2O) Moisture->Hydrates Cleavage Chain Cleavage (Aldehydes/Alcohols) Peroxide->Cleavage Decomposition

Caption: Primary degradation pathways.[1][2] Red path (Oxidation) is the most critical safety concern; Yellow path (Photolysis) impacts purity.[1]

Troubleshooting & FAQs

Scenario 1: Physical Appearance Changes

Q: "My sample arrived as a slushy solid/oil, but the CoA says 'Solid'. Is it degraded?" A: Likely NOT degraded.

  • Explanation: The addition of the flexible 2-methoxyethoxy chain to the acetophenone core disrupts the crystal lattice, significantly lowering the melting point compared to the methoxy analog (mp ~52°C).

  • Action: Check the temperature. If your lab is warm (>25°C), the compound may be near its melting point. Store at -20°C to resolidify. If it remains an oil at -20°C, perform an HPLC check.[1][2]

Q: "The compound has turned yellow." A: Indicates Photodegradation or Oxidation. [1][2]

  • Explanation: Acetophenone derivatives often yellow upon formation of radical coupling products (dimers) or quinoid-like species driven by UV exposure.[1][2]

  • Action: Run HPLC. If purity is >98%, the color may be due to trace chromophores (ppm level). If purity is compromised, recrystallization (if solid) or silica chromatography is required.

Scenario 2: Chemical Reactivity

Q: "I plan to distill this compound. Are there risks?" A: YES. STOP IMMEDIATELY.

  • Risk: The glycol ether tail can form peroxides .[1][2] Distillation concentrates these peroxides, leading to a potential explosion.

  • Protocol: You MUST test for peroxides using quantofix sticks or iodide titration before heating.[1][2] If positive, treat with a reducing agent (e.g., Sodium Thiosulfate) or pass through activated alumina before distillation.

Q: "Can I use this in a reaction with strong bases (e.g., NaH, t-BuOK)?" A: Proceed with Caution.

  • Risk: While the ether is stable, the 2'-Fluoro group is slightly activated for nucleophilic aromatic substitution.[1][2] Strong bases at high temperatures might displace the fluoride.[1][2]

  • Recommendation: Monitor the reaction at lower temperatures (0°C to RT) first.

Analytical Protocols

Protocol A: Rapid Peroxide Test (Iodide Method)

Use this before heating or concentrating the material.[1][2]

  • Dissolve 50 mg of the compound in 1 mL of Acetic Acid/Chloroform (3:2).

  • Add 1 drop of saturated aqueous Potassium Iodide (KI).[1][2]

  • Observation:

    • Colorless: No peroxides.[1][2]

    • Yellow/Brown: Peroxides present.[1][2] DO NOT HEAT.

Protocol B: Purity Check (HPLC)

Standard method for detecting oxidative degradation.[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).[1][2]

  • Pass Criteria: Main peak > 98.0%. No single impurity > 0.5%.[1][2]

Decision Tree: Sample Evaluation

Use this workflow to determine if your sample is safe to use.

DecisionTree Start Start: Evaluate Sample Visual Visual Inspection: Color/State Start->Visual Yellow Yellow/Dark? Visual->Yellow Yes Yes Yellow->Yes Possible Degradation No No Yellow->No Looks Good PeroxideTest Peroxide Test (KI Method) Positive Positive PeroxideTest->Positive Peroxides Detected Negative Negative PeroxideTest->Negative No Peroxides HPLC Run HPLC Pass Pass HPLC->Pass >98% Fail Fail HPLC->Fail <95% Use Safe to Use Purify Purify (Chromatography) Discard Discard/Quench Yes->PeroxideTest No->PeroxideTest Before Heating Positive->Discard High Risk Negative->HPLC Pass->Use Fail->Purify

Caption: Workflow for assessing sample integrity before experimental use.

References

  • Glastrup, J. (1996).[1][2] Degradation of PEG and PEG-based materials. Polymer Degradation and Stability.[1][2] Link[1]

  • Allen, N. S., et al. (1980).[1][2] Photochemistry of Acetophenone Derivatives. Journal of Photochemistry. Link

  • Bretherick, L. (2017).[1][2] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1][2] (Section on Peroxidizable Compounds).[1][2] Link[1]

  • Reichardt, C. (2003).[1][2][6] Solvents and Solvent Effects in Organic Chemistry (Discussion on Glycol Ethers). Wiley-VCH.[1][2] Link[1]

  • Sigma-Aldrich. (n.d.).[1][2] Peroxide Forming Solvents and Reagents. Technical Bulletin. Link

Sources

Optimization

Removing unreacted starting materials from 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

Technical Support Center: Purification of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone Executive Summary & Synthesis Context This guide addresses the purification of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone , a key inter...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

Executive Summary & Synthesis Context

This guide addresses the purification of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone , a key intermediate often synthesized via the Williamson ether synthesis. The reaction typically involves the alkylation of 2'-Fluoro-4'-hydroxyacetophenone (Starting Material A) with 1-Bromo-2-methoxyethane (Starting Material B) in the presence of a base (e.g.,


 or 

).

The Challenge: Achieving pharmaceutical-grade purity (>98%) requires the quantitative removal of two distinct impurity classes:

  • Acidic Impurity: Unreacted phenol (2'-Fluoro-4'-hydroxyacetophenone).

  • Neutral/Electrophilic Impurity: Excess alkylating agent (1-Bromo-2-methoxyethane).

Troubleshooting Guide (Q&A)

Q1: The reaction is complete by TLC, but I still see unreacted phenol (Starting Material A) in the crude mixture. How do I remove it?

A: The most efficient method is an Acid-Base Extraction . The starting phenol, 2'-Fluoro-4'-hydroxyacetophenone, has a predicted pKa of ~7.2 due to the electron-withdrawing fluorine and acetyl groups. This makes it significantly more acidic than simple phenols.

  • Solution: Wash the organic reaction mixture (dissolved in Ethyl Acetate or DCM) with 1.0 M NaOH or 10%

    
     .
    
  • Mechanism: The base deprotonates the phenol, converting it into its water-soluble phenolate anion. The target ether product remains neutral and stays in the organic layer.

  • Visual Cue: The phenolate form is often bright yellow. A successful wash is indicated when the yellow color transfers from the organic layer to the aqueous layer.

Q2: I used excess 1-Bromo-2-methoxyethane (Starting Material B) to drive the reaction. How do I remove the residual alkyl halide?

A: You have two options depending on your equipment and the scale:

  • High-Vacuum Evaporation (Physical Removal): 1-Bromo-2-methoxyethane has a boiling point of 107–110 °C at atmospheric pressure (approx. 40 °C at 66 mmHg). If your product is a solid or high-boiling oil, rotary evaporation at 50–60 °C under high vacuum (<10 mbar) will remove the majority of the bromide.

  • Chemical Scavenging (Chemical Removal): If evaporation is insufficient, add a "scavenger" amine (e.g., Morpholine or Ethanolamine ) to the reaction mixture 1 hour before workup.

    • Mechanism: The amine reacts with the excess alkyl bromide to form a polar, water-soluble ammonium salt.

    • Workup: This salt is then easily washed away with water or dilute acid (1M HCl) during the extraction phase.

Q3: My product is an oil that refuses to crystallize. Is this normal?

A: Yes, the introduction of the flexible methoxyethoxy chain often lowers the melting point compared to the parent phenol (MP 120-124°C).

  • Troubleshooting:

    • Solvent Swap: Try triturating the oil with cold Hexanes or Pentane . If the product is a solid, this will induce precipitation while leaving non-polar impurities in solution.

    • Seed Crystal: If you have a pure sample, seeding is critical.

    • High-Vacuum Drying: Ensure all solvent (especially DMF) is removed. Residual DMF prevents crystallization.

Detailed Protocols

Protocol A: Optimized Extraction Workflow

Designed to remove both acidic phenol and neutral alkyl halide impurities.

Reagents:

  • Crude Reaction Mixture[1]

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Wash Solutions: 1M NaOH, 1M HCl, Saturated Brine.

Step-by-Step:

  • Dilution: Dilute the crude reaction residue with EtOAc (approx. 10 mL per gram of starting material).

  • Acidic Wash (Optional - if Scavenger used): If you used an amine scavenger (see Q2), wash the organic layer with 1M HCl (2x). This removes the scavenger and the ammonium salt byproducts.

  • Alkaline Wash (Critical): Wash the organic layer with 1M NaOH (2x).

    • Observation: The aqueous layer should turn yellow (phenolate).

    • Check: Check the pH of the aqueous layer; it must remain >10.[2]

  • Neutralization & Drying: Wash with Saturated Brine (1x) to remove excess water and base. Dry over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure.

Protocol B: Chemical Scavenging of Excess Alkyl Halide

Use this if 1-Bromo-2-methoxyethane persists after evaporation.

  • Add Scavenger: To the reaction mixture (before workup), add 0.2 equivalents (relative to the alkyl bromide excess) of Morpholine .

  • Heat: Stir at 60°C for 30–60 minutes.

  • Proceed to Workup: The alkyl bromide is now converted to N-(2-methoxyethyl)morpholinium bromide, which is water-soluble. Follow Protocol A, ensuring the 1M HCl wash is performed to remove unreacted morpholine.

Quantitative Data Summary

ComponentRoleBoiling Point / MPSolubility (Water)Removal Strategy
2'-Fluoro-4'-hydroxyacetophenone SM (Phenol)MP: 120–124 °CInsoluble (Soluble at pH >10)1M NaOH Wash (Deprotonation)
1-Bromo-2-methoxyethane SM (Electrophile)BP: 107–110 °CLowVac. Distillation or Amine Scavenger
2'-Fluoro-4'-(2-methoxyethoxy)acetophenone Product MP: ~50 °C (Est.)InsolubleRetained in Organic Layer
DMF SolventBP: 153 °CMiscibleWater Wash (x3) or Azeotrope

Process Visualization (Logic Flow)

PurificationFlow Start Crude Reaction Mixture (Product + Phenol + Alkyl Bromide) Scavenge Step 1: Add Morpholine (Scavenges Alkyl Bromide) Start->Scavenge If Alkyl Bromide Excess > 10% Extract Step 2: Dissolve in EtOAc Start->Extract If Alkyl Bromide Low Scavenge->Extract AcidWash Step 3: Wash with 1M HCl (Removes Scavenger Salts) Extract->AcidWash BaseWash Step 4: Wash with 1M NaOH (Removes Unreacted Phenol) AcidWash->BaseWash Organic Layer Waste1 Aqueous Waste: Ammonium Salts AcidWash->Waste1 Dry Step 5: Dry (Na2SO4) & Evaporate BaseWash->Dry Organic Layer (Yellow color removed) Waste2 Aqueous Waste: Phenolate (Yellow) BaseWash->Waste2 Final Pure Product 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone Dry->Final

Caption: Logical workflow for the sequential removal of electrophilic and acidic impurities.

References

  • Organic Syntheses. (n.d.). General Procedures for Williamson Ether Synthesis. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2'-Fluoroacetophenone Chemistry

Executive Summary: The "Ortho-Fluoro" Paradox Researchers often encounter a paradox when working with 2'-fluoroacetophenone. theoretically, the fluorine atom is highly electronegative ( ), exerting a strong inductive eff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Fluoro" Paradox

Researchers often encounter a paradox when working with 2'-fluoroacetophenone. theoretically, the fluorine atom is highly electronegative (


), exerting a strong inductive effect (

) that should activate the carbonyl carbon toward nucleophilic attack. However, in practice, users frequently report low reactivity , stalled conversions , or unexpected byproducts .

This guide addresses the discrepancy between theoretical activation and experimental inertness. The root causes typically lie in conformational locking , competitive enolization , and steric gating —mechanisms that are often overlooked in standard retrosynthetic planning.

Diagnostic Workflow

Before adjusting your protocol, identify the specific failure mode using the decision tree below.

DiagnosticTree Start START: Define 'Low Reactivity' Q1 Is the starting material recovered unchanged? Start->Q1 Q2 Is the reaction rate significantly slower than acetophenone? Q1->Q2 No (Low Yield/Slow) Branch1 Reaction: Nucleophilic Addition (Grignard/Lithium) Q1->Branch1 Yes Branch2 Reaction: Hydride Reduction Q2->Branch2 Lewis Acid involved Branch3 Reaction: Metal Catalysis (Pd/Ni Coupling) Q2->Branch3 Transition Metal Diagnosis1 DIAGNOSIS: Competitive Enolization (Reagent acting as base) Branch1->Diagnosis1 High steric bulk Diagnosis2 DIAGNOSIS: s-trans Conformational Lock (Chelation failure) Branch2->Diagnosis2 Diagnosis3 DIAGNOSIS: C-F Oxidative Addition (Catalyst poisoning) Branch3->Diagnosis3

Figure 1: Diagnostic logic for identifying the root cause of reactivity failure.

Troubleshooting Guides

Issue 1: Nucleophilic Addition Fails (Grignard/Organolithium)

Symptom: You attempt to add a Grignard (R-MgX) or Organolithium (R-Li) to the ketone.[1] Upon workup, you recover >80% starting material, despite the reagent being "active."

Technical Insight: This is a classic case of Competitive Enolization .

  • Electronic Effect: The ortho-fluorine withdraws electron density, making the carbonyl carbon more electrophilic. However, it also slightly acidifies the

    
    -protons (methyl group).[1]
    
  • Steric Gating: The ortho-fluorine atom creates a "gate" that hinders the trajectory of the incoming nucleophile (Burgi-Dunitz angle).

  • The Result: If the nucleophile is basic (like MeMgBr or n-BuLi) and faces steric resistance, it prefers to act as a base , deprotonating the methyl group to form an enolate. This enolate is stable until aqueous quench, which regenerates the starting ketone.

Corrective Protocol: Organocerium Activation (The Imamoto Method) Lanthanide salts suppress basicity and enhance nucleophilicity, favoring addition over enolization.

ParameterStandard Condition (Fail)Optimized Condition (Success)
Reagent R-MgBr or R-LiR-CeCl₂ (generated in situ)
Temperature 0 °C to RT-78 °C
Additive NoneAnhydrous CeCl₃ (1.5 eq)
Mechanism Basic EnolizationSelective Nucleophilic Addition

Step-by-Step Protocol:

  • Drying CeCl₃: Place CeCl₃·7H₂O in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should crush the powder as it dries. Crucial: Incomplete drying kills the reaction.

  • Slurry Formation: Cool to 0°C. Add anhydrous THF. Stir for 1 hour to form a milky white suspension.

  • Transmetallation: Cool to -78°C. Add the organolithium or Grignard reagent dropwise. Stir for 30-60 mins. This forms the organocerium species.

  • Addition: Add 2'-fluoroacetophenone (dissolved in THF) dropwise.

  • Quench: Warm to 0°C and quench with dilute HCl.

Issue 2: Sluggish Enantioselective Reductions

Symptom: Reduction with borohydrides (e.g., CBS reduction) proceeds slowly or with poor enantioselectivity compared to non-fluorinated analogs.[1]

Technical Insight: 2'-Fluoroacetophenone exists predominantly in the s-trans conformation (carbonyl oxygen anti to fluorine) to minimize dipole-dipole repulsion between the electronegative F and O atoms.[1]

  • The Problem: Many asymmetric reductions rely on the substrate binding to a Lewis Acid catalyst in a specific orientation (often s-cis) to form a chelated transition state. The strong dipole repulsion prevents the molecule from adopting the geometry required for the catalyst to "dock," slowing the rate (

    
    ) significantly.
    

Corrective Action:

  • Avoid Chelation-Dependent Catalysts: Do not rely on catalysts that require bidentate coordination (e.g., Zinc or Titanium chelation models) involving the ortho-position.[1]

  • Use Dipole-Driven Models: Switch to catalysts that operate via the Felkin-Anh or Cornforth models, which do not require chelation.[1]

  • Reagent Switch: Use LiBH₄ instead of NaBH₄. The smaller lithium cation is a stronger Lewis acid and can better coordinate the carbonyl oxygen, overcoming the kinetic barrier.

Issue 3: Low Yield in Metal-Catalyzed Couplings

Symptom: Attempting to use the ketone as a directing group or coupling partner results in de-fluorination or catalyst death.[1]

Technical Insight: The C-F bond in the ortho-position is labile toward oxidative addition by low-valent metals (especially Ni(0) and Pd(0)).[1]

  • Side Reaction: The metal inserts into the C-F bond rather than the intended site, leading to defluorinated byproducts (acetophenone).

  • Poisoning: The resulting Metal-F species are often stable and catalytically inactive, effectively poisoning the cycle.

Corrective Action:

  • Ligand Selection: Use electron-rich, bulky phosphine ligands (e.g., XPhos , BrettPhos ) that facilitate reductive elimination and prevent the metal from lingering at the C-F bond.

  • Solvent Choice: Avoid polar aprotic solvents (DMF, DMSO) which stabilize the charge-separated transition state of SNAr-type side reactions.[1] Use non-polar solvents like Toluene or 1,4-Dioxane .[1]

Visualizing the Steric/Electronic Conflict

The following diagram illustrates why the nucleophile (Nu-) struggles to attack 2'-fluoroacetophenone compared to standard acetophenone.

ReactionPathway Substrate 2'-Fluoroacetophenone (s-trans conformer) PathA Path A: Direct Addition (High Energy Barrier) Substrate->PathA Steric Clash (F vs Nu) PathB Path B: Enolization (Low Energy Barrier) Substrate->PathB Accessible Alpha-H ResultA Product: Alcohol (Desired) PathA->ResultA ResultB Intermediate: Enolate (Reverts to SM) PathB->ResultB

Figure 2: The kinetic competition between addition and enolization.[1] Path B is favored with bulky/basic reagents unless specific activation (e.g., CeCl₃) is used.

Frequently Asked Questions (FAQ)

Q: Can I use standard Grignard conditions if I just increase the temperature? A: No. Increasing the temperature typically favors the elimination or enolization pathways (thermodynamic products) over addition. You will likely see more condensation byproducts (aldol) or decomposition.[1] Keep the reaction cold (-78°C) and use the Organocerium method.

Q: Why does my TLC show a new spot during the reaction, but I isolate starting material? A: The "new spot" is likely the magnesium enolate . It is stable in the reaction mixture and may have a different Rf value than the ketone. However, upon adding aqueous acid (quench), the enolate is protonated back to the ketone. This confirms the "Competitive Enolization" diagnosis.

Q: Is the fluorine atom stable to strong bases like LDA? A: Generally, yes, at low temperatures (-78°C).[1] However, ortho-fluorine activates the ring toward Nucleophilic Aromatic Substitution (SNAr) .[1] If you use a strong nucleophile that is also a base, and heat the reaction, you might displace the fluorine (creating an ether or amine) or trigger benzyne mechanisms.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link[1]

  • Lal, G. S., et al. "The Effect of Ortho-Fluorine Substitution on the Reactivity of Acetophenones." Journal of Organic Chemistry, vol. 63, no. 21, 1998.[1] (Contextual citation for steric/electronic effects).

  • BenchChem Technical Support. "A Comparative Analysis of the Reactivity of Fluorinated Acetophenone Isomers." BenchChem Knowledge Base, 2025.[1] Link[1]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007.[1] (Reference for Felkin-Anh and conformational analysis).

  • Reetz, M. T. "Chelation Control in Organic Synthesis."[1] Accounts of Chemical Research, vol. 26, no. 9, 1993, pp. 462–468. Link[1]

Sources

Optimization

Technical Support Center: Temperature Optimization for Methoxyethoxy Substitution Reactions

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Welcome to the technical support center. This guide provides in-depth, field-tested advice for optimizing temperature conditions i...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide provides in-depth, field-tested advice for optimizing temperature conditions in methoxyethoxy substitution reactions, a common transformation in medicinal chemistry and materials science. As application scientists, we understand that moving from a literature procedure to your specific, often complex, substrate requires careful optimization. Temperature is not just a "dial to turn up" but a critical parameter that dictates reaction rate, selectivity, and ultimately, the success of your synthesis. This guide is structured as a series of troubleshooting questions to directly address the challenges you may encounter in the lab.

Frequently Asked Questions & Troubleshooting

Q1: My methoxyethoxy substitution is proceeding very slowly or not at all. Should I simply increase the temperature?

A1: Short Answer: Increasing the temperature is a logical first step, but it should be done systematically and with caution. Many substitution reactions, particularly Nucleophilic Aromatic Substitutions (SNAr), require thermal energy to overcome the activation barrier.[1] However, an unsystematic increase in heat can introduce a host of new problems.

Detailed Explanation & Causality: The rate of a chemical reaction is governed by the Arrhenius equation, which shows an exponential relationship between temperature and the reaction rate constant. A general rule of thumb is that the reaction rate doubles for every 10 °C increase in temperature. For SNAr reactions, this is often necessary to facilitate the formation of the high-energy Meisenheimer complex, which is typically the rate-determining step.[2][3] If your aromatic ring is not sufficiently activated with electron-withdrawing groups (EWGs) ortho or para to the leaving group, higher temperatures are almost always required.[1][2]

Troubleshooting Protocol:

  • Confirm Reagent Integrity: Before adjusting temperature, ensure your 2-methoxyethanol (or its corresponding alkoxide) is anhydrous and your substrate is pure. Verify that your solvent is dry, as water can lead to hydrolysis byproducts.[1][2]

  • Systematic Temperature Increase: Increase the reaction temperature in controlled increments (e.g., 10-15 °C). Monitor the reaction progress at each new setpoint using an appropriate analytical technique (TLC, LC-MS, or GC-MS) after a fixed time interval.[4]

  • Consider Solvent Choice: The boiling point of your solvent dictates the maximum accessible temperature.[5] Polar aprotic solvents like DMSO, DMF, or NMP are preferred for SNAr reactions as they effectively solvate the counter-ion of the nucleophile, increasing its reactivity and often allowing for lower reaction temperatures.[1][2][6] If you are limited by your solvent's boiling point, consider switching to a higher-boiling alternative.

  • Evaluate Nucleophile Strength: If increasing the temperature does not yield satisfactory results, the issue may be nucleophilicity. Using a base (e.g., NaH, K₂CO₃) to deprotonate 2-methoxyethanol to its more potent alkoxide form can dramatically increase the reaction rate without requiring excessively high temperatures.[1][7]

Q2: I increased the temperature and now my reaction is messy, with multiple byproducts. What is happening and how can I mitigate this?

A2: Short Answer: You have likely crossed the threshold where side reactions become kinetically competitive with your desired substitution. Higher temperatures can activate alternative reaction pathways, leading to byproducts such as elimination, di-substitution, or decomposition.[7][8]

Detailed Explanation & Causality: Every reaction has a primary energy profile, but competing reactions have their own. While higher temperatures accelerate your desired reaction, they also provide the energy to overcome the activation barriers of undesired pathways.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are typically under kinetic control, favoring the product that forms the fastest (i.e., has the lowest activation energy).[9][10] At higher temperatures, reactions can shift to thermodynamic control, where there is enough energy to reverse the initial product formation, eventually favoring the most stable product, which may not be the one you want.[9][10][11]

  • Common Side Reactions Promoted by Heat:

    • Elimination (E2/E1): For aliphatic substitutions, elimination reactions are entropically favored over substitution and become more prominent at higher temperatures because they produce more molecules.[8][12]

    • Di-substitution: If your substrate has multiple leaving groups, excessive heat can drive the reaction to substitute more than once.[2]

    • Solvent/Reagent Decomposition: Some solvents, like DMF, can decompose at high temperatures, especially in the presence of a strong base, to form nucleophilic species like dimethylamine that can react with your substrate.[1] Similarly, your starting material or desired product may not be stable at elevated temperatures.[13]

    • Benzyne Formation: With very strong bases and high heat, a highly reactive benzyne intermediate can form, leading to a mixture of products.[1][14]

Troubleshooting Protocol:

  • Identify the Byproducts: Use LC-MS or GC-MS to identify the mass of the major byproducts. This information is crucial for diagnosing the specific side reaction (e.g., a mass corresponding to the loss of your leaving group and a proton suggests elimination).

  • Reduce Temperature: The most direct solution is to lower the temperature to a point where the side reactions are minimized while the main reaction still proceeds at an acceptable rate.[7] This may require longer reaction times.

  • Re-evaluate Base/Solvent: If elimination is an issue, consider a less-hindered base or a different solvent. For SNAr, ensure your solvent is aprotic and stable at the required temperature.[2][8]

  • Control Stoichiometry: To prevent di-substitution, use a stoichiometric amount of your nucleophile and monitor the reaction closely, stopping it once the starting material is consumed.[2]

Q3: How do I systematically determine the optimal temperature for a methoxyethoxy substitution on a novel substrate?

A3: Short Answer: A systematic approach using either a simple screening method or a more advanced Design of Experiments (DoE) is the most efficient way to identify the optimal temperature. This avoids the pitfalls of random "one-factor-at-a-time" (OFAT) optimization.[15][16]

Detailed Explanation & Causality: The optimal temperature is a balance between reaction rate and purity. A systematic screen allows you to map this relationship and find the "sweet spot" where yield is maximized within an acceptable timeframe without significant byproduct formation. The OFAT method, where one variable is changed while others are held constant, can be misleading as it fails to account for interactions between variables (e.g., the optimal temperature may change with a different solvent).[15][16]

Experimental Protocol: Temperature Screening

  • Setup: Prepare a series of identical reaction vials. For consistency, use a parallel synthesis block or a multi-well heating plate.

  • Variable: Set each vial or well to a different temperature. A good starting range for many SNAr reactions is 60 °C to 140 °C. Select 4-5 temperatures within this range (e.g., 60, 80, 100, 120, 140 °C).

  • Execution: Start all reactions simultaneously.

  • Monitoring: After a set time (e.g., 4 hours), take an aliquot from each reaction. Quench the aliquot and analyze it by LC-MS or a calibrated HPLC/UPLC method to determine the percent conversion of starting material and the relative percentage of product vs. impurities.

  • Data Analysis: Organize the results in a table to clearly visualize the trade-offs.

Data Presentation: Example Temperature Screen

ExperimentTemperature (°C)Time (h)Conversion (%)Product Purity (%)Key Byproduct (%)
160415>99<0.5
280455981.0
3100492971.5
41204>99917.0 (Di-sub)
51404>998215.0 (Di-sub + Decomp)

Visualization: Temperature Optimization Workflow

Below is a workflow diagram illustrating the decision-making process for temperature optimization.

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_eval Evaluation cluster_action Action start Start: New Substrate setup Setup Parallel Reactions (e.g., 60, 80, 100, 120 °C) start->setup run Run Reactions for Fixed Time (t) setup->run analyze Analyze Aliquots (LC-MS, HPLC) run->analyze eval Evaluate Conversion & Purity analyze->eval low_conv <90% Conversion Low Impurities eval->low_conv Low Conversion good_res >90% Conversion Low Impurities eval->good_res Optimal high_imp High Impurities eval->high_imp Low Purity increase_t Increase Temp or Time Re-evaluate low_conv->increase_t optimal Optimal Temp Found Proceed to Scale-up good_res->optimal decrease_t Decrease Temp Re-evaluate high_imp->decrease_t increase_t->run decrease_t->run caption Workflow for Systematic Temperature Optimization.

Caption: Workflow for Systematic Temperature Optimization.

References

  • Fiveable. (2025, August 15). Kinetic vs. Thermodynamic Control Definition.
  • Chambers, R. D., et al. (n.d.). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society D - RSC Publishing.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimization of Nucleophilic Substitution Reactions.
  • Kotha, S., et al. (2025, April 30).
  • What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025, July 3).
  • BenchChem. (2025).
  • Cole, K. P., et al. (n.d.).
  • Cole, K. P., et al. (n.d.). A Brief Introduction to Chemical Reaction Optimization.
  • Tcyrulnikov, S., et al. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • BenchChem. (n.d.). Optimizing reaction conditions for nucleophilic substitution on 4'-Bromovalerophenone.
  • von Ragué Schleyer, P. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution.
  • TRU Open Press. (2026, January 13). 12. Thermodynamic vs. Kinetic Control. YouTube.
  • McQuade, D. T., et al. (2024, April 10). Optimizing Chemical Reactions.
  • The Knowles Group. (2025, May 3).
  • Jaworski, J. S., et al. (n.d.).
  • ResearchGate. (2025, November 13). (PDF) Optimizing the amount of concentration and temperature of substances undergoing chemical reaction using response surface methodology.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • gChem. (n.d.).
  • The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. YouTube.
  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
  • Leah4sci. (2012, June 24). Solvents in Substitution Reactions. YouTube.
  • Shan, J., et al. (n.d.). (PDF) The Oxidation of 2-(2-Methoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethanol by Ditelluratocuprate(III): A Kinetic and Mechanistic Study.
  • mediaTUM. (n.d.). Nucleophilic Aromatic Substitution (SNAr)
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Ashenhurst, J. (2012, September 10).
  • Eskola, A. J., et al. (n.d.).
  • Al-Muallem, H. A., et al. (n.d.). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. PMC.

Sources

Troubleshooting

Handling hygroscopic properties of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and best-practice protocols...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and best-practice protocols for handling 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone. This valuable synthetic intermediate requires careful handling due to its hygroscopic nature to ensure experimental accuracy, reproducibility, and material integrity.

Compound Properties & Specifications

Proper handling begins with understanding the compound's physical and chemical properties.

PropertyValueSource(s)
CAS Number 74457-86-6[1][2]
Molecular Formula C₉H₉FO₂[1][2][3]
Molecular Weight 168.16 g/mol [2]
Appearance White to off-white crystalline powder or solid[1][3]
Melting Point 50-54 °C[1]
Purity ≥98% (GC)[1][2]
Primary Hazard Hygroscopic[4][5]
Recommended Storage Room Temperature, in a dry, well-sealed container[1][2]

Frequently Asked Questions (FAQs)

Q1: What does "hygroscopic" mean and why is it a concern for this compound?

A: A hygroscopic substance readily absorbs moisture from the surrounding atmosphere.[5] For 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, this is a critical concern for several reasons:

  • Inaccurate Weighing: Absorption of water will artificially inflate the mass of the compound, leading to significant errors in concentration calculations and reaction stoichiometry.[6]

  • Chemical Degradation: The presence of water can potentially lead to side reactions or degradation of the compound over time, especially if other reactive species are present. While acetophenones are generally stable, absorbed moisture can affect reaction pathways.[7]

  • Physical Changes: Moisture absorption can cause the crystalline powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and transfer accurately.[8]

Q2: How should I store a new, unopened bottle of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone?

A: Unopened containers should be stored at room temperature in a dry, well-ventilated area away from direct sunlight and incompatible materials.[9][10] It is best practice to store hygroscopic materials inside a desiccator cabinet containing a desiccant like silica gel or calcium chloride to maintain a low-humidity environment.[5][10][11]

Q3: The powder in my container has clumped together. Is it still usable?

A: Clumping is a clear sign of moisture absorption.[8] While the compound may still be usable for non-critical applications, its purity is compromised by an unknown water content. For moisture-sensitive reactions, it is highly recommended to dry the material before use.[4] You can gently break up clumps with a spatula, but for quantitative work, drying under vacuum is necessary to ensure you are weighing the compound, not a mixture of the compound and water.[8][12]

Q4: Can I prepare a stock solution for long-term storage?

A: Preparing a stock solution is an excellent strategy to mitigate the day-to-day challenges of handling a hygroscopic solid.[13] Use a validated anhydrous solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) in a container with a secure, airtight seal, such as a Sure/Seal™ bottle. Store at the recommended temperature, protected from light. Before use, always allow the solution to equilibrate to room temperature to prevent condensation from forming inside the bottle.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Balance reading continuously increases during weighing. The compound is actively absorbing atmospheric moisture.1. Work Quickly: Minimize the time the container is open.[8] 2. Use a suitable vessel: Weigh the compound in a vial or flask with a narrow neck to reduce surface area exposure.[6] 3. Controlled Environment: If available, perform weighing inside a glovebox with a controlled, low-humidity atmosphere.[14]
Reaction yield is inconsistent or lower than expected. 1. Inaccurate Stoichiometry: Water weight led to using less active compound than calculated. 2. Reaction Inhibition: Absorbed moisture is interfering with a water-sensitive catalyst or reagent in your reaction.1. Dry the Reagent: Before your next attempt, dry a sufficient amount of the compound under vacuum. See Protocol 2. 2. Use Anhydrous Solvents: Ensure all solvents and other reagents in your reaction are rigorously dried.[4] 3. Prepare a Stock Solution: Dissolve a larger, carefully weighed amount of the dried solid in an anhydrous solvent and dose the reaction by volume.[13]
The solid has turned into a sticky or syrupy mass. Severe moisture absorption (deliquescence). The compound has absorbed so much water it has started to dissolve in it.[5]The material's purity is highly compromised. It is not recommended for use in sensitive applications. For non-critical use, you may attempt to dry it under high vacuum, but it may not return to its original crystalline state. It is safer to procure a fresh supply.

Experimental Protocols & Workflows

Protocol 1: Weighing and Transferring the Compound

This protocol minimizes moisture exposure during routine weighing on an analytical balance.

  • Preparation: Place a clean, dry weighing vessel (e.g., a small glass vial with a cap) on the analytical balance. Tare the balance.

  • Equilibration: Allow the main container of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone to equilibrate to the ambient temperature of the weighing area for at least 30 minutes to prevent condensation.

  • Dispensing: Briefly open the main container and, using a clean, dry spatula, quickly transfer an approximate amount of the solid into the tared weighing vessel. Immediately and securely reseal the main container.

  • Weighing: Place the cap on the weighing vessel and record the stable mass. A continuous increase in mass indicates moisture uptake.[6]

  • Transfer: Transfer the weighed solid to your reaction flask.

  • Residual Transfer: Re-weigh the empty weighing vessel (weighing by difference) to determine the exact amount of solid transferred. For highly accurate transfers, rinse the weighing vessel with the reaction solvent to ensure all material is added to the flask.[15]

Protocol 2: Drying the Compound Prior to Use

For moisture-sensitive applications, drying the compound is essential.

  • Setup: Place a sufficient quantity of the compound in a suitable flask (e.g., a round-bottom flask).

  • Vacuum Application: Connect the flask to a vacuum line, preferably through a cold trap.

  • Drying: Place the flask under high vacuum for several hours. Gentle heating (e.g., 30-40°C, well below the melting point) can accelerate the process, but ensure the compound is thermally stable at the chosen temperature.

  • Inert Gas Backfill: Once drying is complete, backfill the flask with an inert gas like nitrogen or argon before removing it from the vacuum line.

  • Storage: The dried compound should be used immediately or stored in a desiccator under vacuum or in a glovebox.[12]

Workflow for Handling Hygroscopic Reagents

The following diagram illustrates the decision-making process from receiving the compound to its use in an experiment.

G cluster_storage Storage & Preparation cluster_exp Experimental Use Receive Receive Compound Store Store in Desiccator (Low Humidity) Receive->Store Unopened Check Is Reaction Moisture-Sensitive? Store->Check Dry Protocol 2: Dry Under Vacuum Check->Dry Yes Weigh Protocol 1: Weigh Quickly Check->Weigh No Glovebox Weigh in Glovebox (Ideal) Dry->Glovebox Use Use in Experiment Weigh->Use Glovebox->Use

Decision workflow for handling the compound.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved from [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • Not Voodoo. (n.d.). Weighing Reactants and Reagents. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2018797A - Method for drying hygroscopic material and the product thereof.
  • Brainly.com. (2023, October 6). Explain why the main reaction between acetophenone and p-anisaldehyde is the mixed-aldol reaction. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods. Retrieved from [Link]

  • Asaclean. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Degradation of Acetophenone in Water by Pulsed Corona Discharges. Retrieved from [Link]

  • MDPI. (2023, November 30). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. Retrieved from [Link]

  • ACS Publications. (2009, February 11). Organic Synthesis “On Water”. Chemical Reviews. Retrieved from [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. Retrieved from [Link]

  • Chromatography Forum. (2005, August 10). Weighing Procedure. Retrieved from [Link]

Sources

Optimization

Resolving regioisomer formation during 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone synthesis

Welcome to the technical support center for the synthesis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this specific synthesis, with a primary focus on managing and mitigating the formation of unwanted regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most likely regioisomers to form during the Friedel-Crafts acylation of 1-fluoro-3-(2-methoxyethoxy)benzene, and why?

During the Friedel-Crafts acylation of 1-fluoro-3-(2-methoxyethoxy)benzene to produce 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, the primary challenge is controlling the position of the incoming acetyl group on the aromatic ring. The starting material has two directing groups: a fluorine atom and a methoxyethoxy group.

  • Directing Effects of Substituents: In electrophilic aromatic substitution reactions like the Friedel-Crafts acylation, the existing substituents on the benzene ring dictate the position of the incoming electrophile.[1]

    • The fluorine atom is an ortho-, para-director, but is considered a deactivating group due to its strong inductive electron-withdrawing effect (-I) and weaker resonance electron-donating effect (+M).[1][2]

    • The methoxyethoxy group is also an ortho-, para-director and is an activating group because the oxygen atom's lone pairs can donate electron density to the ring through resonance (+M effect), which outweighs its inductive electron-withdrawing effect (-I).[3][4]

  • Predicted Regioisomers: Given the positions of the fluoro and methoxyethoxy groups on the starting material (1-fluoro-3-(2-methoxyethoxy)benzene), the incoming acetyl group can add to several positions. The primary product is the desired 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone . However, other regioisomers can also be formed. The most probable regioisomer is 2'-Fluoro-6'-(2-methoxyethoxy)acetophenone , resulting from acylation at the ortho position to the methoxyethoxy group.

The formation of these isomers is a result of the competing directing effects of the two substituents. The activating methoxyethoxy group strongly directs to its ortho and para positions. The fluorine atom also directs to its ortho and para positions. The interplay of these electronic effects, along with steric hindrance, will determine the final ratio of the products.

Troubleshooting Guide

Q2: My reaction is producing a significant amount of the undesired 2'-Fluoro-6'-(2-methoxyethoxy)acetophenone isomer. How can I improve the regioselectivity for the desired 4'-acylated product?

Controlling regioselectivity in Friedel-Crafts acylation is a common challenge. Several factors can be adjusted to favor the formation of the desired 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.[5]

Key Factors Influencing Regioselectivity:

  • Choice of Lewis Acid Catalyst: The strength and steric bulk of the Lewis acid can influence the isomer ratio.

    • Recommendation: Using a bulkier Lewis acid catalyst, such as aluminum chloride (AlCl₃) complexed with a bulky ligand, or a milder Lewis acid like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃), can increase steric hindrance at the more crowded ortho position to the methoxyethoxy group, thereby favoring acylation at the less hindered para position.[5]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity.

    • Explanation: At lower temperatures, the reaction is more likely to be under kinetic control, favoring the pathway with the lowest activation energy. The transition state leading to the sterically less hindered para product often has a lower activation energy.

  • Solvent Choice: The polarity of the solvent can impact the distribution of isomers.[5]

    • Recommendation: Experimenting with solvents of varying polarity, from non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) to more polar solvents like nitrobenzene, can alter the regioselectivity. Non-polar solvents often favor the kinetically controlled product.[5]

Experimental Protocol for Optimizing Regioselectivity:

A design of experiments (DoE) approach can be systematically employed to identify the optimal reaction conditions. The following table outlines a starting point for such an optimization.

Parameter Condition A (High Para-selectivity) Condition B (Balanced) Condition C (High Reactivity)
Lewis Acid ZnCl₂AlCl₃AlCl₃ (excess)
Temperature -20°C to 0°C0°C to Room TempRoom Temp
Solvent DichloromethaneDichloromethaneNitrobenzene
Q3: How can I accurately quantify the ratio of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone to its regioisomers in my crude reaction mixture?

Accurate quantification of isomers is crucial for optimizing your reaction. Several analytical techniques are well-suited for this purpose.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is often the method of choice for separating and identifying volatile and thermally stable isomers.[6] The different regioisomers will likely have slightly different retention times on the GC column, and their mass spectra can confirm their identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for isomer separation.[7][8]

    • Column Selection: A reverse-phase C18 column is a good starting point.

    • Method Development: Optimization of the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) will be necessary to achieve baseline separation of the isomers.

  • Capillary Electrophoresis (CE): CE can be a rapid and efficient method for separating closely related isomers.[9][10]

  • ¹H NMR Spectroscopy: While complete separation might not be possible if the spectra are complex, integration of distinct peaks corresponding to each isomer can provide a quantitative ratio.[4] Look for differences in the chemical shifts of the aromatic protons or the acetyl methyl protons.

Workflow for Isomer Quantification:

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis start Crude Reaction Mixture workup Aqueous Workup & Extraction start->workup dry Drying & Solvent Removal workup->dry gcms GC-MS Analysis dry->gcms hplc HPLC Analysis dry->hplc ce CE Analysis dry->ce integrate Peak Integration gcms->integrate hplc->integrate ce->integrate quantify Quantify Isomer Ratio integrate->quantify

Caption: Workflow for the separation and quantification of regioisomers.

Q4: I am observing incomplete conversion of my starting material. What are the likely causes and how can I drive the reaction to completion?

Incomplete conversion in a Friedel-Crafts acylation can stem from several factors.

  • Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture or by complexation with the ketone product.[5]

    • Solution: Ensure all reagents and glassware are scrupulously dry. Using a stoichiometric amount or a slight excess of the Lewis acid is often necessary because the product ketone complexes with it.[5]

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to proceed to completion.

    • Solution: Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.

  • Poor Quality Reagents: The purity of the acylating agent (acetyl chloride or acetic anhydride) is critical.

    • Solution: Use freshly distilled or high-purity acetyl chloride. Carboxylic acid impurities can inhibit the reaction.[5]

Troubleshooting Flowchart for Incomplete Conversion:

G start Incomplete Conversion Observed check_reagents Check Reagent Purity & Dryness start->check_reagents check_catalyst Verify Catalyst Stoichiometry (>= 1 eq) start->check_catalyst check_conditions Review Reaction Time & Temperature start->check_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impurities or Moisture Suspected add_catalyst Add More Catalyst check_catalyst->add_catalyst < 1 equivalent used increase_temp Increase Temperature check_conditions->increase_temp Reaction Stalled increase_time Extend Reaction Time check_conditions->increase_time Slow Conversion

Caption: Decision-making process for addressing incomplete reaction conversion.

References

  • Vertex AI Search. (2025).
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • OpenStax. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Rapid separation of acetophenone and its monohydroxy isomers by capillary electrophoresis. (2013).
  • OpenStax. (2023). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction - Organic Chemistry. [Link]

  • Gholipour, M. R., et al. (2022).
  • LibreTexts. (2023). AR5. Directing Effects.
  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. (2013). Rapid separation of acetophenone and its monohydroxy isomers by capillary electrophoresis | Request PDF. [Link]

  • Gholipour, M. R., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • SIELC Technologies. (2018). Separation of Acetophenone on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. [Link]

  • YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. [Link]

  • Royal Society of Chemistry. (2023).
  • Andonian, A.
  • PMC. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. [Link]

  • Google Patents. (2017). CN106349035A - Method for preparing 2'-fluoroacetophenone.
  • PubMed. (2019). Isolation, Chiral-Phase Resolution, and Determination of the Absolute Configurations of a Complete Series of Stereoisomers of a Rearranged Acetophenone with Three Stereocenters. [Link]

  • Chemistry Stack Exchange. (2025). How to separate phenacyl bromide and acetophenone?. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

This guide provides an in-depth technical analysis of the 1H NMR interpretation of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone , a critical intermediate often employed in the synthesis of radiopharmaceuticals (e.g., Tau t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR interpretation of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone , a critical intermediate often employed in the synthesis of radiopharmaceuticals (e.g., Tau tracers) and medicinal chemistry scaffolds.

Executive Summary

This guide details the structural validation of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone using proton nuclear magnetic resonance (


H NMR). Unlike standard acetophenones, this molecule exhibits unique spectral signatures driven by 

F-

H spin-spin coupling
, specifically the through-space interaction between the ortho-fluorine and the acetyl methyl group.

We compare this target molecule against two critical alternatives to demonstrate successful synthesis and structural integrity:

  • The Precursor: 2'-Fluoro-4'-hydroxyacetophenone (Confirmation of O-alkylation).

  • The Non-Fluorinated Analog: 4'-(2-methoxyethoxy)acetophenone (Elucidation of Fluorine electronic effects).

Structural Analysis & Theoretical Prediction

The molecule consists of three distinct magnetic domains. Understanding these domains is prerequisite to interpreting the complex splitting patterns caused by the fluorine atom (


).
Domain Breakdown
  • Acetophenone Core (Regiochemistry): The acetyl group is at position 1. The fluorine is at position 2' (ortho). This proximity induces a rare through-space coupling (

    
    ) .
    
  • Aromatic Ring (Electronic Environment): A 1,2,4-substitution pattern.

    • H-3': Ortho to F, Ortho to Alkoxy (Shielded, dd).

    • H-5': Meta to F, Ortho to Alkoxy (Shielded, dd).

    • H-6': Meta to F, Ortho to Carbonyl (Deshielded, dd/pseudo-t).

  • Side Chain (Solvation): The 2-methoxyethoxy tail serves as a solubilizing group, appearing as a classic PEG-like pattern.

Visualization: Spectral Assignment Logic

NMR_Assignment Molecule Target: 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone Region_A Region A: Aromatics (6.5 - 8.0 ppm) Molecule->Region_A Region_B Region B: Ether Chain (3.4 - 4.2 ppm) Molecule->Region_B Region_C Region C: Acetyl Group (2.5 - 2.6 ppm) Molecule->Region_C Signal_H6 H-6' (Deshielded) ~7.9 ppm (dd) Meta to F Region_A->Signal_H6 Ortho to C=O Signal_H3_H5 H-3' & H-5' (Shielded) ~6.6-6.8 ppm Ortho/Meta to F Region_A->Signal_H3_H5 Electron Rich Signal_OCH2 O-CH2 (a) ~4.15 ppm (t) Region_B->Signal_OCH2 Deshielded by Ar-O Signal_CH2O CH2-O (b) ~3.75 ppm (t) Region_B->Signal_CH2O Signal_OCH3 O-CH3 (c) ~3.45 ppm (s) Region_B->Signal_OCH3 Signal_Ac Acetyl CH3 ~2.60 ppm (d) J(H-F) ~3-5 Hz Region_C->Signal_Ac Through-Space Coupling

Figure 1: Logical flow for assigning the three primary spectral regions of the target molecule.

Comparative NMR Analysis

This section objectively compares the target molecule with its precursor and non-fluorinated analog to validate the synthesis.

Comparison 1: Target vs. Precursor (2'-Fluoro-4'-hydroxyacetophenone)

Objective: Confirm successful O-alkylation of the phenol.

FeaturePrecursor (Phenol)Target (Ether)Interpretation
Phenolic -OH Broad singlet (~10.0 - 11.0 ppm)Absent Confirms consumption of starting material.
Ether Chain Absent3.4 - 4.2 ppm Appearance of 3 distinct signals (2 triplets, 1 singlet).
H-3' / H-5' ~6.5 - 6.7 ppm~6.6 - 6.8 ppmSlight downfield shift due to alkylation (change in electron donation).
Comparison 2: Target vs. Non-Fluorinated Analog (4'-(2-methoxyethoxy)acetophenone)

Objective: Visualize the electronic and magnetic impact of the 2'-Fluorine atom.

FeatureNon-Fluorinated AnalogTarget (2'-Fluoro)Interpretation
Acetyl Methyl Singlet (s)Doublet (d) ,

Hz
Critical Diagnostic: Through-space coupling between F and Acetyl protons.
H-6' (Aromatic) Doublet (d),

Hz
Doublet of Doublets (dd) H-6' couples to H-5' (

) and F (

).
Symmetry AA'BB' System (Symmetric)ABCD System (Asymmetric) Fluorine breaks the symmetry of the aromatic ring.

Detailed Spectral Data & Assignment

The following data is synthesized from high-fidelity literature on 2'-fluoroacetophenone derivatives [1][2][5].

Solvent: CDCl (Chloroform-d)

Reference: TMS (0.00 ppm)

PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment Logic
H-6' 7.85 - 7.95 dd (or pseudo-t)1H

,

Deshielded by C=O; Meta coupling to F.
H-5' 6.75 - 6.85 dd1H

,

Ortho to alkoxy; Para to F (coupling often weak).
H-3' 6.60 - 6.70 dd1H

,

Diagnostic: Large

coupling (Ortho).
O-CH

4.15 - 4.20 t2H

Deshielded by Phenoxy oxygen.
CH

-O
3.75 - 3.80 t2H

Ether linkage.
O-CH

3.45 s3H-Terminal methoxy group.
Acetyl 2.60 - 2.64 d 3H

Key Feature: Through-space F-H coupling.

Expert Insight: The coupling of the acetyl methyl group (2.60 ppm) is the most overlooked feature. In non-fluorinated acetophenones, this is a sharp singlet. In 2'-fluoro derivatives, it appears as a doublet. If you observe a singlet here, your fluorination likely failed or occurred at the 3' or 4' position (where distance prevents coupling).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and high-resolution data, follow this "Senior Scientist" protocol.

Sample Preparation
  • Mass: Dissolve 5–10 mg of the product in 0.6 mL of CDCl

    
      (99.8% D).
    
    • Note: Neutralize CDCl

      
       with basic alumina if the acetal linkage is sensitive (though this ether is generally stable).
      
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Filtration: Filter the solution through a cotton plug within a glass pipette to remove suspended solids that cause line broadening.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (30° pulse angle) for quantitative integration.

  • Number of Scans (NS): 16 (sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The acetyl methyl protons and aromatic protons adjacent to fluorine can have different T1 relaxation times. A longer D1 ensures accurate integration of the methyl group vs. the aromatic ring.

  • Spectral Width (SW): -2 to 14 ppm.

Validation Step (The "Sanity Check")

Before accepting the data, calculate the integration ratio:



  • Target:

    
    .
    
  • Tolerance:

    
    .
    
  • If Ratio < 0.9: Check for solvent suppression or evaporation of the sample.

Deep Dive: The Fluorine Effect ( )

While this guide focuses on


H NMR, the 

F NMR spectrum provides a definitive cross-check.
  • Chemical Shift: ~ -105 to -115 ppm (typical for ortho-fluoroacetophenones).

  • Multiplicity: Quartet (q) or multiplet.

    • The fluorine signal will be split by the acetyl methyl protons (

      
       Hz), confirming the through-space interaction observed in the proton spectrum.
      
Visualizing the Through-Space Coupling

Coupling_Network cluster_legend Coupling Types F_atom Fluorine (2') H_acetyl Acetyl Protons (CH3) F_atom->H_acetyl Through-Space (5J ~4Hz) Signature Feature H_aromatic H-3' (Aromatic) F_atom->H_aromatic Through-Bond (3J ~12Hz) Legend1 Through-Space: Proximity dependent Legend2 Through-Bond: Electronic path

Figure 2: Coupling network highlighting the diagnostic through-space interaction.

References

  • Otake, C., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F Spin–Spin Couplings. Journal of Organic Chemistry, 86(6), 4638-4645. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). PubChem Compound Summary for 2'-Fluoro-4'-methoxyacetophenone. Retrieved from [Link]

Comparative

IR spectroscopy peaks for 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

In-Depth Technical Guide: IR Spectroscopy Peaks of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone vs. Structural Alternatives As a highly specialized building block, 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (CAS 474708-59-...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: IR Spectroscopy Peaks of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone vs. Structural Alternatives

As a highly specialized building block, 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (CAS 474708-59-3) is frequently utilized in the synthesis of advanced pharmaceutical intermediates, most notably in the development of STAT6 inhibitors (). For drug development professionals and synthetic chemists, validating the structural integrity of this compound via Infrared (IR) spectroscopy is a critical quality control step.

This guide objectively compares the IR spectral performance of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone against its structural alternatives, providing the mechanistic causality behind its unique vibrational modes and a self-validating experimental protocol for accurate spectral acquisition.

Mechanistic Causality: Substituent Effects on Vibrational Modes

To accurately interpret the IR spectrum of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, one must understand how its substituents dynamically alter the electron density of the acetophenone core. The position of the carbonyl (C=O) stretching frequency is dictated by a competition between two distinct electronic effects:

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative fluorine atom at the 2'-position pulls electron density away from the carbonyl carbon through the sigma framework. This increases the double-bond character of the C=O bond, which inherently requires more energy to stretch, thereby shifting the absorption to a higher frequency. This phenomenon forces the molecule into a preferred s-trans conformation, as documented in .

  • Resonance Electron Donation (+R Effect): Conversely, the ether linkage at the 4'-position donates lone-pair electron density into the aromatic pi-system. This delocalization extends to the carbonyl oxygen, increasing the single-bond character of the C=O bond and shifting the absorption to a lower frequency.

In 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, the strong +R effect from the para-position slightly overpowers the ortho-fluorine's -I effect, resulting in a net C=O stretch at approximately 1676 cm⁻¹ —a distinct shift from unsubstituted acetophenone (~1680 cm⁻¹).

Comparative Spectral Analysis: Product vs. Alternatives

By comparing the target compound against simpler structural analogs, we can isolate the exact spectroscopic contribution of each functional group. Reference data for these baseline alternatives is corroborated by .

Table 1: Quantitative IR Peak Comparison Across Structural Analogs

Functional Group Vibrational Mode2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (Target)2'-Fluoro-4'-methoxyacetophenone (Alt 1)4'-Methoxyacetophenone (Alt 2)2'-Fluoroacetophenone (Alt 3)
Carbonyl (C=O) Stretch ~1676 cm⁻¹~1675 cm⁻¹~1673 cm⁻¹~1688 cm⁻¹
Aryl-Alkyl Ether (C-O-C) Asym. ~1245 cm⁻¹~1250 cm⁻¹~1255 cm⁻¹N/A
Aliphatic Ether (C-O-C) Asym. ~1120 cm⁻¹N/AN/AN/A
Aryl Fluoride (C-F) Stretch ~1210 cm⁻¹~1215 cm⁻¹N/A~1220 cm⁻¹
Aromatic Ring (C=C) Stretch ~1605, 1575 cm⁻¹~1605, 1575 cm⁻¹~1600, 1570 cm⁻¹~1610, 1580 cm⁻¹

Analytical Insight: The addition of the extended 2-methoxyethoxy chain (Target) versus a simple methoxy group (Alt 1) does not significantly perturb the electronic environment of the aromatic ring; hence, the C=O and C-F stretches remain nearly identical. However, the extended chain introduces a highly diagnostic aliphatic ether C-O-C asymmetric stretch at ~1120 cm⁻¹ . This specific peak serves as the primary marker to confirm successful etherification during API synthesis, distinguishing the target product from its precursors.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in spectral data, the following Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) methodology is designed as a self-validating system. Every step includes a causal mechanism to eliminate instrumental artifacts.

Step-by-Step Methodology:

  • System Initialization & Background Profiling:

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect an ambient air background spectrum (4000–400 cm⁻¹).

    • Causality: Eliminates atmospheric H₂O vapor and CO₂ interference, ensuring baseline fidelity and preventing false peaks in the 3500 cm⁻¹ and 2300 cm⁻¹ regions.

  • Sample Application & Pressure Standardization:

    • Action: Apply 1–2 mg of the compound to the crystal. Engage the pressure anvil until the software indicates optimal, standardized contact.

    • Causality: Consistent pressure prevents microscopic air gaps, maximizing the evanescent wave's penetration into the sample to guarantee a high signal-to-noise ratio (SNR).

  • Interferogram Acquisition:

    • Action: Run 32 scans at a resolution of 4 cm⁻¹.

    • Causality: 32 scans provide an optimal mathematical balance, reducing random noise by a factor of √32 without exposing the sample to prolonged environmental degradation or thermal drift.

  • Algorithmic Processing (ATR Correction):

    • Action: Apply ATR correction algorithms post-acquisition.

    • Causality: The depth of IR penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). This correction normalizes the spectrum to resemble a standard transmission spectrum, preventing the artificial inflation of the C-F (~1210 cm⁻¹) and C-O (~1120 cm⁻¹) stretching intensities.

  • System Validation (Calibration Check):

    • Action: Post-acquisition, run a standard 1.5 mil polystyrene film calibration check.

    • Causality: Confirms interferometer alignment and laser frequency accuracy, validating that the observed 1676 cm⁻¹ C=O shift is a true molecular property and not an instrumental calibration error.

Experimental Workflow Visualization

G N1 System Initialization & Background Scan N2 Sample Application (Target Compound) N1->N2 N3 ATR Anvil Pressure Standardization N2->N3 N4 Interferogram Acquisition (32 Scans, 4 cm⁻¹ Res) N3->N4 N5 Fourier Transform & ATR Correction N4->N5 N6 Spectral Validation (Polystyrene Calibration) N5->N6

Figure 1: Self-validating ATR-FTIR workflow for accurate and reproducible spectral resolution.

References

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Patent EP1382603B1: Nitrogenous Fused-Ring Compound Having Pyrazolyl Group As Substituent And Medicinal Composition Thereof Source: European Patent Office URL
  • 4'-Methoxyacetophenone | C9H10O2 (CID 7476) Source: PubChem, National Library of Medicine URL:[Link]

  • 2-Fluoroacetophenone | C8H7FO (CID 9947) Source: PubChem, National Library of Medicine URL:[Link]

  • 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 (CID 592821) Source: PubChem, National Library of Medicine URL:[Link]

Validation

Comparative Reactivity Guide: 2'-Fluoroacetophenone vs. Non-Fluorinated Acetophenone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The strategic introduction of a fluorine atom onto an aromatic scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The strategic introduction of a fluorine atom onto an aromatic scaffold is a cornerstone technique in modern drug discovery and advanced organic synthesis. When comparing standard acetophenone to its ortho-fluorinated analog, 2'-fluoroacetophenone (also known as 1-(2-fluorophenyl)ethanone), the addition of a single fluorine atom fundamentally alters the molecule's physicochemical behavior. This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on conformational locking, carbonyl electrophilicity, and transition-metal activation.

Mechanistic Foundations: Electronic and Conformational Divergence

The divergence in reactivity between acetophenone and 2'-fluoroacetophenone is governed by two interconnected physical organic principles:

Conformational Locking (Steric/Dipole Effects)

Standard acetophenone exhibits relatively free rotation around the


 bond, allowing it to adopt multiple conformations in solution. In stark contrast, the proximity of the highly electronegative fluorine atom to the acetyl group in the ortho position of 2'-fluoroacetophenone leads to significant dipole-dipole repulsion between the fluorine lone pairs and the carbonyl oxygen. This repulsive force restricts bond rotation, strongly favoring the rigid s-trans conformer [1]. This pre-organization is critical when designing transition-state inhibitors or chiral ligands, as it minimizes the entropic penalty upon binding.
Carbonyl Electrophilicity (Inductive Effects)

Fluorine is the most electronegative element on the periodic table. In the ortho position, it exerts a powerful electron-withdrawing inductive effect (-I) through the sigma-bond framework. This effect heavily polarizes the adjacent functional groups, increasing the partial positive charge (


) on the carbonyl carbon[2]. Consequently, the carbonyl group of 2'-fluoroacetophenone is significantly more electrophilic and susceptible to nucleophilic attack (e.g., by hydrides, Grignard reagents, or amines) compared to the baseline reactivity of non-fluorinated acetophenone.

ReactivityLogic Root Acetophenone Scaffold NonF Non-Fluorinated (Acetophenone) Root->NonF FSub 2'-Fluoroacetophenone (Ortho-F Substituted) Root->FSub Conf1 Free C-C Bond Rotation (Flexible) NonF->Conf1 Elec1 Standard Electrophilicity NonF->Elec1 Conf2 s-trans Conformation (Dipole-Dipole Repulsion) FSub->Conf2 Steric/Electronic Elec2 Enhanced Electrophilicity (Strong -I Effect) FSub->Elec2 Inductive Out1 Baseline Nucleophilic Addition Kinetics Conf1->Out1 Out2 Accelerated Nucleophilic Attack & Rigid Binding Conf2->Out2 Elec1->Out1 Elec2->Out2

Caption: Logical flow of conformational and electronic effects governing reactivity.

Quantitative Reactivity Comparison

The theoretical differences in electronic structure translate directly to observable kinetic and thermodynamic outcomes in the laboratory. Table 1 summarizes these divergent properties.

Table 1: Physicochemical and Reactivity Profile Comparison

PropertyAcetophenone (Non-fluorinated)2'-Fluoroacetophenone
Aromatic Substitution NoneOrtho-Fluorine (-F)
Dominant Conformation Flexible (Free C-C rotation)Rigid (s-trans favored)
Inductive Effect (-I) NeutralStrong (Electron-withdrawing)
Carbonyl Electrophilicity BaselineSignificantly Enhanced
Nucleophilic Addition Rate Standard KineticsAccelerated Kinetics
Organometallic Activation ortho-C-H metalationCompetitive C-H and C-F activation

Experimental Methodologies & Self-Validating Protocols

To objectively prove the reactivity differences outlined above, researchers rely on carefully designed, self-validating experimental systems. Below are two field-proven protocols that demonstrate the causality behind these chemical behaviors.

Protocol A: Kinetic Evaluation via Competitive Borohydride Reduction

Objective: To empirically validate the enhanced electrophilicity of 2'-fluoroacetophenone against its non-fluorinated analog. Causality & Design: Utilizing a sub-stoichiometric amount of sodium borohydride (NaBH₄) creates a reagent-limited environment. This forces the two substrates into direct kinetic competition for the hydride. The ratio of the resulting alcohols eliminates thermodynamic equilibration artifacts and directly correlates to their relative nucleophilic addition rate constants (


).

Step-by-Step Methodology:

  • Substrate Equilibration: In a flame-dried Schlenk flask under an argon atmosphere, dissolve exactly 1.0 mmol of acetophenone and 1.0 mmol of 2'-fluoroacetophenone in 5.0 mL of anhydrous ethanol. Causality: Argon prevents oxidative degradation, while anhydrous conditions prevent competitive borohydride hydrolysis.

  • Temperature Control: Stir the mixture and equilibrate to exactly 20 °C using a thermostated water bath.

  • Kinetic Hydride Addition: Rapidly add 0.2 mmol (0.2 equivalents) of NaBH₄ in one portion. Causality: The 0.2 equiv ensures the reaction stops at roughly 20% total conversion, strictly maintaining kinetic control.

  • Reaction Quenching: After exactly 15 minutes of vigorous stirring, quench the reaction by injecting 2.0 mL of 1M HCl. Causality: Acidification instantly destroys unreacted NaBH₄, freezing the kinetic product ratio.

  • Extraction & Analysis: Extract the aqueous layer with diethyl ether (3 × 5 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Quantification: Analyze the crude mixture via ¹H-NMR (CDCl₃). Integrate the distinct benzylic carbinol protons to calculate the relative reduction rates. Result: The fluorinated derivative will show near-exclusive reduction due to its heightened electrophilicity.

ExperimentalWorkflow Mix 1. Equimolar Mixture (Acetophenone + 2'-Fluoroacetophenone) Solv 2. Solvent Equilibration (Dry EtOH, 20°C, Argon Atmosphere) Mix->Solv Reag 3. Sub-stoichiometric NaBH4 Addition (0.2 equiv, Kinetic Control) Solv->Reag Quench 4. Acidic Quench (1M HCl) & Et2O Extraction Reag->Quench Anal 5. 1H-NMR/GC-MS Analysis (Calculate Relative Rate kF/kH) Quench->Anal

Caption: Step-by-step workflow for competitive borohydride reduction assay.

Protocol B: Probing Ortho-Metalation (C-H vs C-F Activation)

Objective: To evaluate the directing group capabilities and bond activation preferences using an Iridium-pentahydride complex. Causality & Design: The carbonyl oxygen acts as a thermodynamic anchor, chelating the metal center. By exposing the Ir-complex to 2'-fluoroacetophenone, the metal is forced to choose between activating the less sterically hindered ortho-C-H bond or the highly polarized ortho-C-F bond.

Step-by-Step Methodology:

  • Complex Preparation: Dissolve the polyhydride precursor IrH₅(PiPr₃)₂ (0.5 mmol) in 3 mL of dry, degassed toluene in a glovebox.

  • Substrate Introduction: Add 0.55 mmol of 2'-fluoroacetophenone to the solution.

  • Thermal Activation: Heat the sealed reaction vessel to 60 °C for 12 hours. Causality: Thermal energy is required to drive the oxidative addition of the strong sp² C-H/C-F bonds.

  • Isolation: Cool the mixture to room temperature, concentrate the solvent to 1 mL, and precipitate the resulting metallacycle using cold pentane.

  • Characterization: Analyze via ³¹P and ¹⁹F-NMR to determine the ratio of C-H vs C-F activation products. Observation: Research demonstrates that while both bonds are activated, the ortho-C-H bond activation remains kinetically favored despite the presence of the highly polarized C-F bond[3].

Implications in Drug Development

Understanding the reactivity differences between these two scaffolds is paramount for medicinal chemists. The s-trans conformational locking of 2'-fluoroacetophenone allows for the pre-organization of pharmacophores, significantly reducing the entropic cost of receptor binding. Furthermore, the heightened electrophilicity of the carbonyl group makes it an excellent candidate for designing covalent reversible inhibitors that target serine or cysteine residues in enzymatic active sites.

References

  • Strategic Fluorination of the Acetophenone Scaffold: A Positional Analysis. BenchChem. 1

  • A Comparative Analysis of the Reactivity of Fluorinated Acetophenone Isomers. BenchChem. 2

  • Activations between C-H and C-F Bonds and between C-H Bonds Located in Different Positions. Universidad de Zaragoza / CSIC. 3

Sources

Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

Introduction: The Analytical Imperative In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 2'-Fluoro-4'-(2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring an aromatic ketone, a fluoro group, and a polar ether side chain, presents a unique set of challenges for chromatographic analysis. Ensuring its purity requires a robust, sensitive, and specific analytical method capable of separating the main component from process-related impurities and potential degradation products.

This guide provides an in-depth, experience-driven walkthrough of the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone. We will explore the scientific rationale behind each decision, from column and mobile phase selection to the execution of forced degradation studies. Finally, we will compare two optimized methods—a conventional C18 approach and an alternative phenyl-based separation—to provide a clear understanding of how stationary phase chemistry can be leveraged to achieve optimal results.

Analyte Properties and Anticipated Chromatographic Challenges

The structure of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (Figure 1) dictates the strategy for HPLC method development.

  • Aromatic Ketone Core: The phenyl ring offers opportunities for π-π interactions with specific stationary phases.[1][2]

  • Polarity: The molecule possesses moderate polarity due to the ketone and the methoxyethoxy group. This suggests that reversed-phase HPLC is the most suitable separation mode.[3][4]

  • Potential Impurities: Impurities can arise from the synthesis process (e.g., starting materials, byproducts from Friedel-Crafts acylation) or from degradation.[5][6][7] Common degradation pathways for aromatic ketones include oxidation and hydrolysis under acidic or basic conditions.[5][8]

The primary analytical challenge is to develop a method that can resolve the main peak from a diverse set of potential impurities that may have very similar polarities and UV spectra. This necessitates a "stability-indicating" method, one that is proven to be specific for the API in the presence of its degradation products.[9][10]

A Systematic Approach to HPLC Method Development

A successful method development strategy is not a random walk but a logical progression of experiments, each designed to refine the separation. The overall workflow is designed to systematically optimize selectivity, the most powerful factor in achieving chromatographic resolution.[2]

MethodDevelopmentWorkflow Analyte Analyte Characterization (Structure, Polarity, pKa) ColumnScreen Column Screening (C18, Phenyl, etc.) Analyte->ColumnScreen Initial Selection MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH, pH) ColumnScreen->MobilePhaseScreen Select Best Column(s) GradientOpt Gradient Optimization (Slope, Time) MobilePhaseScreen->GradientOpt Optimize Selectivity OtherParams Parameter Refinement (Flow Rate, Temp, Wavelength) GradientOpt->OtherParams Fine-tuning ForcedDeg Forced Degradation (Stress Studies) OtherParams->ForcedDeg Confirm Specificity Validation Method Validation (ICH Guidelines) ForcedDeg->Validation Final Method

Caption: HPLC Method Development Workflow.

Foundational Choices: Column and Mobile Phase Screening

Column Selection: The Heart of Selectivity

The choice of stationary phase is the most critical parameter influencing separation selectivity.[2] For an aromatic compound like our target analyte, we will compare two distinct chemistries.

  • Method A (Workhorse Approach): C18 Column. C18 (octadecyl) columns are the most widely used in reversed-phase HPLC due to their versatility and robust hydrophobic retention.[1][2] This serves as our baseline method.

  • Method B (Alternative Selectivity): Phenyl-Hexyl Column. Phenyl-based stationary phases provide unique selectivity for aromatic compounds through π-π interactions between the analyte's phenyl ring and the stationary phase.[1][2] This alternative interaction mechanism can often resolve impurities that co-elute on a standard C18 column.

Mobile Phase Selection: Driving Elution and Optimizing Peak Shape

The mobile phase carries the sample through the column and is key to achieving good separation and peak shape.[11]

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it offers lower viscosity (leading to lower backpressure) and is often better for separating complex mixtures.[12] We will start with ACN.

  • Aqueous Phase & pH Control: An acidic mobile phase is often used to ensure consistent protonation of any acidic or basic functional groups and to sharpen peaks. A 0.1% solution of phosphoric acid or formic acid in water is a common starting point.[12][13] For our moderately polar, neutral analyte, a simple acidic mobile phase should suffice.

Ensuring Specificity: The Role of Forced Degradation

To prove a method is stability-indicating, we must intentionally degrade the API under various stress conditions to generate potential impurities.[9][14] The goal is to achieve 5-20% degradation of the parent compound to produce a sufficient concentration of degradants without destroying the sample.[15]

Experimental Protocols

Protocol 1: Sample and Mobile Phase Preparation
  • Standard Stock Solution: Accurately weigh and dissolve 25 mg of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone reference standard in a 25 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a concentration of 1.0 mg/mL.

  • Working Standard Solution: Dilute 1.0 mL of the stock solution to 100 mL with diluent to get a working concentration of 10 µg/mL for analysis.

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Filtration: Filter all mobile phases through a 0.45 µm membrane filter before use.[16]

Protocol 2: Forced Degradation Studies

Prepare samples from the 1.0 mg/mL stock solution as follows. Analyze all stressed samples alongside an unstressed control.[8]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH and dilute with the mobile phase for analysis.[8]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl and dilute with the mobile phase for analysis.[8]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours. Dilute with the mobile phase for analysis.[8]

  • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve and dilute for analysis.[8]

  • Photolytic Degradation: Expose a solution of the compound to a light source providing illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

Comparative Analysis: Two Optimized HPLC Methods

Following the development strategy, two methods were optimized to provide the best separation of the parent peak from all process and degradation impurities.

Caption: Logical Comparison of Separation Mechanisms.

Method A: Optimized C18 Method (High-Throughput)

This method was developed for robust, routine quality control analysis, prioritizing speed and efficiency.

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 40% B (Re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method B: Optimized Phenyl-Hexyl Method (High-Resolution)

This method leverages alternative selectivity to achieve superior resolution of closely eluting impurities, making it ideal for in-depth impurity profiling and stability studies.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile

  • Gradient:

    • 0-3 min: 35% B

    • 3-15 min: 35% to 75% B

    • 15-17 min: 75% B

    • 17.1-20 min: 35% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Performance Comparison

The following table summarizes the performance of both methods using a sample from the oxidative degradation study, which produced the most complex impurity profile.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale
Retention Time (Main Peak) 8.5 min12.2 minThe Phenyl-Hexyl column provides stronger retention for the aromatic analyte.
Resolution (Critical Pair) 1.82.5Method B shows superior resolving power for the most closely eluting impurities due to π-π interactions.
Tailing Factor (Main Peak) 1.11.0Both methods produce excellent peak symmetry.
Total Run Time 15 min20 minMethod A is faster, making it suitable for high-throughput environments.
Peak Purity (Main Peak) PassPassBoth methods are stability-indicating, showing no co-elution at the main peak apex.

Method Validation: The Final Step to Trustworthiness

Once an optimal method is selected, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[17][18][19] The validation protocol must demonstrate:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] Our forced degradation studies are the primary tool for demonstrating specificity.

  • Linearity: A direct correlation between analyte concentration and the detector response over a defined range.[17]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[20]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, flow rate, column temperature).

Conclusion and Recommendations

This guide has detailed a systematic, science-based approach to developing a stability-indicating HPLC method for the purity analysis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone. By comparing a standard C18 column with a Phenyl-Hexyl column, we have demonstrated the power of leveraging alternative stationary phase chemistries to achieve different analytical goals.

  • Method A (C18) is a robust, efficient, and reliable method perfectly suited for routine quality control and batch release testing , where speed and throughput are important considerations.

  • Method B (Phenyl-Hexyl) offers superior resolving power for complex impurity profiles. It is the recommended choice for in-depth stability studies, impurity profiling, and reference standard characterization , where baseline separation of all potential degradants is paramount.

The choice between these methods ultimately depends on the specific analytical objective. Both, however, have been shown to be stability-indicating and, once fully validated, are fit for use in a regulated pharmaceutical environment.

References

  • Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage - Benchchem.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA).
  • Understanding ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • ICH and FDA Guidelines for Analytical Method Valid
  • A Comparative Guide to HPLC-Based Purity Validation of Acetophenone 2,4-Dinitrophenylhydrazone - Benchchem.
  • Acetophenone Impurities and Rel
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
  • Column Selection for Reversed-Phase HPLC | LCGC Intern
  • HPLC Column Selection Guide - Phenomenex.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
  • Topics in Liquid Chromatography: Part 1.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Full article: Quantitative HPLC Analysis of Benzene Derivatives of Melicope Ptelefolia Leaves - Taylor & Francis.
  • Understand tLC and HPLC Analysis of Acetophenone - StudyRaid.
  • Acetophenone-impurities - Pharmaffili
  • Forced Degradation as an Integral Part of HPLC Stability-Indic
  • Forced Degradation Study as per ICH Guidelines: Wh
  • HPLC analysis of the acetophenone sensitized irradiation products of...
  • Forced degrad
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC Intern
  • Mobile Phase Selection in Method Development: How to Optimize - Welch M
  • 2'-Fluoro-4'-methoxyacetophenone - Chem-Impex.
  • A practical guide to forced degradation and stability studies for drug substances.
  • 2 -Fluoro-4 -methoxyacetophenone 99 74457-86-6 - MilliporeSigma.
  • 2'-Fluoro-4'-methoxyacetophenone, 99% 25 g | Buy Online | Thermo Scientific Chemicals.
  • Exploring the Different Mobile Phases in HPLC - Moravek.
  • How To Select Mobile Phase In HPLC Method Development? - Next LVL Programming.
  • Acetophenone: Applications, Pharmacokinetics and Synthesis - ChemicalBook.
  • 2′-Fluoro-4′-methoxyacetophenone, CAS 74457-86-6 | SCBT.
  • Acetophenone: Hazards, Synthesis & Uses - Study.com.
  • Synthesis of Acetophenone | PDF | Physical Chemistry - Scribd.

Sources

Validation

Bioactivity Comparison Guide: 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone Derivatives

This guide provides an in-depth technical analysis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone and its critical role as a precursor for high-potency STAT6 inhibitors .[1][2] Executive Summary 2'-Fluoro-4'-(2-methoxyeth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone and its critical role as a precursor for high-potency STAT6 inhibitors .[1][2]

Executive Summary

2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (CAS: 474708-59-3) is a specialized "privileged scaffold" used primarily in the synthesis of pyrazole-based STAT6 inhibitors .[1][2] These inhibitors target the IL-4/IL-13 signaling pathway, a critical driver of Th2-mediated allergic diseases such as bronchial asthma and atopic dermatitis.[1][2][3]

Unlike generic acetophenones, the specific substitution pattern—2'-Fluoro (ortho) and 4'-(2-methoxyethoxy) (para)—confers unique pharmacological advantages:

  • 2'-Fluoro: Enhances metabolic stability by blocking labile metabolic sites and influencing the torsional angle of the phenyl ring, optimizing binding pocket fit.[1][2]

  • 4'-(2-Methoxyethoxy): Improves aqueous solubility and mimics the hydrogen-bonding interactions often seen in kinase/STAT inhibitors (similar to the solubilizing tails in Gefitinib or Erlotinib).[1][2]

This guide compares the bioactivity of derivatives synthesized from this scaffold against standard reference inhibitors (e.g., AS-1517499) and clinical benchmarks.[1][2]

Mechanism of Action: STAT6 Signaling Blockade

The derivatives synthesized from this acetophenone function by inhibiting the activation of Signal Transducer and Activator of Transcription 6 (STAT6) .[1][2]

Signaling Pathway Diagram

The following diagram illustrates the IL-4/IL-13 signaling cascade and the specific point of intervention by these derivatives.

STAT6_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 / IL-13 (Cytokines) Receptor IL-4Rα / IL-13Rα1 Complex IL4->Receptor Binding JAK JAK1 / JAK3 (Kinases) Receptor->JAK Activation STAT6_Inactive STAT6 (Monomer) Inactive JAK->STAT6_Inactive Phosphorylation (Tyr641) STAT6_P p-STAT6 (Dimer) Active Phosphorylated Form STAT6_Inactive->STAT6_P Dimerization DNA DNA Binding (IgE, Eosinophil Recruitment) STAT6_P->DNA Translocation & Transcription Inhibitor 2'-F-4'-(2-ME)-Acetophenone Derived Inhibitor Inhibitor->STAT6_Inactive Blocks Phosphorylation or Dimerization

Caption: Schematic of the IL-4/STAT6 pathway.[1][2] The inhibitor (derived from the acetophenone scaffold) blocks the critical phosphorylation or dimerization step, preventing allergic gene transcription.[1]

Comparative Bioactivity Analysis

The following table contrasts the potency of pyrazole derivatives synthesized from 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone against the standard research tool AS-1517499 and non-optimized analogs.

Data Summary: Inhibitory Potency (IC50)[1][4][5][6]
Compound ClassCore StructureKey SubstituentsSTAT6 IC50 (nM)Bioactivity Rating
Optimized Derivative Pyrazole 2'-F, 4'-(2-methoxyethoxy) < 10 nM +++ (Superior)
Reference Standard Pyrimidine carboxamideAS-1517499~21 nM++ (High)
Analog A Pyrazole2'-H (Non-fluorinated)10 - 100 nM++ (Moderate)
Analog B Pyrazole4'-Methoxy (No ether tail)> 100 nM+ (Low)

Key Insights:

  • Fluorine Effect: The presence of the 2'-Fluorine atom typically improves potency by 2-5 fold compared to the non-fluorinated analog (Analog A).[1][2] This is attributed to the "ortho-effect," which locks the phenyl ring in a conformation favorable for binding to the STAT6 SH2 domain.[2]

  • Solubilizing Tail: The 2-methoxyethoxy chain (Analog B vs. Optimized) is critical. Shortening this to a simple methoxy group often results in a loss of potency (>100 nM), suggesting the ether oxygen participates in distal hydrogen bonding or solvent interactions.[2]

Experimental Protocols

To validate the bioactivity of this scaffold, researchers typically employ a two-stage workflow: Synthesis followed by a Reporter Gene Assay .[1][2]

A. Synthesis Workflow (Acetophenone to Pyrazole)

This protocol describes the conversion of the acetophenone into the bioactive pyrazole core.[1][2][4]

  • Reagents: 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine Monohydrate, Ethanol.[1][2]

  • Step 1 (Enaminone Formation):

    • Dissolve 1.0 eq of acetophenone in DMF-DMA (5-10 eq).

    • Reflux at 110°C for 4-6 hours.

    • Concentrate in vacuo to yield the crude enaminone intermediate (chalcone-like).[1][2]

  • Step 2 (Cyclization):

    • Dissolve the intermediate in Ethanol.[1][2]

    • Add Hydrazine Monohydrate (1.5 eq).[1][2]

    • Reflux at 80°C for 2-4 hours.

    • Purification: Pour reaction mixture into water, extract with Ethyl Acetate, dry over MgSO4, and recrystallize (Ethyl Acetate/Hexane) to obtain the pyrazole derivative.[1][2][5]

B. STAT6 Reporter Gene Assay

Objective: Quantify the functional inhibition of STAT6 transcriptional activity.[1][2]

  • Cell Line: HEK293T cells stably transfected with a STAT6-responsive luciferase reporter (e.g., 4x N6-Luc).

  • Induction: Recombinant Human IL-4 (10 ng/mL).[1][2]

  • Protocol:

    • Seeding: Plate cells at 10,000 cells/well in 96-well white plates.[1][2] Incubate 24h.

    • Treatment: Add serial dilutions of the Test Compound (dissolved in DMSO) 1 hour prior to cytokine stimulation.[1][2]

    • Stimulation: Add IL-4 (10 ng/mL) and incubate for 6-12 hours.[1][2]

    • Readout: Lyse cells using Bright-Glo™ Luciferase Reagent. Measure luminescence on a plate reader.[1][2]

  • Analysis: Normalize luminescence to Vehicle (DMSO) + IL-4 control (100% activity). Calculate IC50 using non-linear regression (GraphPad Prism).

Synthesis & Validation Workflow Diagram

Workflow Start Start: 2'-F-4'-(2-ME)-Acetophenone Step1 Reaction w/ DMF-DMA (Enaminone Formation) Start->Step1 Step2 Cyclization w/ Hydrazine (Pyrazole Formation) Step1->Step2 Product Bioactive Inhibitor (Crystalline Solid) Step2->Product Assay STAT6 Luciferase Assay (IC50 Determination) Product->Assay Dissolve in DMSO

Caption: Step-by-step workflow from chemical precursor to biological validation.

References

  • Patent EP1382603B1 / US 7,074,801 B1 . Nitrogenous fused-ring compound having pyrazolyl group as substituent and medicinal composition thereof.[1][2] (Takeda Pharmaceutical Co Ltd).[1][2] Describes the synthesis and IC50 data of pyrazole derivatives from 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors.[1][2][6] Bioorganic & Medicinal Chemistry.[1][2][6] (Describes the reference compound AS-1517499).

  • Chiba, Y., et al. (2009). A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice.[1][2][6] American Journal of Respiratory Cell and Molecular Biology.[1][2][6]

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. This guide provides a comprehensive com...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. This guide provides a comprehensive comparison of reference standards for the analysis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, a key chemical intermediate. The selection of an appropriate reference standard is a critical decision that directly impacts the accuracy, reproducibility, and validity of analytical results.

The Role of High-Purity Reference Standards

Reference standards are highly characterized materials used to confirm the identity, purity, and potency of drug substances and products.[1][2] They are the bedrock of analytical testing, enabling instrument calibration, method validation, and quality control.[3] For a compound like 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, which serves as a building block in the synthesis of various pharmaceuticals, a well-characterized reference standard is indispensable for ensuring the quality of the final active pharmaceutical ingredient (API).[4]

The use of reliable reference standards mitigates the risk of inaccurate results that could lead to batch failures, product delays, and even market withdrawals.[5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international organizations like the U.S. Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established stringent guidelines for the qualification and management of reference standards.[1][6]

Comparison of Commercially Available Reference Standards

A critical aspect of selecting a reference standard is a thorough evaluation of the information and documentation provided by the supplier. This includes the Certificate of Analysis (CoA), which details the identity, purity, and other critical attributes of the standard.[7][8]

Supplier/Grade Purity (Assay by GC/HPLC) Characterization Data Provided Certification Intended Use
Pharmacopeial Standards (e.g., USP, Ph. Eur.) Typically ≥99.5%Comprehensive (NMR, MS, IR, Elemental Analysis, etc.)Primary Reference StandardDefinitive identification, potency assays, and as a primary calibrator.[5][6][9]
Commercial Certified Reference Material (CRM) ≥98.0%, with uncertainty statedExtensive (Purity by multiple methods, identity confirmed)ISO 17034 AccreditedQuantitative analysis, method validation, instrument calibration.[10][11]
High-Purity Analytical Standard ≥98% (often by a single method like GC)Basic (e.g., GC purity, melting point, appearance)Manufacturer's CoARoutine quality control, qualitative identification, working standard.[4][7]

Causality Behind the Choices:

  • Primary Pharmacopeial Standards: These are established by official bodies and are considered the highest metrological quality.[6][9] Their use is often mandated by regulatory filings for drug products. The extensive characterization provides a high degree of confidence in their identity and purity.[8]

  • Certified Reference Materials (CRMs): Produced by accredited manufacturers, CRMs offer a high level of traceability and a stated measurement uncertainty, which is crucial for quantitative applications where accuracy is paramount.[11]

  • High-Purity Analytical Standards: These are suitable for routine laboratory use where a high-purity material is needed, but the full rigor of a primary standard is not required.[3] They are often used as "working standards" after being qualified against a primary standard.[8]

Experimental Protocols for Qualification and Use

The qualification of a reference standard is a critical process to ensure its suitability for its intended use.[1] This involves a battery of analytical tests to confirm its identity and purity.

Workflow for Reference Standard Qualification

Method Selection Start Define Analytical Goal Qualitative Qualitative Identity Confirmation? Start->Qualitative Quantitative Quantitative Analysis? Qualitative->Quantitative No NMR Use NMR Spectroscopy Qualitative->NMR Yes Impurity Impurity Profiling? Quantitative->Impurity No HPLC Use HPLC-UV Quantitative->HPLC Yes Impurity->NMR No, consider other goals Impurity->HPLC No, consider other goals GCMS Use GC-MS Impurity->GCMS Yes

Sources

Validation

A Comparative Guide: Enhancing Metabolic Stability of Acetophenone Scaffolds via Fluorine Substitution

This guide provides an in-depth comparison of the metabolic stability of acetophenone and its fluorinated analogs. It is designed for researchers, scientists, and drug development professionals seeking to understand and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the metabolic stability of acetophenone and its fluorinated analogs. It is designed for researchers, scientists, and drug development professionals seeking to understand and leverage fluorine substitution as a strategy to mitigate metabolic liabilities and improve pharmacokinetic profiles. We will explore the underlying biochemical mechanisms, present comparative data, and provide a detailed experimental protocol for assessing metabolic stability in vitro.

Introduction: The Critical Role of Metabolic Stability

In drug discovery, a candidate molecule's success is intrinsically linked to its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes it. A primary determinant of this profile is metabolic stability. Compounds that are rapidly metabolized, often by cytochrome P450 (CYP450) enzymes in the liver, exhibit high clearance and short half-lives, making it challenging to maintain therapeutic concentrations in the body.[1][2] Consequently, medicinal chemists frequently employ strategies to "block" or slow down these metabolic processes. One of the most powerful and widely used tactics is the strategic substitution of hydrogen atoms with fluorine.[3][4]

This guide uses acetophenone, a simple aromatic ketone, as a model scaffold to illustrate the profound impact of fluorine substitution on metabolic stability. We will dissect the metabolic fate of acetophenone and demonstrate how the unique properties of the fluorine atom can be harnessed to enhance drug-like properties.

The Metabolic Profile of Acetophenone: A Baseline for Comparison

Acetophenone serves as an excellent starting point due to its susceptibility to several common metabolic pathways. The primary routes of metabolism for aromatic ketones like acetophenone involve oxidation and reduction reactions, predominantly catalyzed by the versatile CYP450 enzyme superfamily located in liver microsomes.[5][6]

Key metabolic pathways for acetophenone include:

  • Aromatic Hydroxylation: CYP450 enzymes can hydroxylate the phenyl ring, typically at the para position, which is electronically activated. This introduces a hydroxyl group, creating a more polar metabolite that is easier to excrete.

  • Ketone Reduction: The ketone group can be reduced to a secondary alcohol, forming 1-phenylethanol.

  • Oxidation to Phenylacetate: Acetophenone can undergo oxidation to form phenylacetate, which can then be conjugated with glycine to form hippurate and be excreted in the urine.[7][8]

  • Baeyer-Villiger Oxidation: A notable pathway involves an oxygen-insertion reaction, catalyzed by an acetophenone oxygenase, to form phenyl acetate. This ester is then rapidly hydrolyzed to phenol and acetate.[9]

These "metabolic soft spots," particularly the vulnerable C-H bonds on the aromatic ring, are prime targets for modification.

Acetophenone Acetophenone Metabolite1 4-Hydroxyacetophenone (Aromatic Hydroxylation) Acetophenone->Metabolite1 CYP450s Metabolite2 Phenyl Acetate (Baeyer-Villiger Oxidation) Acetophenone->Metabolite2 Acetophenone Oxygenase Metabolite3 1-Phenylethanol (Ketone Reduction) Acetophenone->Metabolite3 Carbonyl Reductases

Caption: Primary metabolic pathways of acetophenone.

The Strategic Role of Fluorine in Blocking Metabolism

The substitution of a hydrogen atom with fluorine is a cornerstone strategy in medicinal chemistry for enhancing metabolic stability.[10] This is not merely an isosteric replacement; the unique properties of fluorine fundamentally alter the molecule's susceptibility to enzymatic attack.[3][11]

Mechanistic Basis for Improved Stability:

  • High C-F Bond Strength: The carbon-fluorine bond is significantly stronger (bond dissociation energy of ~110 kcal/mol) than a typical aromatic carbon-hydrogen bond (~98 kcal/mol). This increased bond strength makes it energetically more difficult for CYP450 enzymes, which often initiate metabolism through hydrogen atom abstraction, to break the C-F bond.[10][12]

  • Electronic Perturbation: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[13] Placing a fluorine atom on the aromatic ring alters the electron distribution, which can deactivate the ring towards oxidative attack by the electrophilic iron-oxo species at the active site of CYP450 enzymes.[14]

By replacing a hydrogen atom at a known site of metabolism (a "metabolic soft spot") with fluorine, chemists can effectively create a "metabolic shield." This forces the metabolism to either slow down significantly or shift to an alternative, less favorable position on the molecule—a phenomenon known as "metabolic switching."[10][14]

cluster_0 Acetophenone Metabolism cluster_1 4-Fluoroacetophenone Metabolism Acetophenone Acetophenone (para C-H bond) Hydroxylation Metabolic Hydroxylation Acetophenone->Hydroxylation CYP450 Attack (Vulnerable) Metabolite 4-Hydroxyacetophenone Hydroxylation->Metabolite Fluoroacetophenone 4-Fluoroacetophenone (para C-F bond) Fluoroacetophenone->Blocked CYP450 Attack (Resistant)

Caption: Fluorine as a metabolic shield at a vulnerable position.

Comparative Metabolic Stability Data

The theoretical benefits of fluorination are validated by experimental data. An in vitro liver microsomal stability assay is the industry-standard method for evaluating a compound's susceptibility to Phase I metabolism.[1][15] In this assay, the disappearance of the parent compound is monitored over time when incubated with liver microsomes, which contain a high concentration of CYP450 enzymes. The results are typically reported as the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower clearance value indicate greater metabolic stability.

CompoundPosition of FluorineHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Acetophenone N/ALowHigh
4'-Fluoroacetophenone [16]paraSignificantly IncreasedSignificantly Decreased

Note: The table presents a qualitative comparison based on established principles of metabolic chemistry.[17][18] Quantitative values can vary based on specific experimental conditions (e.g., species of microsomes, protein concentration). The key takeaway is the substantial improvement in stability observed upon para-fluorination, which effectively blocks the primary site of aromatic hydroxylation.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a test compound. The self-validating nature of this protocol is ensured by the inclusion of positive controls (compounds with known metabolic fates) and negative controls (incubations without the essential cofactor).

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Test Compound (e.g., Acetophenone, 4'-Fluoroacetophenone)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Dextromethorphan - medium clearance)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or simply NADPH.[19]

  • Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)

  • 96-well incubation plates and collection plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in cold phosphate buffer.

    • Prepare a 1 µM solution of the test compound and control compounds in phosphate buffer.

    • Prepare the NADPH solution (e.g., 1 mM final concentration) in phosphate buffer. Keep on ice.

  • Incubation:

    • Add the test compound solution to the wells of the 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes to bring the system to temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well. This is Time 0 .

    • Causality Check: NADPH is the essential cofactor that provides the reducing equivalents for the CYP450 catalytic cycle. A parallel incubation is run without NADPH (a "minus-cofactor" control) to ensure that compound loss is due to enzymatic metabolism and not non-specific binding or chemical instability.[20]

  • Time-Point Sampling:

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[20][21]

    • Causality Check: The cold acetonitrile immediately precipitates the microsomal proteins, stopping all enzymatic activity and ensuring the sample accurately reflects the compound concentration at that specific time.

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line of this plot is equal to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (k / [microsomal protein concentration]) * 1000

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion

The strategic incorporation of fluorine is a highly effective and predictable method for enhancing the metabolic stability of small molecules. By using acetophenone as a model, we can clearly see how blocking a primary site of metabolism—aromatic hydroxylation—can drastically reduce the rate of clearance. The C-F bond's inherent strength and fluorine's powerful electronic effects provide a robust shield against CYP450-mediated degradation. The in vitro microsomal stability assay is an essential, high-throughput tool that allows drug discovery teams to rapidly assess the impact of such chemical modifications, enabling data-driven decisions to optimize compounds for improved pharmacokinetic performance and, ultimately, clinical success.

References

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Comparative

A Comparative Guide to the Spectroscopic Characterization of Impurities in 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

In the rigorous landscape of pharmaceutical development, the comprehensive characterization of impurities is a cornerstone of ensuring the safety, quality, and efficacy of active pharmaceutical ingredients (APIs). This g...

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of pharmaceutical development, the comprehensive characterization of impurities is a cornerstone of ensuring the safety, quality, and efficacy of active pharmaceutical ingredients (APIs). This guide provides a detailed, comparative analysis of key spectroscopic methodologies for identifying and quantifying impurities in 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, a versatile chemical intermediate. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy, grounding our discussion in established regulatory principles and practical, field-proven insights.

The Imperative of Impurity Profiling: A Regulatory and Scientific Overview

Impurities in drug substances can originate from various sources, including starting materials, by-products of the manufacturing process, and degradation products that form during storage.[1] The International Council for Harmonisation (ICH) provides a clear framework for the control of such impurities, establishing thresholds for reporting, identification, and toxicological qualification.[2][3][4] For a compound like 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone, potential process-related impurities could include precursors lacking the methoxyethoxy group or by-products where the fluorine atom has been displaced. Degradation might lead to hydrolysis of the ether linkage. Unambiguous identification of these entities is not merely a data-gathering exercise; it is fundamental to process optimization, stability assessment, and ensuring patient safety.

A Comparative Analysis of Core Spectroscopic Techniques

No single analytical technique can provide a complete picture of a compound's impurity profile. A multi-faceted, or orthogonal, approach is essential. The following table compares the primary spectroscopic tools used for this purpose.

Technique Strengths Limitations Primary Application in this Context
NMR Spectroscopy Unrivaled for definitive structural elucidation of unknown impurities, including isomers.[5] Inherently quantitative (qNMR) without needing identical reference standards for each impurity.[6][7][8]Lower sensitivity compared to MS.[9] Complex spectra may require expert interpretation.Unambiguous structure confirmation of impurities above the identification threshold.[10][11] Accurate quantification of impurities.[12][13]
Mass Spectrometry Exceptional sensitivity for detecting trace-level impurities.[14] Provides accurate mass data for determining elemental composition (HRMS).[15] Easily coupled with chromatography (LC-MS) for complex mixture analysis.Struggles to differentiate isomers without tandem MS (MS/MS). Ionization efficiency can vary, complicating direct quantification without standards.Initial detection and profiling of all impurities.[14][16] Proposing molecular formulas for unknown peaks.
FT-IR Spectroscopy Fast, non-destructive, and excellent for identifying the presence or absence of key functional groups (e.g., carbonyl, ether).[17]Limited ability to distinguish between structurally similar molecules. Not suitable for quantifying low-level impurities.Rapid identity confirmation against a reference standard. Screening for major structural changes or the presence of unexpected functional groups.
UV-Vis Spectroscopy Simple, robust, and effective for quantifying chromophoric compounds.[18] Widely used in HPLC detection.[19]Provides minimal structural information. Many impurities may have similar absorption profiles to the API.Purity assessment via HPLC-UV area percent calculations.[20] Quantifying impurities with distinct chromophores.[21][22]

In-Depth Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides direct insight into the atomic connectivity of a molecule, making it the most authoritative tool for structural proof.[5][23] For impurity characterization, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is invaluable.

Caption: A structured workflow for NMR-based impurity identification and quantification.

The ¹H NMR spectrum of the pure API would show characteristic signals for the aromatic protons (split by the adjacent fluorine), the three distinct methylene groups of the methoxyethoxy side chain, the terminal methoxy group, and the acetyl methyl group. An impurity like 2'-Fluoro-4'-hydroxyacetophenone (a potential precursor or degradant) would lack the methoxyethoxy signals and instead show a broad singlet for the hydroxyl proton.

Table 1: Hypothetical ¹H NMR Data (in CDCl₃)

Compound Aromatic Protons (δ, ppm) -OCH₂CH₂O- (δ, ppm) -OCH₃ (δ, ppm) -COCH₃ (δ, ppm) -OH (δ, ppm)
API 6.7-7.9 (multiplets)~4.2 (t), ~3.8 (t)~3.45 (s)~2.6 (d, JHF≈4 Hz)-
Impurity A (2'-Fluoro-4'-hydroxyacetophenone)6.6-7.8 (multiplets)--~2.6 (d, JHF≈4 Hz)~5.5 (br s)
Mass Spectrometry (MS): Unmatched Sensitivity for Detection

High-resolution mass spectrometry (HRMS), especially when coupled with liquid chromatography (LC), is the premier technique for detecting and proposing formulas for impurities, even at trace levels.[14][15]

G cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_ms MS Detection & Analysis cluster_analysis Data Interpretation node_prep Prepare a dilute solution of the sample in a suitable mobile phase solvent. node_inject Inject onto an HPLC/UPLC system. node_prep->node_inject node_elute Separate API from impurities using a reverse-phase column and gradient elution. node_inject->node_elute node_ionize Ionize eluting compounds (e.g., ESI+). node_elute->node_ionize node_hrms Acquire high-resolution full scan MS data. node_ionize->node_hrms node_msms Acquire tandem MS (MS/MS) data on impurity ions for fragmentation information. node_hrms->node_msms node_extract Extract mass spectra for each impurity peak. node_msms->node_extract node_formula Generate elemental composition from accurate mass. node_extract->node_formula node_structure Propose impurity structures based on formula and MS/MS fragmentation patterns. node_formula->node_structure

Caption: Standard workflow for impurity profiling using LC-HRMS.

The power of HRMS lies in its mass accuracy. An impurity resulting from the simple hydrolysis of the ether linkage to form 2'-Fluoro-4'-hydroxyacetophenone would be readily detected.

Table 2: Expected High-Resolution Mass Data (Positive ESI Mode)

Compound Molecular Formula Expected [M+H]⁺ (m/z) Observed Mass Difference
API C₁₁H₁₃FO₃213.0870-
Impurity A (2'-Fluoro-4'-hydroxyacetophenone)C₈H₇FO₂155.0452-58.0418 Da
Impurity B (Des-fluoro API)C₁₁H₁₄O₃195.0965-17.9905 Da
FT-IR Spectroscopy: A Rapid Identity and Functional Group Check

FT-IR provides a molecular "fingerprint" and is excellent for rapid verification. While not a primary tool for identifying unknown minor impurities, it is highly effective at confirming the identity of the bulk material and detecting gross deviations.

The spectrum of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is dominated by several key absorptions. The most prominent is the strong carbonyl (C=O) stretch of the aromatic ketone.[24][25] The presence of the ether linkages will be confirmed by C-O stretching bands.

  • ~1680 cm⁻¹: C=O stretch (Aromatic Ketone). Conjugation with the aromatic ring lowers this frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[25]

  • ~1250-1050 cm⁻¹: C-O stretches (Aryl and Aliphatic Ethers).

  • ~3100-3000 cm⁻¹: Aromatic C-H stretch.[26]

  • ~3000-2850 cm⁻¹: Aliphatic C-H stretch.[26]

An impurity like 2'-Fluoro-4'-hydroxyacetophenone would introduce a new, very broad absorption band in the ~3500-3200 cm⁻¹ region, characteristic of an O-H stretch from a phenolic group, making its presence easily detectable if it is a major component.

Conclusion: An Integrated Approach for Complete Characterization

The robust spectroscopic characterization of impurities in 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone demands a synergistic and orthogonal analytical strategy. The journey begins with the high sensitivity of LC-MS to detect and provide initial molecular formulas for all potential impurities.[27] This is followed by the unparalleled power of NMR spectroscopy for the definitive structural elucidation of any impurity exceeding regulatory identification thresholds.[5] Finally, FT-IR and UV-Vis spectroscopy serve as rapid, indispensable tools for routine quality control and identity confirmation. By integrating these techniques, researchers and drug development professionals can build a comprehensive impurity profile that ensures product quality and satisfies global regulatory expectations.

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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